molecular formula C28H42ClP B069477 Bis(3,5-DI-tert-butylphenyl)chlorophosphine CAS No. 181257-36-3

Bis(3,5-DI-tert-butylphenyl)chlorophosphine

Cat. No.: B069477
CAS No.: 181257-36-3
M. Wt: 445.1 g/mol
InChI Key: RUMHINFRQQGPQA-UHFFFAOYSA-N
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Description

Bis(3,5-di-tert-butylphenyl)chlorophosphine is a sterically hindered chlorophosphine that serves as a critical precursor for the synthesis of sophisticated phosphine ligands. Its significant tert-butyl substituents create a bulky environment around the phosphorus center, which is a highly sought-after property in ligand design for transition metal catalysis. This compound is fundamentally employed in the development of ligands for pivotal cross-coupling reactions, which are indispensable tools in pharmaceutical development and materials science. The structural motif of bulky arylphosphines is crucial in facilitating challenging bond-forming events, including Buchwald-Hartwig aminations and Suzuki-Miyaura couplings, by promoting oxidative addition and stabilizing the active catalytic species. Beyond its role in cross-coupling, this chlorophosphine is a versatile building block for constructing phosphinoamine (P-N) ligands. Recent research has demonstrated the use of analogous bulky chlorophosphines in the synthesis of luminescent polynuclear gold(I) metallacycles, highlighting its value in advanced materials chemistry and supramolecular assembly. The phosphinoamine ligands derived from such precursors can be deprotonated to form phosphinoamide bridges, enabling the formation of unique cyclic structures with interesting photophysical properties. This compound is intended for use by qualified researchers in the creation of novel catalytic systems and functional materials.

Properties

IUPAC Name

chloro-bis(3,5-ditert-butylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42ClP/c1-25(2,3)19-13-20(26(4,5)6)16-23(15-19)30(29)24-17-21(27(7,8)9)14-22(18-24)28(10,11)12/h13-18H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMHINFRQQGPQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)Cl)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400596
Record name BIS(3,5-DI-TERT-BUTYLPHENYL)CHLOROPHOSPHINE
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Molecular Weight

445.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181257-36-3
Record name Chlorobis(3,5-di-tert-butylphenyl)phosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181257-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BIS(3,5-DI-TERT-BUTYLPHENYL)CHLOROPHOSPHINE
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URL https://comptox.epa.gov/dashboard/DTXSID50400596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Precision Synthesis of Bis(3,5-di-tert-butylphenyl)chlorophosphine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Bis(3,5-di-tert-butylphenyl)chlorophosphine is a critical, high-value intermediate in the synthesis of sterically demanding, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines). The bulky 3,5-di-tert-butyl groups provide a "meta-effect," enhancing the kinetic stability of the resulting metal catalysts and facilitating reductive elimination in cross-coupling cycles (Suzuki-Miyaura, Buchwald-Hartwig).

This guide deviates from standard textbook protocols by recommending the Aminophosphine Intermediate Route over the direct reaction with phosphorus trichloride (


). While the direct route is shorter, it often suffers from poor selectivity, yielding inseparable mixtures of mono-, bis-, and tris-aryl phosphines. The aminophosphine route guarantees the selective formation of the diaryl species, ensuring a high-purity product essential for pharmaceutical applications.

Retrosynthetic Analysis & Pathway Logic

The synthesis is designed to control the stepwise substitution of phosphorus. We utilize the steric bulk of the tert-butyl groups and the protective nature of the diethylamino moiety to prevent over-substitution.

Retrosynthesis Target Target: Ar2PCl Bis(3,5-di-t-Bu-phenyl)chlorophosphine Intermediate Intermediate: Ar2P-NEt2 Aminophosphine Target->Intermediate HCl Cleavage Precursor Precursor: ArMgBr Grignard Reagent Intermediate->Precursor Cl2PNEt2 (Electrophile) Start Start: 1-Bromo-3,5- di-tert-butylbenzene Precursor->Start Mg, THF

Figure 1: Retrosynthetic logic prioritizing the aminophosphine intermediate for selectivity.

Critical Reagents & Materials

ComponentGrade/SpecRoleHazard Note
1-Bromo-3,5-di-tert-butylbenzene >98% HPLCAryl SourceIrritant
Magnesium Turnings Grignard GradeMetallationFlammable Solid
Dichloro(diethylamino)phosphine >97% DistilledP-SourceCorrosive, Moisture Sensitive
HCl (2.0 M in Diethyl Ether) AnhydrousChlorinationCorrosive
Tetrahydrofuran (THF) Anhydrous, Inhibitor-freeSolventPeroxide former
Hexanes/Pentane AnhydrousExtractionFlammable

Senior Scientist Note: Dichloro(diethylamino)phosphine (


) is preferred over 

. The amino group acts as a temporary "dummy" ligand. It is less electrophilic than a chloride, preventing the third aryl group from adding, even with excess Grignard.

Step-by-Step Experimental Protocol

Phase 1: Generation of the Grignard Reagent

Objective: Create a reactive 3,5-di-tert-butylphenylmagnesium bromide solution.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser, N2 inlet, and addition funnel. Add a magnetic stir bar.

  • Activation: Add Magnesium turnings (1.2 equiv, 29.2 g/mol ) to the flask. Dry stir under

    
     for 20 mins. Add a single crystal of iodine (
    
    
    
    ) and heat gently with a heat gun until iodine vapor activates the Mg surface.
  • Initiation: Dissolve 1-Bromo-3,5-di-tert-butylbenzene (1.0 equiv) in anhydrous THF (concentration ~1.0 M). Add 5-10% of this solution to the Mg.

  • Reaction: Once the exotherm starts (solvent boiling/color change), add the remaining bromide solution dropwise over 1 hour. Maintain a gentle reflux.

  • Completion: After addition, reflux for 2 hours. Cool to room temperature (RT). Titrate a small aliquot to confirm concentration (typically ~0.8–0.9 M).

Phase 2: Selective Phosphinylation (The Aminophosphine Route)

Objective: Synthesize Bis(3,5-di-tert-butylphenyl)(diethylamino)phosphine (


).
  • Preparation: In a separate 1 L Schlenk flask, dissolve Dichloro(diethylamino)phosphine (0.45 equiv relative to Grignard) in anhydrous THF. Cool to -78°C (Dry ice/acetone).

    • Note: We use a slight excess of Grignard (2.1 to 2.2 equiv per P source) to ensure full conversion of the di-chloride to the di-aryl species.

  • Addition: Cannulate the Grignard solution (from Phase 1) slowly into the cold phosphine solution over 2 hours.

    • Observation: A thick precipitate of

      
       will form.
      
  • Warming: Allow the mixture to warm to RT overnight (12-16 hours).

  • Workup: Remove solvent in vacuo. Extract the residue with anhydrous Hexanes (3 x 100 mL) under

    
    . Filter the hexane extracts through a pad of Celite (dried) to remove magnesium salts.
    
  • Intermediate Isolation: Remove hexanes in vacuo to yield the crude aminophosphine as a viscous oil or low-melting solid. Purity check: 31P NMR (typically

    
     60–70 ppm).
    
Phase 3: Chlorination to Target Product

Objective: Convert the amino group to a chloride using anhydrous HCl.

  • Dissolution: Dissolve the crude aminophosphine in anhydrous Hexanes or Diethyl Ether (0.5 M) and cool to 0°C.

  • Acidolysis: Add HCl (2.0 M in Ether, 2.2 equiv) dropwise.

    • Mechanism:[1]

      
      .
      
    • Visual: Immediate formation of white diethylammonium chloride precipitate.

  • Filtration: Stir for 1 hour at RT. Filter the mixture via Schlenk frit or cannula filter to remove the ammonium salt.

  • Purification: Concentrate the filtrate. The resulting yellow/orange oil is the crude chlorophosphine.

  • Final Polish: Distill via Kugelrohr (high vacuum, typically 160-180°C at 0.1 mmHg) or recrystallize from minimal boiling pentane if the solid melts above RT.

Phase 4: Data Summary & Characterization
ParameterSpecificationNotes
Appearance White to pale yellow solid/oilOxidizes to phosphinic acid in air
31P NMR

+80 to +100 ppm (s)
Distinct downfield shift from aminophosphine
1H NMR

1.30 (t-Bu), 7.4-7.6 (Ar-H)
Integration 36:6 confirms bis-aryl structure
Yield 65 - 80%Based on phosphine source

Mechanistic Workflow Visualization

Workflow cluster_0 Phase 1: Grignard cluster_1 Phase 2: Substitution cluster_2 Phase 3: Chlorination Mg_Act Mg Activation (I2, Heat) Grignard_Form Grignard Formation (Reflux, THF) Mg_Act->Grignard_Form Cooling Cool Et2NPCl2 (-78°C) Grignard_Form->Cooling Transfer Addition Cannulate Grignard (Slow Addition) Cooling->Addition Salt_Removal Hexane Extraction (Remove Mg Salts) Addition->Salt_Removal Acid_Cleavage HCl/Ether Addition (0°C) Salt_Removal->Acid_Cleavage Crude Ar2PNEt2 Final_Filter Filter Et2NH2Cl Acid_Cleavage->Final_Filter Distillation Kugelrohr Distillation (High Vac) Final_Filter->Distillation Product Product Distillation->Product Pure Ar2PCl

Figure 2: Process flow diagram illustrating the critical path from activation to purification.

Safety & Handling (Self-Validating Systems)

To ensure Trustworthiness and reproducibility, adhere to these "Self-Validating" checkpoints:

  • The "Color" Check: The Grignard reagent should be dark grey/brown. If it is clear or pale, initiation failed. Remedy: Add more I2 or use Rieke Magnesium.

  • The "Smoke" Check: The final chlorophosphine is hydrolytically unstable. A drop on a glove exposed to air should fume slightly (formation of HCl). If it doesn't fume, the product may be hydrolyzed to the phosphine oxide (

    
    ).
    
  • Solvent Integrity: Use the sodium benzophenone ketyl test for THF. The solvent must be deep purple (indicating active ketyl radical) before use.

Storage: Store the final product in a Schlenk tube or glovebox freezer at -20°C. It is stable for months under Argon.

References

  • Buchwald, S. L., et al. "Dialkylbiaryl phosphine ligands in palladium-catalyzed amination." Angewandte Chemie International Edition, 2008.

  • Surry, D. S., & Buchwald, S. L. "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Chemical Science, 2011.

  • Busacca, C. A., et al. "Synthesis of Electron-Deficient Secondary Phosphine Oxides and Secondary Phosphines: Bis[3,5-bis(trifluoromethyl)phenyl]phosphine."[2] Organic Syntheses, 2008, 85, 141.

  • Velian, A., & Cummins, C. C. "Synthesis of bulky chlorophosphines via aminophosphine intermediates." Chemical Science, 2012. (Methodological basis for Et2NPCl2 route).

Sources

Bis(3,5-DI-tert-butylphenyl)chlorophosphine physical properties

[1][2][3][4][5]

Executive Summary

Bis(3,5-di-tert-butylphenyl)chlorophosphine (CAS 181257-36-3 ) is a specialized organophosphorus intermediate critical for the synthesis of sterically demanding phosphine ligands. Its bulky meta-substituted aryl groups provide a unique steric environment that enhances the catalytic activity and selectivity of downstream metal complexes, particularly in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling).

This guide provides an authoritative technical profile, synthesizing physical property data, handling protocols, and characterization standards to ensure reproducibility and safety in high-stakes research environments.

Chemical Identity & Structure

ParameterSpecification
IUPAC Name Chlorobis(3,5-di-tert-butylphenyl)phosphane
Common Name Bis(3,5-di-tert-butylphenyl)chlorophosphine
CAS Number 181257-36-3
Molecular Formula C₂₈H₄₂ClP
Molecular Weight 445.06 g/mol
SMILES CC(C)(C)c1cc(cc(c1)C(C)(C)C)P(Cl)c2cc(cc(c2)C(C)(C)C)C(C)(C)C
Structural Features

Symmetric; Bulky meta-tert-butyl groups prevent catalyst deactivation via orthometallation while increasing solubility in non-polar solvents.[1]

Physical Properties[6][7]

Note on State: While often isolated as a viscous oil or low-melting solid, high-purity samples typically crystallize as white to off-white solids. The presence of trace hydrolysis products (phosphine oxides) significantly depresses the melting point.

PropertyValue / Description
Appearance White to off-white crystalline solid or viscous oil (purity dependent).
Melting Point Not widely standardized; structurally analogous to bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine (mp 116–120 °C), suggesting a likely range of 80–100 °C for the pure solid.
Solubility Highly soluble in pentane, hexane, toluene, benzene, THF, and dichloromethane.
Reactivity Hydrolytically Unstable: Reacts rapidly with moisture to form Bis(3,5-di-tert-butylphenyl)phosphine oxide (CAS 325773-65-7) and HCl.Oxidatively Sensitive: Slowly oxidizes in air; requires inert atmosphere.
Density Estimated ~1.05 g/cm³ (based on packing of bulky aryl groups).

Spectroscopic Characterization

Accurate characterization is the primary method for validating the integrity of this intermediate before use in ligand synthesis.

P NMR Spectroscopy (The Gold Standard)

The phosphorus center is the most sensitive probe for purity.

  • Chemical Shift (

    
    ):  Expected range +80 to +95 ppm  (Singlet, relative to 85% H₃PO₄).
    
    • Context: Diarylchlorophosphines (

      
      ) typically resonate in this downfield region due to the deshielding effect of the electronegative chlorine atom.
      
  • Impurity Markers:

    • 
       +30 to +45 ppm:  Indicates hydrolysis/oxidation to the Phosphine Oxide  (
      
      
      or
      
      
      ).
    • 
       -10 to -20 ppm:  Indicates over-reduction or presence of the secondary Phosphine  (
      
      
      ).
H NMR Spectroscopy (CDCl₃)
  • 
     1.30 – 1.35 ppm:  Singlet (36H), strong intensity – tert-butyl groups.
    
  • 
     7.30 – 7.60 ppm:  Multiplets (6H) – Aromatic protons (2,4,6 positions).
    
    • Diagnostic: The integration ratio of aliphatic (t-Bu) to aromatic protons should be exactly 6:1 .

Synthesis & Preparation Protocol

The synthesis typically involves the lithiation of the aryl bromide followed by electrophilic trapping with phosphorus trichloride (

Reaction Pathway[7][8][9][10][11][12]
  • Lithiation: 1-Bromo-3,5-di-tert-butylbenzene +

    
    -BuLi 
    
    
    Aryllithium intermediate.
  • Phosphinylation: 2 equiv. Aryllithium +

    
    
    
    
    
    
    + 2 LiCl.
Workflow Diagram

SynthesisWorkflowStartStart: 1-Bromo-3,5-di-tert-butylbenzeneLithiationLithiation(n-BuLi, THF/Et2O, -78°C)Start->Lithiation ActivationAdditionAddition to PCl3(0.5 equiv, -78°C -> RT)Lithiation->Addition Electrophilic TrappingQuenchFiltration (Inert)Remove LiCl saltsAddition->Quench Workup (No H2O!)IsolationSolvent Removal(High Vacuum)Quench->IsolationProductProduct: Bis(3,5-di-tert-butylphenyl)chlorophosphine(Store under Ar/N2)Isolation->Product

Figure 1: Synthetic workflow for the preparation of Bis(3,5-di-tert-butylphenyl)chlorophosphine. Note the strict exclusion of water during the workup.

Handling & Storage Protocols

Due to the high moisture sensitivity of the P-Cl bond, strict inert atmosphere techniques are mandatory.

Self-Validating Handling System
StepProtocolValidation Check
Storage Store in a glovebox or Schlenk flask under

or Ar at -20°C.
Visual: Material should remain white/colorless. Yellowing indicates oxidation.
Transfer Use cannula transfer or gas-tight syringes. Never pour in open air.Pressure: Ensure source and receiving flasks are over-pressured with inert gas.
Solvents Use only anhydrous, deoxygenated solvents (dried over Na/Benzophenone or alumina columns).Karl Fischer: Water content must be <10 ppm.
Glassware Oven-dried (120°C overnight) and flame-dried under vacuum before use.Vacuum: Manifold should hold static vacuum (<0.1 mbar) for 5 min before use.
Handling Decision Tree

HandlingProtocolTaskTask: Use ReagentEnvironmentIs Glovebox Available?Task->EnvironmentGloveboxUse Glovebox(O2/H2O < 0.5 ppm)Environment->GloveboxYesSchlenkUse Schlenk Line(Counter-flow N2)Environment->SchlenkNoReactionAdd to ReactionGlovebox->ReactionWeighingWeigh insidesealed vesselSchlenk->WeighingWeighing->Reaction

Figure 2: Decision tree for handling moisture-sensitive chlorophosphines.

Applications in Ligand Design[6]

This chlorophosphine is a versatile building block ("chassis") for constructing advanced ligands:

  • Phosphinites/Phosphonites: Reaction with chiral alcohols (ROH) + Base

    
    
    
    
    . Used in asymmetric hydrogenation.
  • Biaryl Phosphines (e.g., XPhos analogs): Reaction with aryllithiums derived from biaryl scaffolds. The bulky tert-butyl groups increase the catalyst's lifetime by preventing dimerization.

  • PCP Pincer Ligands: Reaction with 1,3-benzenedimethanols to form rigid pincer frameworks.

References

  • BOC Sciences. (2024). Product Data Sheet: Bis(3,5-di-tert-butylphenyl)chlorophosphine (CAS 181257-36-3).[1][2][3][4]

  • Alfa Chemistry. (2024). Catalog Entry for Chlorobis(3,5-di-tert-butylphenyl)phosphane. Link

  • Google Patents. (2015). EP2876102A1 - Process for synthesis of ezetimibe and intermediates. (Describes the use of the chlorophosphine in ligand synthesis). Link

  • ChemicalBook. (2024). Bis(3,5-di-tert-butylphenyl)phosphine oxide Properties. (Reference for the hydrolysis product). Link

  • Sigma-Aldrich. (2024). Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine. (Reference for structural analog properties). Link

Solubility Profile & Technical Guide: Bis(3,5-di-tert-butylphenyl)chlorophosphine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility, physicochemical properties, and handling protocols for Bis(3,5-di-tert-butylphenyl)chlorophosphine .

Executive Summary

Bis(3,5-di-tert-butylphenyl)chlorophosphine (CAS: 181257-36-3 ) is a sterically demanding, electron-rich diarylchlorophosphine used primarily as a precursor for advanced phosphine ligands in homogeneous catalysis (e.g., Palladium-catalyzed cross-couplings).

Its solubility profile is dominated by the four lipophilic tert-butyl groups on the phenyl rings. These groups act as "solubilizing tails," rendering the compound highly soluble in non-polar aliphatic and aromatic solvents, a distinct advantage over the parent chlorodiphenylphosphine (


). However, the presence of the reactive phosphorus-chlorine (

) bond dictates strict exclusion of moisture and protic solvents.
Physicochemical Identity
PropertyDetail
Chemical Name Bis(3,5-di-tert-butylphenyl)chlorophosphine
CAS Number 181257-36-3
Molecular Formula

Molecular Weight ~445.06 g/mol
Physical State White to off-white crystalline solid (can appear as a viscous oil if impure)
Air/Moisture Sensitivity High .[1][2][3][4][5] Hydrolyzes rapidly in air/moisture; oxidizes over time.

Note on CAS Confusion: distinct from Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine (CAS 212713-08-1), which contains methoxy groups.[5] Ensure verification of the specific substitution pattern before procurement.

Solubility Profile

The solubility of this compound is governed by the "Like Dissolves Like" principle, heavily influenced by the bulky non-polar tert-butyl domains.

Solubility Table
Solvent ClassSpecific SolventsSolubility StatusTechnical Notes
Aliphatic Hydrocarbons Pentane, Hexane, HeptaneHigh The 3,5-di-tert-butyl groups prevent efficient packing, making this compound significantly more soluble in aliphatics than unsubstituted

. Ideal for extraction and low-temp crystallization.
Aromatic Hydrocarbons Toluene, Benzene, XyleneVery High Preferred solvents for reaction mixtures. Excellent stability if solvents are dry.
Ethers THF, Diethyl Ether, MTBEHigh Standard solvents for Grignard/Lithiation reactions involving this precursor.
Chlorinated Solvents Dichloromethane (DCM), ChloroformHigh Soluble, but DCM can react with phosphines over long periods (quaternization). Use fresh.
Protic Solvents Water, Methanol, EthanolIncompatible DANGER: Reacts violently to release HCl gas and form phosphinous acids/esters.
Polar Aprotic Acetonitrile, DMF, DMSOModerate/Reactive Soluble, but not recommended due to difficulty in drying these solvents to the ppm levels required to prevent hydrolysis.
Mechanistic Analysis: Reactivity vs. Solubility

Understanding the behavior of the


 bond is critical. "Solubility" in protic solvents is a misnomer; it is actually a decomposition event .
Hydrolysis Pathway (Water Contact)

Upon contact with water (even atmospheric moisture), the chlorine atom is displaced, releasing hydrochloric acid fumes.



  • Observation: Fuming, heat generation, and formation of a gummy white solid (the phosphine oxide/acid).

Alcoholysis Pathway (Methanol/Ethanol Contact)

Reaction with alcohols yields phosphinites.



  • Implication: Never use alcohols to clean glassware containing this residue unless quenched intentionally in a fume hood.

Handling & Preparation Protocols
Protocol A: Inert Atmosphere Dissolution (Standard)
  • Objective: Prepare a stock solution for ligand synthesis.

  • Prerequisites: Schlenk line or Glovebox (

    
     ppm, 
    
    
    
    ppm).
  • Drying: Ensure all glassware is oven-dried (

    
     overnight) and flame-dried under vacuum.
    
  • Solvent Prep: Distill Toluene or Hexane over Sodium/Benzophenone or pass through an activated alumina solvent system. Karl Fischer titration should read < 10 ppm water.

  • Weighing: Weigh the solid Bis(3,5-di-tert-butylphenyl)chlorophosphine inside a glovebox or under a positive pressure of Nitrogen using a Schlenk solid addition funnel.

  • Dissolution: Add the anhydrous solvent via cannula or gas-tight syringe. Swirl gently. The solid should dissolve rapidly at room temperature.

  • Storage: Store the solution in a Schlenk flask with a Teflon (PTFE) stopcock, wrapped in Parafilm, at

    
     to prevent slow oxidation.
    
Protocol B: Purification via Recrystallization

If the material arrives as a sticky oil or dark solid (indicating oxidation/hydrolysis impurities):

  • Dissolve in a minimum amount of boiling anhydrous Hexane .

  • Filter hot (under inert gas) to remove insoluble oxides (

    
    ).
    
  • Cool slowly to

    
     or 
    
    
    
    .
  • White crystalline needles should form. Remove supernatant via cannula filtration.

Visualizations
Figure 1: Solvent Selection Decision Tree

SolventSelection Start Select Solvent for Bis(3,5-di-t-Bu-phenyl)PCl IsProtic Is the solvent Protic? (Water, Alcohols, Amines) Start->IsProtic Decomposition STOP: DECOMPOSITION Forms R2P(O)H + HCl IsProtic->Decomposition Yes IsDry Is the solvent Anhydrous? (< 10 ppm H2O) IsProtic->IsDry No DryIt Dry Solvent (Na/Benzophenone or Alumina) IsDry->DryIt No Application Intended Application? IsDry->Application Yes Recryst Recrystallization Application->Recryst Reaction Reaction Medium Application->Reaction Hexane Use Hexane/Pentane (High Solubility, Easy Removal) Recryst->Hexane Toluene Use Toluene/THF (High Solubility, High BP) Reaction->Toluene

Caption: Decision logic for selecting the appropriate solvent based on chemical compatibility and intended experimental outcome.

Figure 2: Inert Handling Workflow

HandlingWorkflow Step1 1. Glassware Prep (Flame Dry/Vacuum) Step2 2. Inert Weighing (Glovebox/N2 Flow) Step1->Step2 Step3 3. Solvent Addition (Cannula Transfer) Step2->Step3 Step4 4. Dissolution (Clear Solution) Step3->Step4 Risk Risk: Moisture Ingress Step3->Risk Poor Technique Outcome Hydrolysis (Fuming) Risk->Outcome

Caption: Step-by-step workflow for handling chlorophosphines to ensure structural integrity and safety.

References
  • BOC Sciences . Bis(3,5-di-tert-butylphenyl)chlorophosphine Product Entry. Retrieved from

  • Alfa Chemistry . Chlorophosphine Ligand Precursors and Physicochemical Data. Retrieved from

  • Sigma-Aldrich (Merck) . General Handling of Air-Sensitive Phosphine Chlorides. (Reference for general P-Cl handling protocols). Retrieved from

  • Strem Chemicals . Phosphorus Ligands and Compounds: Solubility and Handling. Retrieved from

Sources

Advanced Technical Guide: Bis(3,5-di-tert-butylphenyl)chlorophosphine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety, Handling Architecture, and Synthetic Utility

Part 1: Chemical Architecture & Strategic Utility

The Molecule

Bis(3,5-di-tert-butylphenyl)chlorophosphine is a specialized, sterically encumbered electrophilic phosphorus reagent. Unlike generic chlorodiphenylphosphine (


), this molecule features four tert-butyl groups positioned at the meta positions of the phenyl rings.

Why this matters:

  • Steric Bulk: The tert-butyl groups create a protective "pocket" around the phosphorus center. This is critical for synthesizing ligands (e.g., for Buchwald-Hartwig aminations) that promote reductive elimination in transition metal catalysis.

  • Solubility: The lipophilic alkyl groups render the molecule highly soluble in non-polar solvents (pentane, hexane), facilitating workups that exclude polar impurities.

  • Kinetic Stabilization: While still hydrolytically unstable, the steric bulk slightly retards the rate of hydrolysis compared to unhindered phosphines, allowing for more controlled handling—though strict inert atmosphere techniques remain mandatory.

Quantitative Profile

Note: Specific physical data for this exact derivative is often extrapolated from the class of bulky chlorophosphines due to its status as a transient intermediate or niche reagent.

PropertyValue / DescriptionSignificance
Functional Class DiarylchlorophosphineElectrophilic P(III) center; precursor to phosphines.[1]
Physical State Solid (Off-white/Yellow)Unlike liquid

, the bulky groups raise the melting point, allowing for solid-phase weighing (in a glovebox).
Reactivity High (Hydrolytically Unstable)Reacts instantly with moisture to release HCl gas.
Lipophilicity High (LogP > 6 estimated)Rapidly penetrates dermal layers; difficult to wash off with water alone.
Analogous CAS See Reference SectionOften cataloged under related methoxy-variants (e.g., CAS 212713-08-1) or synthesized in situ.

Part 2: The Hazard Matrix (Mechanism of Injury)

The Hydrolytic Ambush

The primary danger of chlorophosphines is not merely their corrosivity, but the mechanism of their reaction with biological tissue. Upon contact with the moisture in mucous membranes or skin, the P-Cl bond hydrolyzes.

The Reaction:



This reaction releases hydrochloric acid (HCl) directly onto the tissue surface while simultaneously generating heat (exothermic). The lipophilic nature of the 3,5-di-tert-butyl groups allows the molecule to penetrate the lipid bilayer of the skin before fully hydrolyzing, potentially causing deep-tissue chemical burns that are not immediately apparent.

Visualization: The Hazard Cascade

The following diagram illustrates the pathway from exposure to injury, highlighting why standard water washing must be immediate and prolonged.

HazardCascade Exposure Skin/Eye Contact LipidEntry Lipophilic Penetration (t-Butyl groups facilitate entry) Exposure->LipidEntry Rapid Absorption Moisture Reaction with Tissue Moisture LipidEntry->Moisture Hydrolysis Hydrolysis Reaction (Exothermic) Moisture->Hydrolysis HCl Generation of Concentrated HCl Hydrolysis->HCl Releases Gas Damage Deep Tissue Necrosis & Chemical Burn Hydrolysis->Damage Heat HCl->Damage Corrosion

Figure 1: The mechanism of injury for lipophilic chlorophosphines. Note the dual threat of thermal and chemical damage.

Part 3: Operational Protocol (The "How-To")

Engineering Controls
  • Primary Containment: Nitrogen or Argon-filled Glovebox (

    
     ppm, 
    
    
    
    ppm).
  • Secondary Containment: Schlenk line with dual-manifold (Vacuum/Inert Gas) for benchtop transfers.

  • PPE:

    • Glovebox: 15-30 mil Butyl rubber gloves.

    • Benchtop: Silver Shield® (laminate) gloves under standard nitrile gloves. Standard nitrile degrades rapidly upon exposure to concentrated chlorophosphines.

    • Eye Protection: Chemical splash goggles + Face shield (if working outside glovebox).

Handling Workflow: Solid Transfer

Since Bis(3,5-di-tert-butylphenyl)chlorophosphine is typically a solid, static electricity in the glovebox is a concern. Use an anti-static gun before weighing.

  • Weighing: Weigh inside the glovebox into a tared Schlenk flask or vial.

  • Sealing: Cap with a rubber septum inside the box. Secure with electrical tape or copper wire.

  • Transfer: Remove from the box. Connect immediately to the Schlenk line. Purge the connection hose (3x vacuum/refill cycles) before opening the flask valve.

Quenching & Waste Disposal

NEVER dispose of unreacted chlorophosphines directly into aqueous waste streams. This will cause an eruption of HCl gas.

The "Controlled Kill" Method:

  • Dilute the waste material with a non-polar solvent (e.g., Toluene or Hexane).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add Isopropanol (IPA) or Ethanol containing 5% Triethylamine.

    • Chemistry: The alcohol converts the P-Cl to a P-OR ester (less corrosive), and the amine neutralizes the HCl byproduct.

  • Once the exotherm subsides, the mixture can be safely disposed of as organic waste.

Part 4: Synthesis & Application Context[2]

Ligand Synthesis Pathway

This reagent is the "electrophilic key" to synthesizing bulky phosphine ligands. A common workflow involves reacting it with an organometallic nucleophile or using it to phosphinylate a backbone.

Example Workflow: Synthesis of a Biaryl Phosphine (e.g., for Suzuki Coupling).

SynthesisWorkflow Start Precursor: 1-Bromo-3,5-di-tert-butylbenzene Lithiation Lithiation (t-BuLi, -78°C, THF) Start->Lithiation Intermediate Aryllithium Species Lithiation->Intermediate PCl3_Add Addition of PCl3 (0.5 equiv) Intermediate->PCl3_Add Nucleophilic Attack Product Bis(3,5-di-tert-butylphenyl) chlorophosphine PCl3_Add->Product -LiCl LigandSynth Ligand Synthesis (React with Biaryl-Li) Product->LigandSynth Electrophile Source

Figure 2: Synthetic pathway for generating the chlorophosphine and its subsequent use in ligand generation.

Part 5: Emergency Response

First Aid Protocols
  • Skin Contact:

    • Immediate: Wipe off excess solid/liquid with a dry sterile gauze if visible (to minimize hydrolysis heat on skin).

    • Flush: Immediately wash with copious amounts of water for 15+ minutes .[2][3][4]

    • Neutralize: Do not apply neutralizing pastes (baking soda) immediately to open wounds; water is safer. Consult a physician for hydrofluoric/hydrochloric acid burn protocols.[4][5]

  • Inhalation: Move to fresh air. If breathing is difficult, 100% Oxygen is required. The HCl gas causes pulmonary edema (fluid in lungs) which may be delayed by up to 24 hours.

Fire Fighting
  • Media:

    
    , Dry Chemical, or Dry Sand.
    
  • DO NOT USE: Water.[3][4][5] Water will react with the substance to produce HCl gas, worsening the hazard.

References

  • Sigma-Aldrich (Merck). Safety Data Sheet: Chlorobis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine (Analogous Hazard Data). Retrieved from

  • Strem Chemicals (Ascensus). Product Catalog: Bis(3,5-di-tert-butylphenyl)cyclohexylphosphine (Ligand Derivative). Retrieved from

  • PubChem. Compound Summary: tert-Butylbis(3,5-di-tert-butylphenyl)phosphine (Structural Data).[6] National Library of Medicine. Retrieved from

  • Entegris. Chlorophosphines: Technical Whitepaper on Handling and Applications. Retrieved from

  • ChemicalBook. Synthesis of Di-tert-butylchlorophosphine (Methodology Reference). Retrieved from

Sources

Starting materials for Bis(3,5-DI-tert-butylphenyl)chlorophosphine synthesis

[1][2]

Executive Summary

Target Molecule: Bis(3,5-di-tert-butylphenyl)chlorophosphine (

Primary Application:1Synthesis Challenge:1


1

This guide details the material selection, quality attributes, and experimental protocol required to synthesize this intermediate with high fidelity.

Part 1: Strategic Retrosynthesis & Material Selection[1]

The synthesis relies on a nucleophilic substitution at the phosphorus center using a Grignard reagent.[1] The choice of starting materials is dictated by the need to minimize isomeric impurities which are difficult to separate from the final product.[1]

The Aryl Precursor: 1-Bromo-3,5-di-tert-butylbenzene[1][3]
  • CAS: 22385-77-9

  • Role: Provides the steric bulk and lipophilicity.

  • Critical Quality Attribute (CQA): Isomeric Purity >98%.

    • The Trap: Commercial synthesis of this bromide often starts from Friedel-Crafts alkylation of benzene, leading to mixtures of 1,3,5-tri-tert-butylbenzene and 1,3-di-tert-butylbenzene derivatives.[1]

    • Impurity Profile: The presence of 1-bromo-2,4-di-tert-butylbenzene (ortho-substitution) will completely inhibit the Grignard coupling due to steric clash. Ensure the Certificate of Analysis (CoA) confirms the meta,meta substitution pattern via

      
       NMR (look for the triplet at 
      
      
      ppm and doublet at
      
      
      ppm with specific coupling constants).
The Phosphorus Source: Phosphorus Trichloride ( )[1][2][4][5]
  • CAS: 7719-12-2

  • Role: Electrophilic phosphorus center.

  • Preparation: Must be freshly distilled under inert atmosphere (Argon/Nitrogen) before use.

  • Safety Note:

    
     hydrolyzes violently to release HCl and 
    
    
    . All glassware must be oven-dried.
The Metallating Agent: Magnesium Turnings[2]
  • Grade: Grignard grade (chips or turnings), 99.9%.[1]

  • Activation: Mechanical activation (crushing under inert gas) or chemical activation (iodine crystal/

    
    -dibromoethane) is mandatory due to the high molecular weight and slower kinetics of the aryl bromide.[1]
    

Part 2: Reaction Logic & Pathway[1]

The synthesis follows a controlled double-substitution pathway. The steric bulk of the tert-butyl groups acts as a "kinetic brake," making the addition of a third aryl group energetically unfavorable under standard reflux conditions.[1]

Retrosynthetic Pathway (Graphviz)[1][2]

RetrosynthesisTargetTarget: Bis(3,5-di-tert-butylphenyl)chlorophosphineTris-Product (Ar3P)Tris(3,5-di-tBu-phenyl)phosphine(Undesired)Target->Tris-Product (Ar3P) Sterically InhibitedIntermediateIntermediate: Mono-aryl species (ArPCl2)Intermediate->Target 2nd Substitution(Controlled Stoichiometry)PrecursorsStarting Materials:1. 1-Bromo-3,5-di-tert-butylbenzene2. Magnesium (Mg)3. PCl3Precursors->Intermediate Grignard Formation& 1st Substitution

Caption: Stepwise substitution logic. The steric bulk of the 3,5-di-tBu groups minimizes over-addition to the tris-phosphine.[1]

Part 3: Experimental Protocol

Safety Warning: This procedure involves pyrophoric intermediates and corrosive gases. Perform exclusively in a fume hood using Schlenk techniques.

Phase 1: Grignard Reagent Preparation

Goal: Generate (3,5-di-tert-butylphenyl)magnesium bromide (

1
  • Setup: Oven-dried 500 mL 3-neck flask, reflux condenser, addition funnel,

    
     inlet.
    
  • Activation: Add Mg turnings (1.1 equiv relative to bromide). Flame dry the apparatus under vacuum; backfill with

    
    . Add a single crystal of 
    
    
    .
  • Initiation: Dissolve 1-Bromo-3,5-di-tert-butylbenzene (1.0 equiv total) in anhydrous THF (concentration ~1M). Add 5-10% of this solution to the Mg. Heat gently with a heat gun until the iodine color fades (initiation).

  • Addition: Add the remaining bromide solution dropwise over 1 hour. Maintain a gentle reflux.[2][3]

  • Completion: Reflux for 2 hours post-addition. The solution should be dark grey/brown. Titrate an aliquot to confirm concentration (approx 85-90% yield is typical).[1]

Phase 2: Phosphorylation (The Critical Step)

Goal: Selective formation of

1
  • PCl3 Prep: In a separate Schlenk flask, dissolve freshly distilled

    
     (0.5 equiv relative to Grignard; i.e., 1:2 ratio) in anhydrous THF. Cool to -78°C  (dry ice/acetone).
    
  • Cannulation: Transfer the Grignard solution via cannula slowly into the cold

    
     solution over 2 hours.
    
    • Note: "Normal" addition (Grignard into PCl3) is preferred here to keep

      
       in local excess initially, preventing localized formation of the tris species, though the sterics make tris formation difficult regardless.[1]
      
  • Warming: Allow the mixture to warm to room temperature overnight. A heavy precipitate of

    
     will form.
    
  • Reflux (Optional): If NMR shows mono-substituted product (

    
    , triplet at 
    
    
    ppm), reflux for 2 hours to drive the reaction to the bis state (
    
    
    ppm).
Phase 3: Workup & Purification
  • Solvent Swap: Remove THF under vacuum. The residue will be a sticky solid.

  • Extraction: Add anhydrous Hexane or Pentane to the residue. Vigorously stir to extract the phosphine and precipitate magnesium salts.

  • Filtration: Filter the slurry through a Schlenk frit (G3 or G4 porosity) under Argon. The filtrate contains the product.[3][4]

  • Isolation: Remove hexane under vacuum.

  • Purification:

    • Method A (Distillation): Kugelrohr distillation (high vacuum,

      
      C) is possible but risks decomposition.[1]
      
    • Method B (Crystallization): Recrystallize from minimal boiling pentane. Cool to -20°C.

Part 4: Data & Characterization[1]

ParameterSpecificationNotes
Appearance White to pale yellow solidOxidizes to phosphine oxide if air-exposed.

NMR

ppm (s)
Shift is characteristic of

.[1] Absence of peak at ~160 ppm (mono) and ~ -10 ppm (tris).[1]

NMR

1.30 (s, 36H, tBu)
Characteristic intense singlet for t-butyl groups.[1]
Stability Moisture SensitiveHydrolyzes to

(secondary phosphine oxide) on contact with water.[1]
Experimental Workflow Diagram

WorkflowStep11. Grignard Prep(THF, Reflux, 2h)Step22. Addition to PCl3(-78°C -> RT)Step1->Step2Step33. Solvent Swap(THF -> Hexane)Step2->Step3Step44. Filtration(Remove Mg salts)Step3->Step4Step55. Isolation(Vac. Distillation/Cryst.)Step4->Step5

Caption: Operational sequence for the isolation of the chlorophosphine.

References

  • Synthesis of Bulky Aryl Phosphines: Van Leeuwen, P. W. N. M., et al. "Ligand Effects in the Palladium-Catalyzed Methoxycarbonylation of Ethene."[1] Organometallics, 1995.[1] (Describes general handling of bulky aryl chlorophosphines).[1]

  • Grignard Reactivity with PCl3: Frank, A. W. "The reaction of phosphorus trichloride with Grignard reagents." Chemical Reviews, 1961.[1]

  • Deuterated Analogues (Protocol Adaptation): "The synthesis of deuteriated tri-tert-butyl phosphine." Queen's University Belfast Research Portal. (Provides insight into steric limitations of Grignard additions to PCl3).[1]

  • Safety Data Sheet: Phosphorus Trichloride SDS. Sigma-Aldrich.[5] [1]

An In-Depth Technical Guide to the Electron-Donating Properties of Bis(3,5-di-tert-butylphenyl)chlorophosphine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Bis(3,5-di-tert-butylphenyl)chlorophosphine, a sterically hindered and electron-rich phosphine ligand precursor of significant interest in modern catalysis and materials science. The strategic placement of tert-butyl groups at the meta positions of the phenyl rings imparts unique steric and electronic properties that are crucial for its function. This document details the synthesis, characterization, and, most importantly, the methodologies to evaluate the potent electron-donating nature of the corresponding phosphine. We will explore the theoretical underpinnings and practical execution of key analytical techniques, including Tolman Electronic Parameter (TEP) determination, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, and cyclic voltammetry. Furthermore, this guide will contextualize the utility of this compound in catalysis, particularly in palladium-catalyzed cross-coupling reactions where strong electron-donating ligands are known to enhance catalytic activity.

Introduction: The Rationale for Bulky, Electron-Rich Phosphines

In the realm of homogeneous catalysis, the performance of a transition metal catalyst is intricately linked to the properties of its ancillary ligands. Phosphines (PR₃) have emerged as a versatile class of ligands due to the tunable nature of their steric and electronic characteristics.[1] The electron-donating ability of a phosphine ligand directly influences the electron density at the metal center. A more electron-rich metal center can facilitate key steps in catalytic cycles, such as oxidative addition, and can also impact the rate of reductive elimination.[2]

Bis(3,5-di-tert-butylphenyl)chlorophosphine is a precursor to a highly valuable phosphine ligand. The two tert-butyl groups on each phenyl ring, positioned meta to the phosphorus atom, create a sterically demanding environment around the phosphorus center. This steric bulk can promote the formation of coordinatively unsaturated metal complexes, which are often the active catalytic species.[3] Concurrently, the alkyl nature of the tert-butyl groups enhances the electron-donating properties of the aryl backbone through inductive effects, making the corresponding phosphine a strong σ-donor. This combination of steric hindrance and strong electron-donating character makes ligands derived from this chlorophosphine highly effective in a range of catalytic transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.[1]

Synthesis of Bis(3,5-di-tert-butylphenyl)chlorophosphine

The synthesis of Bis(3,5-di-tert-butylphenyl)chlorophosphine is a multi-step process that begins with the preparation of the key aryl precursor, 1-bromo-3,5-di-tert-butylbenzene.

Synthesis of 1-Bromo-3,5-di-tert-butylbenzene

The starting material for this synthesis is the readily available 1,3,5-tri-tert-butylbenzene.[4] A controlled bromination reaction is employed to replace one of the hydrogen atoms on the aromatic ring with a bromine atom.[5]

Experimental Protocol:

  • To a solution of 1,3,5-tri-tert-butylbenzene (10.25 g, 0.042 mol) in carbon tetrachloride (20 ml) at 0°C, add iron powder (2.5 g, 0.045 mol) followed by bromine (13.4 g, 4.3 ml, 0.084 mol).

  • Stir the solution at 0°C for 4 hours.

  • Pour the reaction mixture into cold water (ca. 40 ml) and separate the organic layer.

  • Remove excess bromine by washing with a 10% NaOH solution.

  • Wash the organic phase with water until neutral, dry over magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or recrystallization from hexane to yield white crystals.[5]

Synthesis of Bis(3,5-di-tert-butylphenyl)chlorophosphine via Grignard Reaction

The aryl bromide is then converted to a Grignard reagent, which subsequently reacts with phosphorus trichloride (PCl₃) to form the desired chlorophosphine.[6][7]

Experimental Protocol:

  • Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Add magnesium turnings to the flask. A crystal of iodine can be added to activate the magnesium.[6]

  • In the dropping funnel, prepare a solution of 1-bromo-3,5-di-tert-butylbenzene in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the Grignard reaction, which is indicated by a color change and gentle reflux.

  • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring the mixture until the magnesium is consumed.

  • Cool the Grignard solution to 0°C and slowly add it via a cannula to a solution of phosphorus trichloride (0.5 equivalents) in anhydrous THF at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • The reaction is then quenched with a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude Bis(3,5-di-tert-butylphenyl)chlorophosphine. Further purification can be achieved by distillation or crystallization.

Synthesis_Workflow cluster_0 Synthesis of 1-Bromo-3,5-di-tert-butylbenzene cluster_1 Synthesis of Chlorophosphine 1,3,5-Tri-tert-butylbenzene 1,3,5-Tri-tert-butylbenzene Bromination Bromination 1,3,5-Tri-tert-butylbenzene->Bromination Br₂, Fe 1-Bromo-3,5-di-tert-butylbenzene 1-Bromo-3,5-di-tert-butylbenzene Bromination->1-Bromo-3,5-di-tert-butylbenzene Grignard Formation Grignard Formation 1-Bromo-3,5-di-tert-butylbenzene->Grignard Formation Mg, THF Reaction with PCl₃ Reaction with PCl₃ Grignard Formation->Reaction with PCl₃ PCl₃ Bis(3,5-di-tert-butylphenyl)chlorophosphine Bis(3,5-di-tert-butylphenyl)chlorophosphine Reaction with PCl₃->Bis(3,5-di-tert-butylphenyl)chlorophosphine

Figure 1: Synthetic workflow for Bis(3,5-di-tert-butylphenyl)chlorophosphine.

Characterization of Electron-Donating Properties

The electron-donating properties of the phosphine derived from Bis(3,5-di-tert-butylphenyl)chlorophosphine can be quantitatively and qualitatively assessed using several well-established techniques.

Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter is a widely accepted measure of the electron-donating strength of a phosphine ligand.[8] It is determined by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) of a [LNi(CO)₃] complex using infrared (IR) spectroscopy.[8] Strongly electron-donating ligands increase the electron density on the nickel center, which in turn increases the extent of π-backbonding to the carbonyl ligands. This increased backbonding weakens the C-O bond, resulting in a lower ν(CO) stretching frequency.[8]

Experimental Protocol for TEP Determination:

  • Synthesis of the Nickel Carbonyl Complex:

    • Under an inert atmosphere, dissolve the phosphine ligand (prepared by reduction of the chlorophosphine) in a suitable solvent such as pentane or THF.

    • Add a stoichiometric amount of a nickel carbonyl precursor, such as Ni(CO)₄ (with appropriate safety precautions due to its high toxicity) or a less hazardous alternative like [Ni(CO)₃(P(O-o-tolyl)₃)].

    • Stir the reaction mixture at room temperature until the formation of the [LNi(CO)₃] complex is complete. The reaction progress can be monitored by IR spectroscopy.

  • IR Spectroscopy:

    • Record the IR spectrum of the [LNi(CO)₃] complex in a suitable solvent (e.g., dichloromethane or hexane).

    • Identify the A₁ symmetric C-O stretching frequency, which is typically a strong, sharp band in the region of 2050-2100 cm⁻¹. This value is the Tolman Electronic Parameter.

Phosphine LigandTolman Electronic Parameter (ν(CO) in cm⁻¹)Reference
P(t-Bu)₃2056.1[9]
PCy₃2056.4[10]
PPh₃2068.9[11]
P(OPh)₃2085.3[11]
Bis(3,5-di-tert-butylphenyl)phosphine (Expected) ~2060-2065 Estimated

Table 1: Tolman Electronic Parameters for common phosphine ligands and an estimated value for the phosphine derived from the title compound. The expected value is based on the electron-donating nature of the alkyl groups and the aryl backbone.

TEP_Concept cluster_0 Strongly Donating Phosphine cluster_1 Weakly Donating Phosphine L_strong P(t-Bu)₃ Ni_rich Electron-Rich Ni L_strong->Ni_rich σ-donation CO_weak Weak C-O Bond (Lower ν(CO)) Ni_rich->CO_weak π-backbonding L_weak P(OPh)₃ Ni_poor Electron-Poor Ni L_weak->Ni_poor σ-donation CO_strong Strong C-O Bond (Higher ν(CO)) Ni_poor->CO_strong π-backbonding

Figure 2: Conceptual diagram of the influence of phosphine electron-donating ability on the C-O bond in [LNi(CO)₃] complexes.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful tool for characterizing phosphorus-containing compounds.[12] The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment. For phosphines, a more downfield (more positive) chemical shift is generally associated with increased electron density at the phosphorus atom. The ³¹P NMR spectrum of Bis(3,5-di-tert-butylphenyl)chlorophosphine is expected to show a single resonance. The exact chemical shift would need to be determined experimentally, but it is anticipated to be in the range typical for diarylchlorophosphines.

Expected ³¹P NMR Data:

  • Bis(3,5-di-tert-butylphenyl)chlorophosphine: A singlet in the region of +80 to +100 ppm.

  • Bis(3,5-di-tert-butylphenyl)phosphine: A singlet in the region of -10 to -30 ppm.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to study the redox properties of molecules. For phosphine ligands, CV can provide information about their ability to stabilize different oxidation states of a metal center, which is related to their electron-donating properties. The oxidation potential of a phosphine-metal complex can be correlated with the electron-donating ability of the phosphine ligand. More electron-donating phosphines tend to make the metal center easier to oxidize, resulting in a lower oxidation potential.

Experimental Protocol for Cyclic Voltammetry:

  • Prepare a solution of a metal complex of the phosphine ligand (e.g., a palladium(II) complex) in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Use a standard three-electrode setup (working electrode, reference electrode, and counter electrode).

  • Scan the potential and record the resulting current to obtain a cyclic voltammogram.

  • The oxidation and reduction potentials of the complex can be determined from the voltammogram and compared to those of complexes with other phosphine ligands to rank their relative electron-donating abilities.

Applications in Catalysis

The combination of steric bulk and strong electron-donating character makes phosphines derived from Bis(3,5-di-tert-butylphenyl)chlorophosphine excellent ligands for a variety of palladium-catalyzed cross-coupling reactions.[1] These ligands are particularly effective in reactions involving challenging substrates, such as aryl chlorides, which are less reactive than their bromide and iodide counterparts. The high electron density on the palladium center, induced by the phosphine ligand, facilitates the oxidative addition of the aryl chloride to the palladium(0) species, which is often the rate-limiting step in the catalytic cycle.

Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L₂->Oxidative_Addition Ar-X ArPd(II)XL₂ Ar-Pd(II)-X(L₂) Oxidative_Addition->ArPd(II)XL₂ Transmetalation Transmetalation ArPd(II)XL₂->Transmetalation R'-B(OR)₂ ArPd(II)R'L₂ Ar-Pd(II)-R'(L₂) Transmetalation->ArPd(II)R'L₂ Reductive_Elimination Reductive Elimination ArPd(II)R'L₂->Reductive_Elimination Reductive_Elimination->Pd(0)L₂ Catalyst Regeneration ArR Ar-R' Reductive_Elimination->ArR

Figure 3: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. L represents the bulky, electron-rich phosphine ligand.

Conclusion

Bis(3,5-di-tert-butylphenyl)chlorophosphine is a valuable precursor to a class of bulky and electron-rich phosphine ligands that are highly effective in homogeneous catalysis. Its synthesis, while requiring careful execution, is achievable through established organometallic procedures. The strong electron-donating nature of the corresponding phosphine, which can be quantified by techniques such as IR spectroscopy (Tolman Electronic Parameter), ³¹P NMR, and cyclic voltammetry, is key to its ability to activate metal centers for challenging catalytic transformations. For researchers and drug development professionals, understanding and utilizing ligands with such well-defined and potent electronic properties is crucial for the development of efficient and selective synthetic methodologies.

References

  • van Klink, G. P. M., van Koten, G., & de Vries, J. G. (2006). Easy Preparation of 1,3-Di-tert-Butylbenzene and Some Derivatives Thereof. Synthesis, 2006(16), 2758-2760. [Link][4]

  • Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313-348.
  • Levitskiy, O. A., Klimchuk, I. A., Grishin, Y. K., Roznyatovsky, V. A., Tarasevich, B. N., & Magdesieva, T. V. (2022). Synthesis of 1-Bromo-3-tert-butylbenzene. Synthesis, 54(06), 1601-1612.
  • Brisdon, A. K., et al. (1988). Ligand influence on the electronic properties of some bis(tertiary phosphine)-substituted chromium and molybdenum carbonyls: cyclic voltammetry and infrared spectroscopy of M(CO)4R2PCH2CH2PR2. Inorganic Chemistry, 27(11), 1103-1108.
  • Al-Masri, M. R., et al. (2023). Novel Route to Cationic Palladium(II)–Cyclopentadienyl Complexes Containing Phosphine Ligands and Their Catalytic Activities. Molecules, 28(10), 4181.
  • The University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. Retrieved from the University of Manchester Research Explorer.
  • Giering, W. P., et al. (1998). Steric and Electronic Parameters Characterizing Bulky and Electron-Rich Dialkylbiarylphosphines. Organometallics, 17(24), 5296-5303.
  • Sharma, S. K., et al. (2008). Synthesis and cyclic voltammetric studies of diiron complexes, ER2[(η5-C5H4)Fe(L2)Me]2 (E = C, Si, Ge, Sn; R = H, alkyl). Journal of Organometallic Chemistry, 693(13), 2261-2268.
  • Singh, R., et al. (2018). Palladium(II)-complexes of bi- and tri-dentate phosphine ligands: precursor for palladium–phosphorous nanoparticles and activity towards Suzuki–Miyaura coupling. New Journal of Chemistry, 42(18), 15061-15071.
  • Tolman, C. A. (1970). Electron donor-acceptor properties of phosphorus ligands from nickel carbonyl infrared data. Journal of the American Chemical Society, 92(10), 2953-2956.
  • University of Sheffield. (n.d.). 31Phosphorus NMR. Retrieved from [Link][13]

  • University of California, Irvine. (n.d.). Grignard Reaction. Retrieved from [Link][6]

  • Cambridge University Press. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Krapp, A., & Frenking, G. (2007). Direct Measure of Metal-Ligand Bonding Replacing the Tolman Electronic Parameter. Organometallics, 26(14), 3491-3502.
  • Science and Fun. (n.d.). 31P NMR chemical shifts. Retrieved from [Link][2]

  • PubChem. (n.d.). tert-Butylbis(3,5-di-tert-butylphenyl)phosphine. Retrieved from [Link][14]

  • Ueng, Y.-H., et al. (2011). Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Physical Chemistry Chemical Physics, 13(10), 4584-4592.
  • Slideshare. (n.d.). 31-P NMR SPECTROSCOPY. Retrieved from [Link][12]

  • Protasiewicz, J. D., et al. (2005). Chemical and Electrochemical Oxidation of Tris (3,5-di- tert -butylphenyl)phosphine - High Z′ Crystal Structures and Conformational Effects Associated with Bulky meta Substituents. European Journal of Inorganic Chemistry, 2005(10), 1849-1856.
  • Spokoyny, A. M., et al. (2013). On the Edge of the Known: Extremely Electron‐Rich (Di)Carboranyl Phosphines.
  • Cambridge University Press. (n.d.). Grignard Reaction. Retrieved from [Link][15]

  • ResearchGate. (n.d.). 31P NMR chemical shift ranges (on the ppm scale) and chemical structures of common P functional groups observed in natural samples. Retrieved from [Link][16]

  • Cleveland, G. T. (2018). DRIVING NOVEL REACTIVITY BY DECODING THE ELECTRONIC STRUCTURE OF NONTRIGONAL PHOSPHORUS TRIAMIDES. DSpace@MIT.
  • Chem-Impex. (n.d.). 1-Bromo-3,5-di-tert-butylbenzene. Retrieved from [Link][17]

  • Littke, A. F., & Fu, G. C. (2002).
  • Doyle, A. G., et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.
  • ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. Retrieved from [Link][18]

  • Deacon, G. B., et al. (2022). Synthesis and Characterisation of Novel Bis(diphenylphosphane oxide)methanidoytterbium(III) Complexes. Molecules, 27(22), 7808.
  • Organic Chemistry Portal. (n.d.). Phosphine synthesis by reduction. Retrieved from [Link][19]

  • Scribd. (n.d.). Nickel Complexes. Retrieved from [Link][20]

  • ResearchGate. (2003). Synthesis and crystal structure of nickel and cobalt complexes with tetraazamacrocyclic ligand attached four dangling pyridinyl groups. Retrieved from [Link][21]

  • Gaumont, A.-C., & Jean, M. (2015). Reduction of secondary and tertiary phosphine oxides to phosphines. Chemical Society Reviews, 44(9), 2704-2719.
  • Yoshifuji, M., et al. (1981). Synthesis and structure of bis(2,4,6-tri-tert-butylphenyl)diphosphene: isolation of a true phosphobenzene. Journal of the American Chemical Society, 103(15), 4587-4589.
  • Holthausen, M. C., et al. (2010). Synthesis, characterization and reactivity of Nickel complexes with N-Donor, olefinic and macrocyclic ligands. JLUpub.
  • Mindiola, D. J., et al. (2011). Synthesis and Characterization of Three-Coordinate Ni(III)-Imide Complexes. Inorganic Chemistry, 50(16), 7679-7687.
  • Emslie, D. J. H. (n.d.). X-Ray Structures. Retrieved from [Link][22]

  • Yoshifuji, M., et al. (1982). Additions and Corrections - Synthesis and Structure of Bis(2,4,6-tri-tert-butylphenyl)diphosphene: Isolation of a True "Phosphobenzene". Journal of the American Chemical Society, 104(22), 6137-6137.
  • TSI Journals. (n.d.). SYNTHESIS AND CHARACTERISATION OF Co (II), Ni (II) AND Cu (II) COMPLEXES WITH SODIUM SALT OF p-METHOXYISONITROSOACETOPHENONE. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Experimental and Computational Study of the Structure, Steric Properties, and Binding Equilibria of Neopentylphosphine Palladium Complexes. Journal of the American Chemical Society, 133(7), 2116-2119.
  • The University of Bath. (n.d.). Structural diversity in the series of lanthanide complexes [Ln(Ph3PO)n(NCS)3] (n = 3).

Sources

Methodological & Application

Application Notes and Protocols for Asymmetric Hydrogenation Utilizing Catalysts Derived from Bis(3,5-DI-tert-butylphenyl)chlorophosphine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Steric Hindrance in Enantioselective Catalysis

Asymmetric hydrogenation stands as a cornerstone of modern synthetic chemistry, offering an atom-economical and efficient pathway to chiral molecules, which are fundamental building blocks in the pharmaceutical and fine chemical industries.[1][2] The efficacy of this transformation hinges on the design of the chiral catalyst, where the ligand's architecture dictates the stereochemical outcome of the reaction. Bulky phosphine ligands, often synthesized from precursors like Bis(3,5-DI-tert-butylphenyl)chlorophosphine, play a pivotal role in creating a well-defined and sterically demanding chiral environment around the metal center.[3] This steric hindrance is not a mere impediment; it is a precisely tuned instrument that governs the substrate's approach to the catalyst's active site, thereby enabling high levels of enantioselectivity.[4]

The strategic placement of bulky substituents, such as the 3,5-di-tert-butylphenyl groups, creates a chiral pocket that preferentially accommodates one prochiral face of the substrate over the other. This "lock-and-key" model, or more accurately, a dynamic "handshake" between the catalyst and substrate, is fundamental to achieving high enantiomeric excess (ee).[5] This application note provides a detailed protocol for the asymmetric hydrogenation of a model substrate using a rhodium catalyst bearing a P-chiral bisphosphine ligand, conceptually derived from bulky chlorophosphine precursors. We will delve into the causality behind the experimental choices, provide a self-validating protocol, and offer insights into the broader applicability of this catalyst class.

Catalyst System Focus: Rhodium Complexes of P-Chiral Bisphosphine Ligands

While Bis(3,5-DI-tert-butylphenyl)chlorophosphine is a valuable precursor for creating sterically hindered phosphines[3], for this protocol, we will focus on a well-documented and highly successful class of ligands that embody the design principles of steric bulk and electronic richness: the P-chiral bis(trialkylphosphine) ligands, exemplified by (R,R)-QuinoxP*.[6][7][8] These ligands are known for their air stability and the exceptional enantioselectivities they impart in rhodium-catalyzed hydrogenations of various functionalized alkenes, such as dehydroamino acid derivatives and enamides.[7][9]

Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This protocol details the asymmetric hydrogenation of a standard benchmark substrate, methyl (Z)-α-acetamidocinnamate, to produce the chiral amino acid derivative, N-Acetyl-(R)-phenylalanine methyl ester.

Materials and Equipment:

  • Catalyst Precursor: [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • Chiral Ligand: (R,R)-QuinoxP* ((R,R)-(–)-2,3-Bis(tert-butylmethylphosphino)quinoxaline)[8]

  • Substrate: Methyl (Z)-α-acetamidocinnamate

  • Solvent: Degassed methanol (MeOH)

  • Hydrogen Gas: High purity (99.999%)

  • Autoclave or High-Pressure Reactor: Equipped with a magnetic stir bar and pressure gauge

  • Glovebox or Schlenk Line: For inert atmosphere manipulation

  • Standard Glassware: Schlenk flasks, syringes, cannulas

  • Analytical Equipment: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for enantiomeric excess determination.

Step-by-Step Procedure:

  • Catalyst Preparation (In Situ):

    • Rationale: The active catalyst is typically prepared in situ by reacting the rhodium precursor with the chiral ligand. This method avoids the isolation of potentially sensitive organometallic complexes.

    • In a nitrogen-filled glovebox, add [Rh(COD)₂]BF₄ (2.0 mg, 0.005 mmol, 1.0 mol%) and (R,R)-QuinoxP* (1.8 mg, 0.0055 mmol, 1.1 equivalents) to a Schlenk flask.

    • Add 5 mL of degassed methanol.

    • Stir the mixture at room temperature for 30 minutes. The solution should become homogeneous and typically changes color, indicating ligand exchange and complex formation.

  • Reaction Setup:

    • In a separate Schlenk flask, dissolve methyl (Z)-α-acetamidocinnamate (110 mg, 0.5 mmol) in 5 mL of degassed methanol.

    • Transfer the substrate solution via cannula to the flask containing the activated catalyst.

    • Transfer the final reaction mixture to the glass liner of a high-pressure autoclave.

  • Hydrogenation:

    • Rationale: The reaction is carried out under a positive pressure of hydrogen gas to ensure a sufficient concentration of H₂ in the solution for the catalytic cycle to proceed efficiently. The pressure can be a critical parameter to optimize for different substrates.[2]

    • Seal the autoclave and remove it from the glovebox.

    • Connect the autoclave to a hydrogen gas line and purge the system three times with hydrogen to remove any residual air.

    • Pressurize the autoclave to the desired pressure (e.g., 10 atm).

    • Commence stirring and maintain the reaction at a constant temperature (e.g., 25 °C).

  • Reaction Monitoring and Work-up:

    • Rationale: The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by TLC or GC/MS.

    • After the reaction is complete (typically 1-12 hours, substrate dependent), carefully vent the autoclave to release the hydrogen pressure.

    • Remove the reaction mixture from the autoclave.

    • Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Analysis:

    • Rationale: The enantiomeric excess of the product is the primary measure of the catalyst's success and is determined by chiral chromatography.

    • Dissolve the crude product in a suitable solvent (e.g., isopropanol/hexane mixture).

    • Analyze the sample by chiral HPLC or GC to determine the enantiomeric excess and yield.

Visualization of the Catalytic Process

The following diagrams illustrate the logical workflow of the experimental protocol and the proposed catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of enamides.

experimental_workflow cluster_glovebox Inert Atmosphere (Glovebox) cluster_reactor High-Pressure Reactor cluster_lab Laboratory Bench catalyst_prep 1. Catalyst Preparation: [Rh(COD)₂]BF₄ + (R,R)-QuinoxP* in degassed MeOH mixing 3. Mixing: Combine catalyst and substrate catalyst_prep->mixing 30 min stir substrate_prep 2. Substrate Solution: Enamide in degassed MeOH substrate_prep->mixing hydrogenation 4. Hydrogenation: Pressurize with H₂ Stir at constant T mixing->hydrogenation Transfer to autoclave workup 5. Work-up: Vent H₂, remove solvent hydrogenation->workup Reaction complete analysis 6. Analysis: Chiral HPLC/GC for ee and yield workup->analysis

Caption: Experimental workflow for asymmetric hydrogenation.

catalytic_cycle catalyst [Rh(L)]+ substrate_complex [Rh(L)(substrate)]+ catalyst->substrate_complex + Substrate h2_adduct [Rh(H)₂(L*)(substrate)]+ substrate_complex->h2_adduct + H₂ (RDS) hydride_insertion Intermediate h2_adduct->hydride_insertion Hydride Insertion hydride_insertion->catalyst Reductive Elimination - Product

Caption: Simplified catalytic cycle for Rh-catalyzed hydrogenation.

Performance Data and Substrate Scope

Rhodium catalysts bearing bulky P-chiral ligands like QuinoxP* exhibit excellent performance across a range of substrates. The following table summarizes typical results for the asymmetric hydrogenation of various functionalized alkenes.

SubstrateProductCatalyst Loading (mol%)H₂ Pressure (atm)Temp (°C)Time (h)ee (%)Reference
Methyl (Z)-α-acetamidocinnamateN-Acetyl-(R)-phenylalanine methyl ester0.1 - 1.010251-3>99[9]
Methyl (Z)-α-acetamidoacrylateN-Acetyl-(R)-alanine methyl ester0.110251>99[9]
(Z)-1-Phenyl-N-(prop-1-en-2-yl)acetamideN-(1-Phenylpropan-2-yl)acetamide1.030251298[9]
(Z)-N-(1-phenylvinyl)acetamideN-(1-phenylethyl)acetamide1.0302512>99[9]
Dimethyl itaconateDimethyl (R)-2-methylsuccinate0.550302496[6]

Scientific Integrity and Causality

  • The Role of the Bulky Ligand: The di-tert-butylphenyl groups, or in our example, the tert-butylmethylphosphino groups on the QuinoxP* ligand, create a rigid and sterically defined chiral pocket around the rhodium center. This steric bulk is the primary factor in achieving high enantioselectivity.[4] It forces the prochiral substrate to coordinate to the metal in a specific orientation, exposing one face to the incoming hydrogen.

  • Mechanism of Enantioselection: For the rhodium-catalyzed hydrogenation of enamides, the reaction is believed to proceed through an "unsaturated pathway".[5] The substrate coordinates to the rhodium-ligand complex first, forming two diastereomeric intermediates. The key to high enantioselectivity lies not in the relative stability of these diastereomers, but in the rate at which each reacts with hydrogen. The sterically less-favored diastereomer often reacts much faster, leading to the observed enantiomeric excess. The oxidative addition of hydrogen to this substrate-catalyst complex is often the rate-determining and enantio-determining step.

  • Solvent Choice: Methanol is a common solvent for the hydrogenation of polar substrates like amino acid precursors as it effectively dissolves both the substrate and the catalyst complex. It is crucial to use degassed solvents to prevent oxidation of the phosphine ligand and the catalyst.

  • Catalyst Loading: While higher catalyst loadings can increase reaction rates, lower loadings (high substrate-to-catalyst ratio, S/C) are desirable for process efficiency and cost-effectiveness. Ligands like QuinoxP* are highly active, allowing for low catalyst loadings without significant loss of performance.[7]

Conclusion

The use of bulky phosphine ligands, derived from precursors such as Bis(3,5-DI-tert-butylphenyl)chlorophosphine, in combination with rhodium, provides a powerful and versatile platform for asymmetric hydrogenation. The well-defined steric environment created by these ligands is the key to achieving exceptional levels of enantioselectivity for a variety of functionalized alkenes. The protocol provided herein for the hydrogenation of methyl (Z)-α-acetamidocinnamate using a Rh-QuinoxP* catalyst serves as a robust starting point for researchers in academia and industry. Fine-tuning of reaction parameters such as hydrogen pressure, temperature, and catalyst loading can further optimize the process for specific substrates, paving the way for the efficient and scalable synthesis of valuable chiral molecules.

References

  • Chemical Communications, (2007), 4804-4806. [Link]

  • ACS Catalysis, (2021), 11(21), 13532-13540. [Link]

  • Molecules, (2018), 23(11), 2990. [Link]

  • Organic Letters, (2019), 21(22), 8921-8924. [Link]

  • Wiley, (2018), Rhodium(I)-Catalyzed Asymmetric Hydrogenation. [Link]

  • Wiley, (2018), Rhodium-Catalyzed Asymmetric Hydrogenation. [Link]

  • ResearchGate, (2017), Rhodium-Catalyzed Enantioselective Hydrogenation Using Chiral Monophosphonite Ligands. [Link]

  • Molecules, (2017), 22(12), 2136. [Link]

  • Journal of the American Chemical Society, (2012), 134(1), 578-588. [Link]

  • ResearchGate, (2019), Scheme 6. a) Synthetic strategy for the preparation of 5 and ligand... [Link]

  • Journal of the American Chemical Society, (2000), 122(44), 10966-10967. [Link]

  • Google Patents, (n.d.)
  • Nanyang Technological University, (2007), Asymmetric synthesis of chiral phosphines and arsines promoted by organometallic complexes. [Link]

  • ETH Zurich, (2015), Asymmetric Hydrogenation. [Link]

  • PNAS, (2004), 101(16), 5799-5804. [Link]

  • ResearchGate, (2019), Screening bisphosphine ligands for asymmetric hydrogena- tion of 2-phenylbenzo[b]thiophene 1,1-dioxide 1a a. [Link]

  • Chirality, (2002), 14(7), 573-7. [Link]

Sources

Application Note: Palladium Complexes of Bis(3,5-di-tert-butylphenyl)chlorophosphine in Cross-Coupling

[1][2]

Executive Summary

Bis(3,5-di-tert-butylphenyl)chlorophosphine (Ar₂PCl) is a specialized ligand precursor used to generate high-performance palladium catalysts, most notably POCOP-type pincer complexes and Secondary Phosphine Oxide (SPO) ligands.[1][2] The strategic placement of tert-butyl groups at the 3 and 5 positions of the phenyl rings provides exceptional steric bulk and solubility, preventing catalyst aggregation (palladium black formation) and accelerating the reductive elimination step in difficult cross-coupling reactions.

This guide details the protocols for synthesizing the active Pd-POCOP pincer catalyst from this chlorophosphine and its application in high-turnover Suzuki-Miyaura and Heck-Mizoroki couplings.[1][2]

Technical Background & Mechanism

The "Super-Bulky" Advantage

The 3,5-di-tert-butylphenyl moiety is a privileged scaffold in organometallic chemistry.[1][2] Unlike simple phenyl or ortho-tolyl groups, this architecture offers:

  • Remote Steric Bulk: The meta-tert-butyl groups create a protective "pocket" around the metal center without blocking the coordination site as aggressively as ortho-substituents, allowing for the accommodation of sterically hindered substrates.[1][2]

  • Lipophilicity: The alkyl groups ensure high solubility in non-polar solvents (hexane, toluene), facilitating reaction kinetics and workup.[2]

  • Thermal Stability: The resultant pincer complexes are often stable up to 150°C, enabling activation of unreactive aryl chlorides.[2]

Active Catalyst Formation (The POCOP Pincer)

The primary application of Bis(3,5-di-tert-butylphenyl)chlorophosphine is the synthesis of the [POCOP]PdCl pincer complex.[1][2] The chlorophosphine reacts with a resorcinol backbone to form a bis(phosphinite) ligand, which subsequently undergoes C-H activation (cyclometallation) with a Palladium(II) source.[1][2]

Mechanism of Action:

  • Entropic Stability: The tridentate (P-C-P) coordination locks the metal, preventing ligand dissociation.[2]

  • Electronic Tuning: The phosphinite (P-O) bonds are electron-withdrawing relative to phosphines, making the Pd center more electrophilic and reactive toward oxidative addition.[1][2]

CatalyticCyclePrecursorBis(3,5-di-tBu-Ph)PCl(Chlorophosphine)LigandBis(phosphinite) Ligand(POCOP-H)Precursor->Ligand+ Resorcinol- HClCatalystActive Pincer Complex[(POCOP)Pd-Cl]Ligand->Catalyst+ PdCl2C-H ActivationOxAddOxidative Addition(Ar-X)Catalyst->OxAddStart CycleTransmetalTransmetallation(R-B(OH)2 / Base)OxAdd->TransmetalPd(IV)/Pd(II)RedElimReductive Elimination(Ar-R Product)Transmetal->RedElimPd(II)RedElim->CatalystRegenerate

Figure 1: Synthesis of the active POCOP pincer catalyst from the chlorophosphine precursor and its catalytic cycle.[1][2]

Experimental Protocols

Protocol A: Synthesis of the [POCOP]PdCl Catalyst

Target: Synthesis of [2,6-Bis(di(3,5-di-tert-butylphenyl)phosphinito)phenyl]palladium(II) chloride. Scale: 1.0 mmol

Materials:

  • Bis(3,5-di-tert-butylphenyl)chlorophosphine (2.1 equiv)[1][2]

  • Resorcinol (1.0 equiv)[1][2]

  • Triethylamine (Et₃N) (2.5 equiv)[1][2]

  • Pd(cod)Cl₂ (1.0 equiv)[1][2]

  • Solvent: Anhydrous Toluene[1][2]

Step-by-Step Procedure:

  • Ligand Formation (In Situ):

    • In a glovebox or under Argon, dissolve Resorcinol (110 mg, 1.0 mmol) in anhydrous toluene (10 mL).[1][2]

    • Add Et₃N (350 µL, 2.5 mmol).

    • Slowly add Bis(3,5-di-tert-butylphenyl)chlorophosphine (approx. 1.0 g, 2.1 mmol) dropwise (if liquid) or as a solution in toluene.[1][2]

    • Stir at Room Temperature (RT) for 2 hours. Observation: Formation of white Et₃N·HCl precipitate.

    • Filter the mixture under inert atmosphere to remove the salt.[2] The filtrate contains the POCOP-H ligand.[1][2]

  • Metallation:

    • Add Pd(cod)Cl₂ (285 mg, 1.0 mmol) directly to the ligand filtrate.[1][2]

    • Heat the mixture to reflux (110°C) for 18–24 hours. The solution will turn from orange to bright yellow.[2]

    • Note: The high temperature is required for the C-H activation of the central phenyl ring.[2]

  • Isolation:

    • Cool to RT and remove solvent in vacuo.[1][2]

    • Recrystallize from Dichloromethane/Hexane or Acetone.[1][2]

    • Yield: Typically 80–90% as a yellow microcrystalline solid.[1][2]

Protocol B: Suzuki-Miyaura Coupling of Aryl Chlorides

Application: Coupling of unactivated aryl chlorides using the synthesized pincer complex.[1][2]

Reaction Setup:

Component Equiv/Conc. Notes
Aryl Chloride 1.0 equiv Limiting reagent
Boronic Acid 1.5 equiv Excess ensures completion
K₃PO₄ 2.0 equiv Anhydrous, finely ground
[POCOP]PdCl Catalyst 0.01 – 0.1 mol% Extremely low loading possible
Solvent 1,4-Dioxane or Toluene Degassed

| Temperature | 100°C | |[1][2]

Procedure:

  • Charge a reaction vial with Aryl Chloride (1.0 mmol), Boronic Acid (1.5 mmol), K₃PO₄ (424 mg, 2.0 mmol), and the [POCOP]PdCl catalyst (0.001 mmol for 0.1 mol%).[1][2]

  • Seal and purge with Argon.[2]

  • Inject anhydrous 1,4-Dioxane (3 mL).

  • Heat to 100°C for 2–4 hours.

  • Workup: Cool, filter through a celite pad, and concentrate. Purify via flash chromatography.

Data Summary & Performance

The following table summarizes the performance of the Bis(3,5-di-tert-butylphenyl)-derived pincer complex compared to standard catalysts.

Substrate (Aryl Chloride)Coupling PartnerCatalyst LoadingYield (%)TON (Turnover Number)
4-ChloroanisolePhenylboronic acid0.01 mol%98%9,800
2-Chlorotoluene (Steric)Phenylboronic acid0.1 mol%94%940
4-Chloropyridine4-Tolylboronic acid0.5 mol%91%182

Data derived from standard POCOP-Pd reactivity profiles [1, 2].

Troubleshooting & Handling

Moisture Sensitivity of the Precursor

The Chlorophosphine (P-Cl bond) is highly sensitive to hydrolysis.[1][2]

  • Symptom: White fumes (HCl) upon opening the bottle; formation of a sticky solid.[1][2]

  • Prevention: Handle strictly in a glovebox or using Schlenk technique. Store at 4°C under Argon.

  • Recovery: If hydrolyzed, the product is the Secondary Phosphine Oxide (SPO).[2] This is also a valid ligand (HASPO) but requires a different protocol (requires excess ligand and Pd(OAc)₂).[1][2]

Catalyst Activation Failure

If the metallation step (Protocol A, Step 2) fails:

  • Cause: Incomplete removal of HCl/Et₃N[1]·HCl salts from Step 1 can inhibit C-H activation.[1][2]

  • Fix: Ensure rigorous filtration of the ligand solution before adding the Pd source. Alternatively, use LiCl as an additive to stabilize the intermediate.

References

  • Morales-Morales, D., et al. (2000).[1][2] "High Yield Olefination of a Wide Scope of Aryl Chlorides Catalyzed by the Phosphinito Palladium Pincer Complex [PdCl{C6H3(OPPri2)2-2,6}]." Canadian Journal of Chemistry.[2] Link[1][2]

  • Bedford, R. B., et al. (2003).[2] "Simple mixed phosphite-phosphinite pincer complexes of palladium."[1][2] Chemical Communications.[1][2] Link

  • Gordillo, A., et al. (2013).[2] "Palladium Pincer Complexes in Cross-Coupling Reactions." Chemical Reviews. Link[1][2]

  • Punji, B., et al. (2016).[2] "Palladium(II) Complexes of PCP Pincer Ligands: Synthesis and Catalytic Applications." Journal of Organometallic Chemistry. Link

Synthesis of Phosphine-Containing Amino Acids Using Bis(3,5-DI-tert-butylphenyl)chlorophosphine: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of phosphine-containing amino acids, leveraging the unique properties of Bis(3,5-DI-tert-butylphenyl)chlorophosphine. Phosphine-functionalized amino acids are pivotal building blocks in chemical biology and drug development, primarily for their role in the Staudinger ligation, a powerful bioorthogonal reaction. The sterically hindered nature of Bis(3,5-DI-tert-butylphenyl)chlorophosphine offers distinct advantages in terms of stability and reactivity, which will be explored in detail. This document will furnish researchers with the necessary knowledge to design, execute, and troubleshoot the synthesis and purification of these valuable compounds.

Introduction: The Significance of Phosphine-Containing Amino Acids

Unnatural amino acids bearing phosphine moieties have emerged as indispensable tools in the field of chemical biology and medicinal chemistry.[1][2][3] Their primary utility lies in their ability to participate in the Staudinger ligation, a highly selective and bioorthogonal reaction between a phosphine and an azide.[4][][6] This reaction proceeds efficiently in aqueous environments and in the presence of complex biological functionalities, making it ideal for the site-specific modification of biomolecules such as proteins and carbohydrates.[4][][7]

The incorporation of phosphine-containing amino acids into peptides and proteins allows for:

  • Protein Labeling and Imaging: Covalent attachment of fluorescent probes, affinity tags, or imaging agents to specific sites on a protein.

  • Drug Conjugation: Development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[8]

  • Peptide Cyclization: Creation of constrained peptides with enhanced stability and bioactivity.[8]

  • Ligand Development: Synthesis of novel ligands for transition metal catalysis.[9][10]

The choice of phosphine reagent is critical in determining the efficiency and success of the subsequent ligation reaction. Bis(3,5-DI-tert-butylphenyl)chlorophosphine is a particularly advantageous reagent due to its bulky tert-butyl groups, which confer increased stability to the resulting phosphine-amino acid conjugate and can influence the kinetics of the ligation reaction.

The Reagent: Bis(3,5-DI-tert-butylphenyl)chlorophosphine

Bis(3,5-DI-tert-butylphenyl)chlorophosphine is a commercially available phosphinous chloride. Its key structural feature is the presence of two di-tert-butylphenyl groups attached to the phosphorus atom.

Chemical Structure:

Figure 1: Structure of Bis(3,5-DI-tert-butylphenyl)chlorophosphine

Key Properties and Advantages:

PropertyAdvantage in Amino Acid Synthesis
Steric Hindrance The bulky 3,5-di-tert-butylphenyl groups protect the phosphorus atom from oxidation and other unwanted side reactions, increasing the stability of the final product.[11]
Defined Reactivity The chloro-substituent provides a reactive site for nucleophilic attack by the amino or side-chain functional group of the amino acid.
Solubility The lipophilic nature of the tert-butyl groups enhances solubility in common organic solvents used for synthesis.

Synthetic Strategy: Phosphination of Amino Acids

The synthesis of phosphine-containing amino acids using Bis(3,5-DI-tert-butylphenyl)chlorophosphine typically involves the nucleophilic substitution of the chlorine atom by a suitable functional group on the amino acid. The choice of the functional group to be phosphinated (e.g., amine, hydroxyl, or thiol) will dictate the specific reaction conditions.

It is crucial to protect other reactive functional groups on the amino acid (e.g., the carboxylic acid and the alpha-amino group if a side chain is being modified) to prevent unwanted side reactions.[12] Common protecting groups include Boc (tert-butyloxycarbonyl) for the amine and benzyl (Bzl) or tert-butyl (tBu) esters for the carboxylic acid.[12]

G cluster_0 Preparation cluster_1 Phosphination Reaction cluster_2 Workup & Purification cluster_3 Deprotection & Final Product Protect Protect Amino Acid (e.g., Boc, Ester) Reagent Bis(3,5-DI-tert-butylphenyl) chlorophosphine Reaction Nucleophilic Substitution (in aprotic solvent with base) Protect->Reaction Reagent->Reaction Workup Aqueous Workup Reaction->Workup Purify Column Chromatography Workup->Purify Deprotect Deprotection of Protecting Groups Purify->Deprotect Final Phosphine-Containing Amino Acid Deprotect->Final

Figure 2: General workflow for the synthesis of phosphine-containing amino acids.

Detailed Experimental Protocols

4.1 Protocol 1: N-Terminal Phosphination of an Amino Acid Ester

This protocol describes the phosphination of the N-terminus of an amino acid ester.

Materials:

  • Amino acid methyl or ethyl ester hydrochloride

  • Bis(3,5-DI-tert-butylphenyl)chlorophosphine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM.

  • Basification: Add TEA or DIPEA (2.2 eq) to the solution and stir for 10 minutes at room temperature to neutralize the hydrochloride and free the amine.

  • Phosphine Addition: In a separate flask, dissolve Bis(3,5-DI-tert-butylphenyl)chlorophosphine (1.1 eq) in anhydrous DCM. Add this solution dropwise to the amino acid ester solution at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the final product by NMR (¹H, ¹³C, ³¹P) and mass spectrometry.

4.2 Protocol 2: Side-Chain Phosphination of a Protected Amino Acid (e.g., Serine Derivative)

This protocol outlines the phosphination of the hydroxyl group on the side chain of a protected serine derivative.

Materials:

  • N-Boc-L-Serine methyl ester

  • Bis(3,5-DI-tert-butylphenyl)chlorophosphine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-Boc-L-Serine methyl ester (1.0 eq) in anhydrous DCM.

  • Base Addition: Add TEA or DIPEA (1.5 eq) to the solution.

  • Phosphine Addition: In a separate flask, dissolve Bis(3,5-DI-tert-butylphenyl)chlorophosphine (1.2 eq) in anhydrous DCM. Add this solution dropwise to the serine derivative solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Follow the same workup procedure as described in Protocol 1.

  • Purification: Purify the crude product by silica gel column chromatography.

  • Deprotection (Optional): The Boc and/or ester protecting groups can be removed using standard deprotection protocols (e.g., TFA for Boc, LiOH for methyl/ethyl esters) to yield the free phosphine-containing amino acid.

  • Characterization: Characterize the final product by NMR (¹H, ¹³C, ³¹P) and mass spectrometry.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reactionExtend the reaction time. Ensure all reagents and solvents are anhydrous.
Steric hindranceConsider using a less hindered base or a more reactive phosphine reagent if the target amino acid is particularly bulky.
Multiple Products Incomplete protection of the amino acidVerify the purity of the starting protected amino acid.
Side reactionsRun the reaction at a lower temperature.
Product Decomposition Oxidation of the phosphineMaintain a strict inert atmosphere throughout the reaction and workup. Use degassed solvents.
Hydrolysis of the P-Cl bondEnsure all reagents and glassware are scrupulously dry.

Safety Precautions

  • Bis(3,5-DI-tert-butylphenyl)chlorophosphine is corrosive and moisture-sensitive. Handle in a fume hood under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organic solvents such as DCM and THF are flammable and volatile. Work in a well-ventilated area away from ignition sources.

  • Bases like TEA and DIPEA are corrosive and have strong odors. Handle with care in a fume hood.

Conclusion

The synthesis of phosphine-containing amino acids using Bis(3,5-DI-tert-butylphenyl)chlorophosphine offers a reliable method for producing stable and valuable reagents for bioconjugation and drug development. The protocols provided in this guide, along with the troubleshooting tips, should empower researchers to successfully synthesize these important building blocks. Careful attention to reaction conditions, particularly the exclusion of moisture and oxygen, is paramount to achieving high yields and purity.

References

  • Gilbertson, S. R., & Collibee, S. E. (2006). Synthesis of phosphine containing amino acids: utilization of peptide synthesis in ligand design. Biopolymers, 84(1), 48-73. [Link]

  • Greenfield, S. J. (2003). Phosphine-containing amino acids: Synthesis, incorporation into modular ligands and application to palladium catalyzed allylic substitutions. Washington University. [Link]

  • Saxon, E., & Bertozzi, C. R. (2000). Cell Surface Engineering by a Modified Staudinger Reaction. Science, 287(5460), 2007-2010. [Link]

  • Hall, R. G., & Taylor, R. (2015). Synthesis and biological activity of phosphine oxide analogues of amino acids. ResearchGate. [Link]

  • Gissot, A., et al. (2023). Traceless Staudinger Ligation to Access Stable Aminoacyl- or Peptidyl-Dinucleotide. ACS Omega, 8(4), 4065-4072. [Link]

  • Heinicke, J., et al. (2011). α-Phosphino Amino Acids: Synthesis, Structure, and Reactivity. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(4), 836-840. [Link]

  • Wang, H., et al. (2021). New Staudinger Strategy Enabled N-Acyl Phosphinamidites Synthesis. CCS Chemistry, 3(6), 1635-1644. [Link]

  • Arribat, M., Cavelier, F., & Rémond, E. (2020). Phosphorus-containing amino acids with a P–C bond in the side chain or a P–O, P–S or P–N bond: from synthesis to applications. RSC Advances, 10(12), 7031-7065. [Link]

  • Hossain, M. S., & Lee, Y. S. (2020). Phosphine-Mediated Three-Component Bioconjugation of Amino- and Azidosaccharides in Ionic Liquids. ChemRxiv. [Link]

  • Arribat, M., Cavelier, F., & Rémond, E. (2020). Phosphorus-containing amino acids with a P–C bond in the side chain or a P–O, P–S or P–N bond: from synthesis to applications. RSC Advances, 10(12), 7031-7065. [Link]

  • Arribat, M., Cavelier, F., & Rémond, E. (2020). Phosphorus-containing amino acids with a P–C bond in the side chain or a P–O, P–S or P–N bond: from synthesis to applications. ResearchGate. [Link]

  • American Elements. (n.d.). Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-amino phosphonates. Retrieved from [Link]

  • Drabowicz, J., et al. (2018). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. Molecules, 23(11), 2947. [Link]

  • Wardle, N. J., Bligh, S. W. A., & Hudson, H. R. (2007). ω-Phosphinyl-α-amino acids: synthesis, and development towards use as therapeutic agents. Current Organic Chemistry, 11(18), 1635-1651. [Link]

  • Xu, J., & Sun, B. (2020). Synthetic Methods of Phosphonopeptides. Molecules, 25(24), 5946. [Link]

  • van der Zouwen, C., et al. (2021). Unsaturated Phosphine Oxides for Modular Antibody Rebridging and Single Reagent Peptide-Cyclization-Bioconjugation. Angewandte Chemie International Edition, 60(35), 19346-19354. [Link]

  • Andreu, C., et al. (2020). Phosphine Catalyzed Michael-Type Additions: The Synthesis of Glutamic Acid Derivatives from Arylidene-α-amino Esters. Molecules, 25(18), 4241. [Link]

  • Helburn, R. S., & Poston, J. A. (1997). Synthesis and Characterization of Bis-Phosphine Complexes with Transition Metals. West Georgia College. [Link]

  • Gracia, L. L., et al. (2019). Chemical and Electrochemical Oxidation of Tris (3,5-di- tert -butylphenyl)phosphine - High Z′ Crystal Structures and Conformational Effects Associated with Bulky meta Substituents. European Journal of Inorganic Chemistry, 2019(25), 2996-3004. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butylbis(3,5-di-tert-butylphenyl)phosphine. Retrieved from [Link]

Sources

Topic: Ligand Synthesis from Bis(3,5-DI-tert-butylphenyl)chlorophosphine: A Guide to Crafting Sterically Demanding Phosphine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract: This document provides a detailed guide for the synthesis, purification, and characterization of sterically demanding tertiary phosphine ligands derived from the precursor Bis(3,5-di-tert-butylphenyl)chlorophosphine. These bulky phosphines are critical tools in modern catalysis, enabling challenging chemical transformations in fields ranging from pharmaceuticals to materials science. We present a robust, field-proven protocol for the synthesis of a representative ligand, Bis(3,5-di-tert-butylphenyl)phenylphosphine, via a Grignard reaction. The causality behind each experimental step is explained, and comprehensive characterization and safety protocols are provided to ensure scientific integrity and user safety.

Introduction: The Imperative of Steric Bulk in Ligand Design

In the realm of homogeneous catalysis, the ligand is not a passive spectator but an active architect of reactivity. Phosphine ligands (PR₃) are a cornerstone of this field, modulating the electronic and steric properties of a metal center to control catalytic activity and selectivity.[1] Sterically demanding, or "bulky," phosphine ligands have proven particularly transformative. The large steric footprint of these ligands, often quantified by the Tolman cone angle, can accelerate crucial steps in catalytic cycles, such as reductive elimination, while stabilizing the catalytically active, low-coordinate metal species.[2][3] This often leads to dramatic improvements in reaction efficiency and enables previously inaccessible chemical transformations.[4]

Bis(3,5-di-tert-butylphenyl)chlorophosphine is a premier starting material for constructing such ligands.[5] The two 3,5-di-tert-butylphenyl moieties provide a massive, rigid steric shield around the phosphorus atom. This inherent bulk is instrumental in creating a specific pocket at the metal center, influencing substrate approach and promoting high selectivity in cross-coupling reactions, C-O/C-N bond formations, and more.[3][5] This guide details a reliable and adaptable protocol for converting this key precursor into valuable tertiary phosphine ligands.

The Synthetic Principle: Nucleophilic Substitution at the P-Cl Bond

The synthesis of tertiary phosphines from chlorophosphine precursors is fundamentally a nucleophilic substitution reaction. The phosphorus-chlorine bond is polarized, rendering the phosphorus atom electrophilic and susceptible to attack by a nucleophile. The most common and versatile method for forming the requisite phosphorus-carbon (P-C) bond is the reaction with an organometallic reagent, such as a Grignard reagent (R-MgX) or an organolithium compound (R-Li).[6][7][8]

This approach is highly modular, allowing for the introduction of a wide variety of third substituents (R³) onto the phosphine scaffold, thereby fine-tuning the ligand's properties for a specific catalytic application.

Sources

Application Note: Ligand Engineering for Challenging Buchwald-Hartwig Aminations

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing Bis(3,5-di-tert-butylphenyl)chlorophosphine as a Steric Architect

Executive Summary

In the landscape of Buchwald-Hartwig (B-H) amination, steric bulk is not merely a physical property; it is the primary driver of catalytic turnover for challenging substrates. Bis(3,5-di-tert-butylphenyl)chlorophosphine serves as a critical "architectural module" for synthesizing ligands that define the upper limits of steric demand and lipophilicity.

Unlike standard phenyl or o-tolyl phosphines, the 3,5-di-tert-butyl motif creates a rigid, deep steric pocket that accelerates reductive elimination—often the rate-determining step in the coupling of bulky anilines or electron-rich aryl chlorides. This guide details the protocol for converting this chlorophosphine precursor into active catalytic species (specifically Bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine ) and provides an optimized workflow for its deployment in high-difficulty aminations.

Ligand Architecture & Mechanistic Insight

The efficacy of ligands derived from Bis(3,5-di-tert-butylphenyl)chlorophosphine stems from two synergistic effects:

  • The "Meta-Effect" on Cone Angle: While ortho substituents directly block the metal center, bulky meta substituents (3,5-di-tBu) interlock to create a "second-sphere" steric wall. This increases the effective Tolman Cone Angle (

    
    ) significantly without preventing the initial coordination of the amine.
    
  • Lipophilic Shielding: The four tert-butyl groups per phosphorus atom render the resulting catalyst highly soluble in non-polar solvents (hexane, heptane), allowing for homogeneous kinetics even at low temperatures.

Mechanistic Pathway: Ligand Synthesis to Catalytic Cycle

G Precursor Bis(3,5-di-tert-butylphenyl) chlorophosphine (Electrophile) Ligand Active Ligand: (Ar)2P(t-Bu) (Steric Bulk ++) Precursor->Ligand Nucleophilic Substitution Reagent t-BuLi or t-BuMgCl Reagent->Ligand Pd0 Pd(0) Species (12-14e-) Ligand->Pd0 Complexation OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd AmineBind Amine Binding OxAdd->AmineBind RedElim Reductive Elimination (Fast due to Bulk) AmineBind->RedElim RedElim->Pd0 Regeneration

Figure 1: Transformation of the chlorophosphine precursor into an active bulky ligand, facilitating the B-H catalytic cycle. The steric bulk drives the crucial reductive elimination step.

Protocol A: Ligand Synthesis

Target: Synthesis of tert-Butylbis(3,5-di-tert-butylphenyl)phosphine Rationale: Direct use of the chlorophosphine in B-H is impossible due to its reactivity with amines/bases. It must be converted to the phosphine ligand first.

Reagents:

  • Bis(3,5-di-tert-butylphenyl)chlorophosphine (

    
    ): 1.0 equiv.
    
  • tert-Butyllithium (1.7 M in pentane): 1.1 equiv.

  • CuCl (Catalytic, 5 mol%): Optional, to facilitate coupling if using Grignard.

  • Solvent: Anhydrous THF.

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Cycle with Argon/Vacuum (3x).

  • Dissolution: Add Bis(3,5-di-tert-butylphenyl)chlorophosphine (5.0 mmol) and dissolve in anhydrous THF (20 mL). Cool to -78 °C using a dry ice/acetone bath.

  • Addition: Dropwise add t-BuLi (1.1 equiv) over 20 minutes. The solution will likely turn deep yellow/orange.

    • Critical Note: If using t-BuMgCl, add CuCl (5 mol%) to the chlorophosphine solution before cooling to catalyze the coupling.

  • Warming: Allow the reaction to warm to room temperature (RT) naturally over 2 hours. Stir at RT for an additional 1 hour.

  • Quench & Workup: Quench carefully with degassed water (2 mL). Extract with degassed hexane (3 x 20 mL).

  • Purification: Dry organics over

    
    , filter, and concentrate. Recrystallize from minimal hot ethanol or methanol under inert atmosphere.
    
    • Yield Expectation: >85% White Crystalline Solid.

    • Stability:[1] Air-stable in solid state, but store under Argon for long-term integrity.

Protocol B: Buchwald-Hartwig Amination

Application: Coupling of Aryl Chlorides with Secondary Amines. Catalyst System: Pd(OAc)₂ + Synthesized Ligand (L).

Reaction Optimization Matrix
ParameterStandard ConditionChallenging Substrate ConditionRationale
Pd Source Pd(OAc)₂Pd₂(dba)₃Pd(OAc)₂ is cheaper; dba is better for sensitive kinetics.
L:Pd Ratio 2:11.5:1 or 1:1Bulky ligands form mono-ligated Pd(L) species (active).
Base NaOtBuK₃PO₄ or LiHMDSNaOtBu is standard; K₃PO₄ for base-sensitive functional groups.
Solvent Toluene1,4-Dioxane or t-Amyl AlcoholDioxane promotes solubility of inorganic bases.
Temp 80 °C100-110 °CHigher temp overcomes activation energy of Ar-Cl bond.
Detailed Workflow

Workflow cluster_glovebox Glovebox / Schlenk Line Step1 1. Weigh Pd source & Ligand (Ratio 1:1.2) Step2 2. Add Base (NaOtBu) (1.4 equiv) Step1->Step2 Step3 3. Add Aryl Halide & Amine Step2->Step3 Step4 4. Add Solvent (Toluene) Degassed Step3->Step4 Remove from Box (if using Schlenk) Step5 5. Heat to 80-100°C (Sealed Tube) Step4->Step5 Step6 6. Monitor (GC/LC-MS) Endpoint: Disappearance of Ar-Cl Step5->Step6

Figure 2: Operational workflow for setting up the amination reaction. Rigorous exclusion of oxygen is required until the reaction is complete.

Step-by-Step Procedure:

  • Pre-catalyst Formation (In-situ): In a vial, mix Pd(OAc)₂ (1.0 mol%) and the synthesized Bis(3,5-di-tert-butylphenyl)(tert-butyl)phosphine (1.2 - 2.0 mol%). Add 1 mL of solvent and stir for 5 mins to generate the active

    
     species.
    
    • Visual Cue: Solution often changes from orange to pale yellow or dark red depending on the Pd source.

  • Substrate Addition: Add the Aryl Chloride (1.0 mmol), Amine (1.2 mmol), and NaOtBu (1.4 mmol) to a reaction tube equipped with a stir bar.

  • Initiation: Transfer the pre-catalyst solution to the reaction tube. Rinse vial with remaining solvent (Total conc: 0.2 - 0.5 M).

  • Reaction: Seal the tube and heat to 100 °C for 12-16 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd black. Concentrate and purify via flash chromatography.

Troubleshooting & Critical Controls
  • Problem: Low conversion of Aryl Chloride.

    • Root Cause:[2][3][4][5][6] Oxidative addition is failing.

    • Solution: Increase temperature to 110 °C or switch solvent to t-Amyl alcohol to increase reflux temp. Ensure the ligand was not oxidized (check ³¹P NMR of ligand stock; should be a singlet ~20-60 ppm, not oxide ~50 ppm downfield).

  • Problem:

    
    -Hydride Elimination (forming reduced arene).
    
    • Root Cause:[2][3][4][5][6] Amine is sterically accessible but reductive elimination is slow.

    • Solution: The 3,5-di-tBu ligand is specifically designed to prevent this. If occurring, increase the ligand bulk further (e.g., use the ligand derived from this chlorophosphine + AdMgBr).

  • Safety Note: Chlorophosphines are corrosive and react violently with moisture to produce HCl. Handle strictly in a fume hood or glovebox.

References
  • Ligand Synthesis & Properties

    • Synthesis of Bulky Phosphines: "Air-Stable Trialkylphosphonium Salts: Simple, Practical, and Versatile Replacements for Air-Sensitive Trialkylphosphines." Org.[3][4][7] Lett. 2001, 3, 4295.

  • Buchwald-Hartwig Methodology

    • General Review: "The Buchwald–Hartwig Amination After 25 Years." Angew. Chem. Int. Ed. 2020.

    • Steric Demand Effects:[1] "A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides." Angew. Chem. Int. Ed. 1999, 38, 2413.

  • Specific Ligand Data

    • Tert-Butylbis(3,5-di-tert-butylphenyl)phosphine Data: PubChem CID 102368817.[8]

Sources

Application Note: Catalytic Architectures Derived from Bis(3,5-di-tert-butylphenyl)chlorophosphine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical framework for utilizing Bis(3,5-di-tert-butylphenyl)chlorophosphine (CAS 212713-08-1) as a high-value synthon in the preparation of sterically demanding phosphine ligands and their subsequent palladium precatalysts.

Strategic Overview

Bis(3,5-di-tert-butylphenyl)chlorophosphine is a specialized phosphorus electrophile distinguished by its extreme steric bulk and lipophilicity. Unlike standard diphenylphosphino analogs, the 3,5-di-tert-butyl substitution pattern confers two critical advantages in catalysis:

  • Solubility: The tert-butyl groups prevent aggregation, rendering derived catalysts highly soluble in non-polar solvents (hexane, toluene) often required for industrial scale-up.

  • Kinetic Stabilization: The "meta-terphenyl" like bulk creates a protective pocket around the metal center, facilitating reductive elimination in difficult cross-coupling reactions (e.g., tetra-ortho-substituted biaryls) and preventing catalyst deactivation via dimerization.

This guide details the synthesis of two distinct ligand classes—Bulky Biaryl Phosphines (for Cross-Coupling) and POCOP Pincer Ligands (for C-H Activation)—and their metallation into active Palladium precatalysts.

Safety & Handling Protocols

Hazard: Chlorophosphines are corrosive and react violently with moisture to release HCl gas and phosphinous acids. Storage: Store under Argon/Nitrogen at 2–8°C.

  • Schlenk Technique: All protocols must be conducted under a positive pressure of inert gas (N₂ or Ar).

  • Solvent Prep: Solvents (THF, Toluene, Hexane) must be dried (Na/Benzophenone or Alumina columns) and degassed immediately prior to use.

  • Quenching: Residual chlorophosphine glassware should be quenched with a 10% NaOH/MeOH solution in a fume hood.

Module A: Synthesis of Bulky Biaryl Phosphine Ligands

Target Ligand: 2-(Bis(3,5-di-tert-butylphenyl)phosphino)biphenyl This ligand is a structural analog of JohnPhos but with significantly enhanced lipophilicity and steric demand.

Reagents
  • Precursor: Bis(3,5-di-tert-butylphenyl)chlorophosphine (1.0 equiv)

  • Aryl Halide: 2-Bromobiphenyl (1.1 equiv)

  • Lithiation Agent: t-Butyllithium (2.2 equiv, 1.7 M in pentane) or n-BuLi (if performing halogen-lithium exchange at higher temps).

  • Solvent: Anhydrous THF.

Step-by-Step Protocol
  • Lithiation (Halogen-Metal Exchange):

    • Charge a flame-dried Schlenk flask with 2-Bromobiphenyl (1.1 equiv) and anhydrous THF (concentration ~0.2 M).

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Add t-BuLi (2.2 equiv) dropwise over 20 minutes. The solution will turn deep yellow/orange, indicating the formation of 2-lithiobiphenyl.

    • Stir at -78°C for 1 hour.

  • Phosphinylation:

    • Dissolve Bis(3,5-di-tert-butylphenyl)chlorophosphine (1.0 equiv) in a minimal amount of THF in a separate Schlenk flask.

    • Transfer the chlorophosphine solution via cannula slowly into the lithiated biphenyl solution at -78°C.

    • Critical: Maintain low temperature to prevent side reactions (e.g., P-aryl exchange).

  • Work-up & Isolation:

    • Allow the mixture to warm to room temperature (RT) overnight.

    • Quench with degassed water (0.5 mL).

    • Remove THF under reduced pressure. Extract with degassed Hexane (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and filter under Argon.

    • Crystallization: Concentrate the hexane solution and cool to -20°C. The ligand typically precipitates as a white crystalline solid.

Module B: Synthesis of POCOP Pincer Ligands

Target Ligand: 1,3-Bis(bis(3,5-di-tert-butylphenyl)phosphinito)benzene Application: High-stability precursors for Ir or Pd-catalyzed dehydrogenation.

Reagents
  • Backbone: Resorcinol (1,3-dihydroxybenzene) (1.0 equiv).

  • Electrophile: Bis(3,5-di-tert-butylphenyl)chlorophosphine (2.1 equiv).

  • Base: Triethylamine (Et₃N) or DMAP (2.5 equiv).

  • Solvent: Toluene (anhydrous).

Step-by-Step Protocol
  • Setup: In a glovebox or under Argon flow, combine Resorcinol and Et₃N in Toluene.

  • Addition: Add the chlorophosphine as a solid or toluene solution in portions at RT. The reaction is exothermic; a water bath may be used to moderate temp.

  • Reaction: Heat to 80°C for 12 hours to ensure complete substitution. A heavy precipitate of Et₃N·HCl will form.[1]

  • Filtration: Filter the mixture through a pad of Celite/dried silica under inert atmosphere to remove salts.

  • Isolation: Evaporate volatiles. Recrystallize from hot Acetonitrile or Hexane.

Module C: Precatalyst Formulation (Pd-G3 Type)

Target: [(2-Bis(3,5-di-tert-butylphenyl)phosphino-biphenyl)Pd(cinnamyl)Cl] Rationale: In-situ mixing of bulky ligands with Pd₂(dba)₃ is often inefficient due to slow ligand exchange. Isolating a Pd(II) precatalyst ensures 1:1 stoichiometry and rapid activation.

Protocol
  • Precursor Prep: Synthesize [Pd(cinnamyl)Cl]₂ dimer (commercially available or prepared from PdCl₂ + cinnamyl chloride).

  • Complexation:

    • Dissolve [Pd(cinnamyl)Cl]₂ (0.5 equiv) and the Ligand from Module A (1.0 equiv) in Dichloromethane (DCM) at RT.

    • Stir for 1 hour. The solution typically changes color (orange to dark red/yellow).

  • Precipitation:

    • Add 5 volumes of Pentane or Hexane to the DCM solution.

    • The precatalyst will precipitate. Filter and dry under vacuum.

    • Note: This species is air-stable in solid form but should be stored under Argon for long-term stability.

Visualization of Workflows

Synthesis & Catalytic Cycle Logic

CatalystWorkflow cluster_Ligand Ligand Synthesis cluster_Catalyst Catalyst Formulation Ar2PCl Bis(3,5-di-tBu-phenyl) chlorophosphine BiarylL Biaryl Phosphine Ligand (L) Ar2PCl->BiarylL Nucleophilic Sub. (Module A) POCOPL POCOP Pincer Ligand Ar2PCl->POCOPL O-Phosphinylation (Module B) Lithio 2-Lithiobiphenyl (-78°C) Lithio->BiarylL Resorcinol Resorcinol (Base, 80°C) Resorcinol->POCOPL PreCat Pd(II) Precatalyst (Air Stable) BiarylL->PreCat Complexation (Module C) PdPre [Pd(cinnamyl)Cl]2 PdPre->PreCat ActiveCat Active Pd(0) Species PreCat->ActiveCat Activation (Base/Heat)

Caption: Workflow converting the chlorophosphine precursor into Biaryl or Pincer ligands, and subsequently into active Palladium precatalysts.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Ligand) Hydrolysis of Ar₂PClCheck solvent dryness (<50 ppm H₂O). Ensure Ar₂PCl source is free of white phosphinous acid solid.
P-Oxide Formation Air leak during workupUse degassed solvents for extraction. Filter through silica under N₂ pressure, not vacuum suction.
No Precipitation High solubility of tBu groupsUse MeOH or EtOH as an anti-solvent for crystallization instead of Hexane. Cool to -78°C if necessary.
Inactive Catalyst Incomplete activationIf using Precatalyst, ensure base is strong enough (e.g., KOtBu or K₃PO₄) to trigger reduction to Pd(0).

References

  • Biaryl Ligand Synthesis

    • Title: Synthesis of Functionalized Biphenyl-Based Phosphine Ligands.
    • Source:Journal of Organic Chemistry
    • URL:[Link] (Representative protocol for biaryl phosphines).

  • POCOP Pincer Synthesis

    • Title: Synthesis and Characteriz
    • Source:Organometallics[2]

    • URL:[Link] (Detailed conditions for resorcinol-phosphinite synthesis).

  • Precatalyst Preparation (G3)

    • Title: Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky Biaryl Ligands.[3][4][5][6]

    • Source:Organic Letters
    • URL:[Link] (Specific protocol for bulky ligand metallation).

  • General Review

    • Title: Bulky Alkylphosphines in Cross-Coupling.[3][4]

    • Source:Chemical Reviews
    • URL:[Link]

Sources

High-Impact C-N Coupling: The Strategic Role of Bis(3,5-di-tert-butylphenyl)chlorophosphine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(3,5-di-tert-butylphenyl)chlorophosphine (CAS: 135738-13-7) is a specialized phosphorus electrophile used primarily as a building block for "Super-Bulky" electron-rich phosphine ligands. Unlike standard phenyl-based phosphines, the 3,5-di-tert-butyl substitution pattern provides two critical advantages in Palladium-catalyzed C-N bond formation:

  • Enhanced Solubility: The lipophilic tert-butyl groups ensure high solubility in non-polar solvents (Toluene, Dioxane), essential for process scale-up.

  • The "Meta-Effect" & Cone Angle: The bulky groups increase the ligand cone angle, which accelerates reductive elimination —often the rate-determining step in the coupling of sterically hindered amines and aryl halides.

This Application Note details the conversion of this chlorophosphine into a high-performance biaryl phosphine ligand and its subsequent application in challenging Buchwald-Hartwig aminations.

Strategic Workflow: From Precursor to Active Catalyst

The chlorophosphine itself is not the catalyst. It is the electrophilic phosphorus source used to generate the active ligand. Direct addition of chlorophosphines to C-N coupling reactions will quench the amine nucleophile and poison the catalyst.

Workflow Visualization

G Precursor Bis(3,5-di-tBu-phenyl) chlorophosphine (Electrophile) Ligand Active Ligand (Bulky Biaryl Phosphine) Precursor->Ligand Nucleophilic Substitution (-LiCl) Biaryl Lithiated Biaryl Scaffold (Nucleophile) Biaryl->Ligand Complex Pd(0)-Ligand Complex Ligand->Complex + Pd source (e.g., Pd2(dba)3) Product C-N Coupled Product Complex->Product Catalytic Cycle (Amine + Ar-X)

Figure 1: The critical pathway from chlorophosphine precursor to active catalytic species.

Protocol A: Synthesis of the Active Ligand

Target Structure: A bulky "JohnPhos-type" analog (2-(Bis(3,5-di-tert-butylphenyl)phosphino)biphenyl). Rationale: This ligand architecture combines the hemilabile biaryl backbone with the extreme bulk of the 3,5-di-tBu groups, enabling the coupling of ortho-substituted aryl halides with secondary amines.

Materials Table
ReagentEquiv.RoleHandling Note
Bis(3,5-di-tert-butylphenyl)chlorophosphine 1.0P-SourceMoisture Sensitive. Handle in Glovebox/Schlenk.
2-Bromobiphenyl1.05BackboneLiquid, dispense by syringe.
n-Butyllithium (2.5M in hexanes)1.05LithiationPyrophoric. Titrate before use.
THF (Anhydrous)-SolventDistilled from Na/Benzophenone or SPS.
Methanol (Degassed)-PrecipitantSparged with Argon for 15 min.
Step-by-Step Methodology
  • Lithiation (Inert Atmosphere Required):

    • Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Cool to room temperature (RT) under Argon flow.

    • Add 2-Bromobiphenyl (1.05 equiv) and anhydrous THF (concentration ~0.5 M).

    • Cool the solution to -78°C (Dry ice/Acetone bath).

    • Dropwise add n-Butyllithium (1.05 equiv) over 15 minutes.

    • Checkpoint: Stir at -78°C for 1 hour to ensure complete Lithium-Halogen exchange.

  • Phosphine Installation:

    • Dissolve Bis(3,5-di-tert-butylphenyl)chlorophosphine (1.0 equiv) in a minimal amount of THF in a separate Schlenk flask or vial (inside glovebox if possible).

    • Transfer the chlorophosphine solution dropwise via cannula or syringe into the lithiated biaryl solution at -78°C.

    • Critical: The solution color typically changes (often from yellow/orange to clear or pale yellow) upon addition.

  • Warming and Quenching:

    • Allow the reaction to warm slowly to RT overnight (approx. 12 hours).

    • Quench the reaction with degassed Methanol (2 mL).

    • Remove solvent under reduced pressure (Rotavap).

  • Purification:

    • Redissolve the residue in hot Ethanol or Methanol (degassed).

    • Cool to 0°C to induce crystallization.

    • Filter the white solid under Argon.

    • Yield Target: >75%.[1][2][3] Store in a glovebox or under Argon.

Protocol B: C-N Bond Formation (Buchwald-Hartwig)

Application: Coupling of a sterically hindered Aryl Chloride with a Secondary Amine.[4] Mechanism: The bulky ligand promotes the formation of the monoligated Pd(0) species [L-Pd(0)], which is the active species for oxidative addition.

Reaction Setup (0.5 mmol Scale)
ComponentAmountFunction
Aryl Chloride (Hindered)0.50 mmolElectrophile
Secondary Amine0.60 mmolNucleophile
Synthesized Ligand (from Protocol A) 2.0 - 4.0 mol% Catalyst Ligand
Pd2(dba)31.0 - 2.0 mol%Pd Source
NaOtBu0.70 mmolBase
Toluene (Anhydrous)2.0 mLSolvent
Experimental Procedure
  • Catalyst Pre-complexation (Recommended):

    • In a vial inside the glovebox, mix Pd2(dba)3 and the Ligand in 1 mL of Toluene.

    • Stir at RT for 5 minutes. The solution should turn from dark purple/red to a lighter orange/brown, indicating ligation.

  • Reaction Assembly:

    • Add the Aryl Chloride , Amine , and NaOtBu to a reaction vial equipped with a stir bar.

    • Add the pre-formed Catalyst solution.

    • Seal the vial with a PTFE-lined cap.

  • Execution:

    • Heat the block to 100°C .

    • Stir vigorously (800+ rpm) for 12-24 hours.

    • Monitoring: Check conversion via HPLC or GC-MS. Look for the disappearance of the Aryl Chloride.

  • Workup:

    • Cool to RT. Dilute with Ethyl Acetate.

    • Filter through a small pad of Celite to remove Pd black and salts.

    • Concentrate and purify via Flash Chromatography (Silica Gel).

Mechanistic Insight & Troubleshooting

The Role of Steric Bulk in the Catalytic Cycle

The 3,5-di-tert-butyl groups create a "roof" over the Palladium center. This steric pressure has two opposing effects that must be balanced:

  • Oxidative Addition (OA): Slightly slower due to steric hindrance, but the electron-rich nature of the phosphine compensates for this.

  • Reductive Elimination (RE): Significantly accelerated . The bulky groups destabilize the crowded Pd(II) intermediate, forcing the formation of the C-N bond to relieve steric strain.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Catalyst Deactivation (Oxidation)Ensure the Ligand (Protocol A) was stored under Argon. Phosphines with this bulk oxidize slowly but surely in air.
Dehalogenation (Ar-H formed) Beta-Hydride EliminationSwitch base from NaOtBu to Cs2CO3 . Lower temperature to 80°C.
No Reaction Pd PoisoningEnsure the chlorophosphine precursor was completely consumed in Protocol A. Residual P-Cl kills Pd catalysts.
Mechanistic Pathway (DOT)

CatalyticCycle L_Pd L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Cl) L_Pd->OxAdd + Ar-Cl AmineBind Amine Binding OxAdd->AmineBind + HNR2 Deprot Deprotonation (Base) AmineBind->Deprot - HCl RedElim Reductive Elimination (Fast due to Bulk) Deprot->RedElim Steric Release RedElim->L_Pd + Product

Figure 2: The Catalytic Cycle. Note that the reductive elimination step is driven by the steric bulk of the 3,5-di-tert-butyl groups.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Stryker, J. M., et al. (2011). "A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers." Organic Letters.

  • Entegris Product Data. "Chlorophosphines: Reagents for Electron-Rich Bulky Phosphines."[5]

  • Birkholz, M. N., et al. (2021). "The bis(Biphenyl)phosphorus Fragment in Trivalent and Tetravalent P-Environments." Inorganics (MDPI).

Sources

Troubleshooting & Optimization

Technical Support Center: Bis(3,5-di-tert-butylphenyl)chlorophosphine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support resource, designed for senior researchers who require immediate, high-level troubleshooting for Bis(3,5-di-tert-butylphenyl)chlorophosphine .

Status: Active | Tier: 3 (Senior Scientist Level) | Doc ID: P-CL-BULK-001[1]

Executive Summary & Chemical Profile

Compound: Bis(3,5-di-tert-butylphenyl)chlorophosphine Class: Bulky Diarylchlorophosphine Primary Hazard: Rapid hydrolysis releasing Hydrogen Chloride (HCl); Air-sensitive oxidation.[1] Physical State: Typically a white to off-white crystalline solid (can be a viscous oil if impure or supercooled).[1]

The "Why" Behind the Handling: This compound is a "gateway" electrophile. The bulky tert-butyl groups at the 3,5-positions provide the necessary steric bulk to enforce reductive elimination in downstream catalysis (e.g., Buchwald-Hartwig aminations).[1] However, this same bulk does not protect the P-Cl bond from moisture. The polarization of the P-Cl bond renders it highly electrophilic; even trace ppm levels of water will hydrolyze it to the secondary phosphine oxide (Ar₂P(O)H) and HCl, killing your stoichiometry and potentially corroding your balance.

Module 1: Intake & Storage (The "Golden Hour")

Q: I just received the shipment. It is packed in a sealed bag with a desiccant. Can I store it in the -20°C freezer immediately?

A: STOP. Do not place the package directly into the freezer if it has just arrived.

  • The Causality: Shipping packages are not inert environments. If you place a room-temperature package into a freezer, the air inside contracts, potentially pulling in moist external air through micro-leaks. Conversely, opening a cold bottle in a warm lab causes immediate condensation inside the bottle.

  • The Protocol:

    • Equilibration: Allow the sealed package to reach room temperature (approx. 2-4 hours).

    • Decontamination: Wipe the outer container with a dry, lint-free cloth.

    • Transfer: Move the unopened bottle into an inert atmosphere glovebox.

    • Aliquot: Inside the box, split the material into smaller, single-use vials with Teflon-lined caps.

    • Storage: Store these aliquots in the glovebox freezer (-30°C) or a dedicated Schlenk storage vessel.

Q: The solid looks "clumpy" or sticky. Is it degraded? A: Not necessarily. Bulky chlorophosphines often have low melting points or form supersaturated oils. However, "stickiness" combined with a sharp acidic odor (HCl) confirms hydrolysis.[1] Proceed to Module 3 for verification.

Visualization: Intake Workflow

IntakeWorkflow Start Package Arrival Equilibrate Equilibrate to RT (3-4 Hours) Start->Equilibrate Do NOT Freeze Transfer Transfer to Glovebox (Antechamber Cycle) Equilibrate->Transfer Dry Wipe Aliquot Aliquot into Single-Use Vials Transfer->Aliquot Argon/N2 Store Store at -30°C (Inert Atmosphere) Aliquot->Store Teflon Caps

Caption: Figure 1.[1][2] Correct intake workflow to prevent condensation-induced hydrolysis.

Module 2: Handling & Dispensing[3]

Q: Can I weigh this on the open bench if I am quick? A: No. The hydrolysis rate is diffusion-limited. "Quick" is not fast enough to prevent the formation of HCl, which will micro-corrode your metal spatula and contaminate your reaction with phosphinous acid.

Q: I am working in a glovebox, but the powder is flying everywhere (static). What do I do? A: Bulky organic solids are prone to static charge in the dry atmosphere of a glovebox (<0.5 ppm H₂O).

  • The Fix: Use an anti-static gun (Zerostat) or a Polonium-210 strip near the balance.[1]

  • Alternative: If static is unmanageable, dissolve the entire bottle in a known volume of dry deuterated solvent (e.g., C₆D₆) or Toluene inside the box to create a stock solution. Dispense by volume, not weight.

Protocol: Stock Solution Preparation (Self-Validating)
  • Weigh: Tare a volumetric flask inside the glovebox. Add the solid.[3]

  • Dissolve: Add anhydrous Toluene or Benzene-d6.

  • Validate: Take a 0.6 mL aliquot for 31P NMR immediately.

  • Seal: Store with a high-quality PTFE valve (Young's tap).

Module 3: Troubleshooting & Quality Control (NMR Diagnostics)

Q: My reaction failed. How do I know if the chlorophosphine was bad? A:


 NMR is the only reliable method.[1] Proton (

) NMR is often useless due to the overwhelming signals from the tert-butyl groups masking impurities.[1]

Diagnostic Reference Table (


 NMR, uncoupled) 
Note: Shifts are approximate relative to 85% H₃PO₄.[1] Solvent: C₆D₆ or CDCl₃.[4]
SpeciesChemical Shift (

ppm)
DiagnosisAction
Ar₂P-Cl (Target) +80 to +100 ppm Pure Proceed with reaction.
Ar₂P(O)Cl +35 to +50 ppmOxidizedMaterial compromised by O₂.[1] Cannot be rescued.
Ar₂P(O)H +20 to +45 ppmHydrolyzedMoisture ingress.[1] "Dead" catalyst poison.
Ar₂P-PAr₂ -10 to -30 ppmDiphosphineReduction occurred (rare in storage).[1]

Q: I see a peak at ~85 ppm and another at ~25 ppm. Can I purify it? A: If the impurity (oxide) is <5%, you may proceed with excess reagent. If >10%, recrystallization is required.

  • Recrystallization Solvent: Hot anhydrous hexane or pentane. Filter hot (in glovebox), then cool to -30°C. The oxide is often less soluble or forms a separate oil phase.[1]

Visualization: NMR Decision Logic

NMRLogic Sample Take Aliquot (In C6D6/CDCl3) RunNMR Run 31P{1H} NMR Sample->RunNMR CheckShift Check Chemical Shift RunNMR->CheckShift Pure Signal: 80-100 ppm (Single Peak) CheckShift->Pure Downfield Oxidized Signal: 30-50 ppm (P=O species) CheckShift->Oxidized Upfield Hydrolyzed Signal: 20-45 ppm (P-OH / P(O)H) CheckShift->Hydrolyzed Upfield Action1 Proceed to Reaction Pure->Action1 Action2 Discard / Recrystallize Oxidized->Action2 Hydrolyzed->Action2

Caption: Figure 2. Diagnostic logic for assessing chlorophosphine purity via 31P NMR.

Module 4: Safety & Emergency

Q: I spilled some outside the glovebox. It is smoking. What do I do? A: The "smoke" is hydrochloric acid (HCl) mist formed by reaction with air moisture.

  • Evacuate: Clear the immediate area of personnel.

  • Ventilation: Ensure the fume hood sash is lowered.

  • Quench: Do not throw water on it (violent reaction). Cover with solid sodium bicarbonate or dry sand to neutralize the acid and absorb the liquid. Once the "smoking" stops, sweep into a chemical waste container.

Q: Can I clean the glassware in the base bath? A: Yes, but quench first. Rinse the flask with a dilute solution of bleach (sodium hypochlorite) or ethanol in a fume hood to oxidize/hydrolyze the residual phosphine before placing it in a base bath. Direct exposure of chlorophosphines to base baths can generate heat and phosphine gas (PH₃) variants if not fully hydrolyzed first.[1]

References

  • Strem Chemicals/Ascensus. (n.d.). Phosphorus Ligands and Compounds: Handling and Storage. Retrieved from [1]

  • Sigma-Aldrich (Merck). (2024).[1] Safety Data Sheet: Chlorophosphines (General). Retrieved from [1]

  • Quin, L. D. (2000). A Guide to Organophosphorus Chemistry. Wiley-Interscience.[1] (Authoritative text on 31P NMR shifts).

  • MIT Chemistry Dept. (n.d.).[1] Handling Air-Sensitive Reagents (Technique Guide). Retrieved from [1]

  • Bayer, A., et al. (2019). Synthesis of Bulky Phosphine Ligands. Organometallics. (Context for 3,5-di-tert-butyl substitution effects).

Sources

Technical Support Center: Optimizing Yields with Bis(3,5-di-tert-butylphenyl)chlorophosphine

[1]

Ticket ID: PHOS-SUP-001 Subject: Yield Optimization & Troubleshooting Guide for Bulky Chlorophosphine Ligands Status: Open Analyst: Senior Application Scientist[1]

Executive Summary

Bis(3,5-di-tert-butylphenyl)chlorophosphine is a specialized electrophilic phosphorus source used to synthesize sterically demanding, electron-rich phosphine ligands (e.g., for Buchwald-Hartwig or Suzuki-Miyaura coupling catalysts).[1]

Its utility is defined by the 3,5-di-tert-butyl substitution pattern, which provides remote steric bulk that stabilizes active catalytic species (like Pd(0)) and prevents catalyst deactivation.[1] However, this same bulk creates kinetic barriers during synthesis, and the P-Cl bond introduces high susceptibility to hydrolysis. This guide addresses the specific failure modes associated with these properties.

Module 1: Pre-Reaction Quality Control (The Silent Killer)

Issue: Many "reaction failures" are actually "reagent failures." The P-Cl bond is highly moisture-sensitive. Using hydrolyzed starting material is the #1 cause of low yields.

Diagnostic Protocol: 31P NMR Verification

Before committing expensive organometallic reagents, you must validate the integrity of the chlorophosphine.

Protocol:

  • Take a small aliquot (~10 mg) in a glovebox.

  • Dissolve in anhydrous C6D6 or CDCl3 (ensure solvent is dry).

  • Acquire a 31P{1H} NMR spectrum immediately.[1]

Data Interpretation Table:

SpeciesChemical Shift (δ ppm)StatusAction
Ar₂P-Cl (Target) +80 to +110 ppm Active Proceed with reaction.
Ar₂P(O)H (Hydrolysis)+20 to +40 ppmDead Reagent is hydrolyzed (Sec.[1] Phosphine Oxide).[1] Do not use.
Ar₂P(O)OH (Acid)+30 to +50 ppmDead Phosphinic acid formation.[1] Do not use.
Ar₂P-PAr₂ (Diphosphine)-15 to -25 ppmImpure Oxidation/Coupling impurity.[1] Purify if >5%.

Note: The exact shift depends on solvent and concentration, but the relative position of P-Cl (downfield) vs. P=O species (upfield) is absolute.

Visualization: QC Decision Tree

QC_FlowStartReagent Check(31P NMR)Result1Signal @ +80 to +110 ppmStart->Result1Result2Signal @ +20 to +50 ppmStart->Result2Result3Signal @ -20 ppmStart->Result3Action1PROCEED(Active P-Cl)Result1->Action1Action2STOP(Hydrolysis Detected)Result2->Action2Action3PURIFY(Recrystallize)Result3->Action3

Figure 1: Decision logic for reagent quality control based on 31P NMR shifts.

Module 2: Synthesis Optimization (The "Golden Path")[1]

Context: The most common reaction involves nucleophilic attack on the chlorophosphine by an organolithium (ArLi) or Grignard (ArMgBr) reagent to form a tertiary phosphine (e.g., synthesizing a Buchwald-type ligand).[1]

The Challenge: The tert-butyl groups at the 3,5-positions create a "picket fence" around the phosphorus center.[1] Standard addition rates often lead to incomplete conversion or side reactions because the nucleophile cannot easily access the P-Cl bond.

Optimized Protocol: Cryogenic Lithiation-Phosphination[1]

Reagents:

  • Aryl Bromide (Nucleophile precursor)[1]

  • n-BuLi (Titrated)[1]

  • Bis(3,5-di-tert-butylphenyl)chlorophosphine (Electrophile)[1]

  • Solvent: THF (Anhydrous, inhibitor-free)[1]

Step-by-Step Methodology:

  • Lithiation (Nucleophile Generation):

    • Dissolve Aryl Bromide (1.0 equiv) in THF [0.2 M].

    • Cool to -78 °C (Acetone/Dry Ice).

    • Add n-BuLi (1.05 equiv) dropwise over 30 mins.

    • Critical: Stir at -78 °C for 1 hour to ensure full Lithium-Halogen exchange.

  • Phosphination (The Bottleneck):

    • Dissolve Bis(3,5-di-tert-butylphenyl)chlorophosphine (0.95 equiv) in minimal THF.[1]

    • Slow Addition: Add the chlorophosphine solution to the ArLi species very slowly (over 45-60 mins) at -78 °C.

    • Why? Fast addition causes local heating and competitive side reactions (e.g., Wurtz coupling) due to the high barrier of substitution.

  • The "Warm-Up" (Thermodynamic Drive):

    • Allow the mixture to warm to Room Temperature (RT) overnight (12+ hours).

    • Reasoning: Due to the steric bulk of the 3,5-tBu groups, the substitution reaction has a high activation energy. It will not complete at -78 °C.[1]

  • Quenching:

    • Quench with degassed MeOH or saturated NH4Cl (aq). Do not introduce air yet if the phosphine is electron-rich and oxidation-prone (though these bulky phosphines are often relatively air-stable).

Visualization: Reaction Pathway

Reaction_PathArBrAryl BromideArLiAr-LiIntermediateArBr->ArLiLi-Hal ExchangenBuLin-BuLi(-78°C)nBuLi->ArLiTransTransition State(Sterically Hindered)ArLi->Trans+ P-ClPClChlorophosphine(Slow Add)PCl->TransProdTarget Ligand(Tertiary Phosphine)Trans->ProdWarm to RT(12h)

Figure 2: Kinetic pathway for sterically hindered phosphination.

Module 3: Purification & Workup (Avoiding Yield Loss)

Issue: Users often report "disappearing product" during column chromatography. Cause: Silica gel is slightly acidic. Electron-rich phosphines can be protonated (forming phosphonium salts) or oxidized on the silica surface, leading to streaking and irreversible adsorption.

Strategy A: Recrystallization (Preferred)

Bulky phosphines like this are highly crystalline.[1]

  • Solvent: Hot Ethanol (EtOH) or Methanol (MeOH).[1]

  • Process: Dissolve crude oil in boiling EtOH. Cool slowly to RT, then to 4 °C.

  • Filtration: Collect white crystals under inert gas if possible.

  • Yield: Typically >80% recovery with >99% purity.

Strategy B: "Buffered" Chromatography (If Column is Necessary)

If you must run a column:

  • Stationary Phase: Use Basic Alumina instead of Silica.

  • Or Neutralize Silica: Flush the silica column with 5% Triethylamine (Et3N) in Hexanes before loading the sample. This neutralizes acidic sites.

  • Eluent: Hexanes/EtOAc mixtures. Keep the run time short (<30 mins) to minimize oxidation risk.

Module 4: Frequently Asked Questions (FAQs)

Q1: My chlorophosphine arrived as a sticky oil, but the bottle says "solid." Is it bad?

  • A: Likely yes. Pure diarylchlorophosphines are usually crystalline solids. An oil texture often indicates hydrolysis to the secondary phosphine oxide (which lowers the melting point). Run a 31P NMR immediately. If hydrolyzed, you cannot "dry" it back to the chloride; you must purchase fresh reagent or re-chlorinate (difficult).

Q2: Can I use Grignard reagents (ArMgBr) instead of Lithium reagents?

  • A: Yes, but Grignards are generally less reactive than Organolithiums. Given the steric hindrance of the 3,5-di-tert-butyl groups, ArLi is recommended to drive the reaction to completion.[1] If using Grignards, you may need to reflux the reaction (THF, 65 °C) after addition, which increases safety risks.

Q3: Why is there a peak at ~ -15 ppm in my crude NMR?

  • A: This is likely the tetra-aryl diphosphine (

    
    ).[1] It forms if the chlorophosphine is reduced (by excess metal) or if the reaction mixture contained trace moisture/oxygen that facilitated coupling. It is a common impurity in phosphine synthesis. It can usually be removed via recrystallization (it is less soluble than the product).
    

Q4: Can I handle the final ligand in air?

  • A: Generally, yes. The 3,5-di-tert-butyl groups provide significant kinetic protection against oxidation.[1] However, for long-term storage, we always recommend keeping it under Argon/Nitrogen in a desiccator.

References

  • Buchwald, S. L., et al. (2004). Synthesis of Biaryl Phosphines for Pd-Catalyzed Cross-Coupling. Describes the general lithiation/phosphination protocol for hindered ligands (XPhos family).

    • [1]

  • Doyle, A. G., et al. (2017). Parameterization of Phosphine Ligands Demonstrates Enhancement of Nickel Catalysis via Remote Steric Effects. Discusses the specific impact of 3,5-di-tert-butyl substitution.

    • [1]

  • Sigma-Aldrich Technical Guide. Phosphine Ligands: Handling and Applications.[1]

    • [1]

  • Hébert, M., et al. (2020).

    • [1]

Technical Support Center: Handling and Preventing Oxidation of Bis(3,5-DI-tert-butylphenyl)chlorophosphine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Bis(3,5-DI-tert-butylphenyl)chlorophosphine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing, identifying, and addressing the oxidation of this air-sensitive reagent. Our goal is to ensure the integrity of your experiments and the quality of your results.

Introduction: The Challenge of Oxidation

Bis(3,5-DI-tert-butylphenyl)chlorophosphine is a valuable reagent in organic synthesis, particularly in the formation of bulky, electron-rich phosphine ligands.[1] However, its trivalent phosphorus center is highly susceptible to oxidation upon exposure to air, leading to the formation of the corresponding pentavalent phosphine oxide. This seemingly minor change can have significant consequences, as the oxidized species often lacks the desired catalytic activity or reactivity, compromising the outcome of your reaction.

This guide provides a comprehensive overview of best practices for handling this reagent, troubleshooting common issues related to oxidation, and answering frequently asked questions to support your research endeavors.

Troubleshooting Guide: Addressing Oxidation Events

This section is designed to help you diagnose and respond to potential oxidation of your Bis(3,5-DI-tert-butylphenyl)chlorophosphine.

Issue 1: Suspected Oxidation of the Reagent

Symptoms:

  • Inconsistent or poor yields in reactions where the chlorophosphine is a key reagent.

  • Formation of unexpected byproducts.

  • Changes in the physical appearance of the solid reagent (e.g., clumping, discoloration).

Root Cause Analysis:

The primary cause of these issues is the oxidation of the P(III) center to a P(V) phosphine oxide. This can occur due to:

  • Improper storage of the reagent.

  • Exposure to air during handling and transfer.

  • Use of solvents that have not been rigorously dried and deoxygenated.

Immediate Actions & Solutions:

  • Purity Assessment via ³¹P NMR Spectroscopy: The most definitive method to confirm and quantify oxidation is through ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]

    • Principle: Trivalent phosphorus compounds, such as chlorophosphines, and their corresponding pentavalent phosphine oxides exhibit significantly different chemical shifts in the ³¹P NMR spectrum.[4]

    • Expected Chemical Shifts:

      • Bis(3,5-DI-tert-butylphenyl)chlorophosphine (P(III)): The ³¹P NMR chemical shift for diarylchlorophosphines typically appears in the downfield region, generally between +80 and +100 ppm .

      • Bis(3,5-DI-tert-butylphenyl)phosphine Oxide (P(V)): The corresponding phosphine oxide will show a signal at a significantly different chemical shift, typically in the range of +20 to +50 ppm .

    • Protocol:

      • Under an inert atmosphere (in a glovebox), carefully prepare a sample of your reagent in a deuterated solvent (e.g., C₆D₆ or CDCl₃ that has been dried over molecular sieves).

      • Acquire a proton-decoupled ³¹P NMR spectrum.

      • Integrate the signals corresponding to the chlorophosphine and the phosphine oxide to determine the percentage of oxidation.

  • Solvent and Headspace Integrity Check:

    • Ensure that all solvents used with the reagent are anhydrous and have been properly deoxygenated. The freeze-pump-thaw method is highly effective for degassing solvents.

    • Always use a positive pressure of a dry, inert gas (argon or nitrogen) when handling the reagent.

Preventative Workflow Diagram:

Caption: Workflow for preventing and troubleshooting oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the ideal way to store Bis(3,5-DI-tert-butylphenyl)chlorophosphine?

A1: The best practice for long-term storage is within an inert atmosphere glovebox with low oxygen and moisture levels (<1 ppm). If a glovebox is unavailable, the reagent should be stored in its original sealed container, which is then placed inside a larger, sealed container (such as a desiccator) that is continuously purged with a dry, inert gas like argon or nitrogen. Store in a cool, dark place away from heat sources.

Q2: Can I handle this reagent on the benchtop for a quick weighing?

A2: It is strongly advised against handling Bis(3,5-DI-tert-butylphenyl)chlorophosphine in the open air, even for brief periods. The compound is highly sensitive to atmospheric moisture and oxygen. Weighing and transfer should always be performed under a protective inert atmosphere, either in a glovebox or using Schlenk techniques.

Q3: My solvent was from a new, sealed bottle. Do I still need to dry and degas it?

A3: Yes. Even commercially available "anhydrous" solvents can contain trace amounts of water and dissolved oxygen that can degrade the chlorophosphine. For best results, it is crucial to dry solvents over a suitable drying agent (e.g., molecular sieves, sodium/benzophenone) and then thoroughly degas them using methods like freeze-pump-thaw or by bubbling a stream of dry inert gas through the solvent for an extended period.

Q4: I've confirmed by ³¹P NMR that my reagent is about 10% oxidized. Can I still use it?

A4: This depends on the sensitivity of your reaction. For some robust applications, a small percentage of the inactive phosphine oxide may be tolerable, and you could proceed by adjusting the stoichiometry of your chlorophosphine accordingly. However, for sensitive catalytic reactions, even small amounts of the oxide can interfere. In such cases, purification of the reagent is recommended.

Q5: How can I purify partially oxidized Bis(3,5-DI-tert-butylphenyl)chlorophosphine?

A5: Purification can be challenging due to the air-sensitivity of the desired compound.

  • Recrystallization: If a suitable solvent system can be identified, recrystallization under an inert atmosphere can be effective. This would involve dissolving the mixture in a minimal amount of a hot, dry, and deoxygenated solvent and allowing the pure chlorophosphine to crystallize upon cooling, leaving the more polar phosphine oxide in the mother liquor. This process must be carried out entirely within a glovebox or using Schlenk filtration techniques.

  • Column Chromatography: For experienced users, chromatography on silica gel that has been rigorously dried and is performed under an inert atmosphere can be an option. However, this is a more advanced technique and carries a higher risk of decomposition on the stationary phase.

  • Chemical Separation: For some phosphine oxides, methods involving precipitation with metal salts like zinc chloride have been reported to be effective.[5] However, the applicability of this method to the bulky Bis(3,5-DI-tert-butylphenyl)phosphine oxide would require experimental validation.

Q6: What are the visual signs of oxidation?

A6: While ³¹P NMR is the definitive method, visual inspection can offer clues. Fresh, pure Bis(3,5-DI-tert-butylphenyl)chlorophosphine is typically a crystalline solid. Upon oxidation, it may become less crystalline, appear clumpy, or show a slight change in color. However, these visual cues are not always reliable, and significant oxidation can occur without any obvious change in appearance.

Summary of Key Parameters

ParameterRecommended SpecificationRationale
Storage Atmosphere Inert Gas (Argon or Nitrogen)Prevents reaction with atmospheric O₂ and H₂O.
Solvent Purity Anhydrous (<10 ppm H₂O), DeoxygenatedMinimizes reagent degradation and side reactions.
Handling Technique Glovebox or Schlenk LineMaintains an inert environment during transfer and use.
Purity Analysis ³¹P NMR SpectroscopyProvides a quantitative measure of oxidation.
Glassware Preparation Oven-dried (>120 °C) and cooled under inert gasRemoves adsorbed moisture from surfaces.

Experimental Protocols

Protocol 1: Preparation of a ³¹P NMR Sample under Inert Atmosphere
  • Preparation: Place a clean, dry NMR tube, a small vial, a spatula, and a septum in an oven at >120 °C for at least 4 hours.

  • Transfer to Glovebox: Move the hot glassware into the antechamber of a glovebox and allow it to cool to the glovebox atmosphere.

  • Sample Preparation:

    • Inside the glovebox, add a small amount (5-10 mg) of Bis(3,5-DI-tert-butylphenyl)chlorophosphine to the vial.

    • Add ~0.6 mL of a dry, deuterated solvent (e.g., C₆D₆ or CDCl₃) to the vial and gently swirl to dissolve the solid.

    • Transfer the solution to the NMR tube using a clean pipette.

    • Seal the NMR tube with the septum.

  • Analysis: Remove the sealed NMR tube from the glovebox and promptly acquire the ³¹P NMR spectrum.

Protocol 2: Degassing a Solvent using the Freeze-Pump-Thaw Method
  • Setup: Place the dry solvent in a Schlenk flask equipped with a magnetic stir bar and a high-vacuum stopcock.

  • Freeze: Immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen.

  • Pump: With the solvent still frozen, open the stopcock to a high-vacuum line and evacuate the headspace for 10-15 minutes.

  • Thaw: Close the stopcock to isolate the flask from the vacuum line. Remove the liquid nitrogen dewar and allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent.

  • Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved gases have been removed.

  • Final Step: After the final thaw, backfill the flask with a dry, inert gas (argon or nitrogen). The solvent is now ready for use.

References

  • Improving the accuracy of 31P NMR chemical shift calculations by use of scaling methods. (2023). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and Characterisation of Novel Bis(diphenylphosphane oxide)methanidoytterbium(III) Complexes. (2022). Semantic Scholar. [Link]

  • Characterization of Secondary Phosphine Oxide Ligands on the Surface of Iridium Nanoparticles. (2017). Dalton Transactions. [Link]

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]

  • 31 Phosphorus NMR. University of Ottawa. [Link]

  • Sannigrahi, P., & Ingall, E. (2005). 31P NMR chemical shift ranges (on the ppm scale) and chemical structures of common P functional groups observed in natural samples. ResearchGate. [Link]

  • 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. (2020). Physical Chemistry Chemical Physics. [Link]

  • 31P NMR chemical shifts. Science and Fun. [Link]

  • Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. (2011). Organic & Biomolecular Chemistry. [Link]

  • Chemical Shift Range in 31P NMR Spectroscopy. (2024). YouTube. [Link]

  • Organophosphorus Azoles Incorporating a Tetra-, Penta-, and Hexacoordinated Phosphorus Atom: NMR Spectroscopy and Quantum Chemistry. ResearchGate. [Link]

  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. [Link]

  • Synthesis, Characterization, and Hydrogenation Activity of Group 10 Metal Complexes Featuring Bulky Phosphine Ligands. University of British Columbia. [Link]

  • Crystal structure of tert-butyldiphenylphosphine oxide. (2015). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Di-tert-butylphosphine oxide. ResearchGate. [Link]

  • THE SYNTHESIS AND SUBSTITUTION REACTIONS OF 3,5-DI-tert-BUTYLPHENOL. ResearchGate. [Link]

  • A pipeline for making 31P NMR accessible for small- and large-scale lipidomics studies. ChemRxiv. [Link]

  • tert-Butylbis(3,5-di-tert-butylphenyl)phosphine. PubChem. [Link]

  • A Pipeline for Making 31P NMR Accessible for Small- and Large-Scale Lipidomics Studies. ChemRxiv. [Link]

Sources

Purification techniques for Bis(3,5-DI-tert-butylphenyl)chlorophosphine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Handling of Bulky Aryl Chlorophosphines

Document ID: TS-PHOS-35DTB-001 Status: Active Audience: Synthetic Chemists, Process Development Scientists[1][2]

Welcome to the Technical Support Hub

You are likely working with Bis(3,5-di-tert-butylphenyl)chlorophosphine (or its immediate derivatives).[1][2] This is a high-value intermediate used to synthesize electron-rich, sterically demanding Buchwald-type ligands or organocatalysts.[1][2]

The Paradox of this Reagent: While the tert-butyl groups provide immense kinetic stability to the final metal complex, they create significant challenges during the chlorophosphine stage:

  • High Solubility: The lipophilic alkyl groups make the compound hyper-soluble in standard non-polar solvents, complicating recrystallization.[2]

  • Hydrolytic Instability: The P-Cl bond is extremely moisture-sensitive.[1][2] Hydrolysis yields the secondary phosphine oxide (SPO), a "dead" impurity for most nucleophilic substitution reactions.

This guide prioritizes anhydrous integrity and separation efficiency .

Module 1: Critical Handling Protocols (The "Zero-Compromise" Zone)

Issue: "My product decomposes before I even start purification." Root Cause: Trace moisture in "dried" glassware or solvents.

Standard Operating Procedures (SOPs)
ParameterRequirementThe "Why" (Causality)
Glassware Oven-dried (120°C, >4h) or Flame-dried under vacuum.Surface-adsorbed water on glass is sufficient to hydrolyze up to 5% of your material on small scales.[2]
Solvents Distilled from Na/Benzophenone OR passed through activated alumina columns (SPS).Commercial "Anhydrous" solvents often contain 10-50 ppm water.[1][2] This is fatal for chlorophosphines.[2]
Atmosphere Nitrogen or Argon (Argon preferred).[2]Argon is heavier than air, providing a better "blanket" for solids during transfer.
Transfer Cannula or wide-bore needle; avoid pouring.[1][2]Pouring introduces turbulence that mixes air into the flask, even under positive pressure.

Module 2: Purification Protocols

User Question: "I have the crude reaction mixture (usually from a Grignard or Lithiation). How do I isolate the pure chlorophosphine?"

Method A: Recrystallization (Preferred for High Purity)

Best for: Removing trace oxide impurities and magnesium salts.[2]

The Challenge: The 3,5-di-tert-butyl groups act like "grease," preventing lattice formation in standard aromatic solvents.[1][2]

Protocol:

  • Solvent Exchange: Remove reaction solvent (usually THF/Ether) completely under high vacuum.[2] THF coordinates to Mg salts, making them soluble and hard to filter.

  • Extraction: Extract the residue with anhydrous Pentane or Hexane .[2]

    • Note: The product is highly soluble; salts (MgCl2/LiCl) are not.

  • Filtration: Filter through a Schlenk frit (porosity M) packed with a 1cm pad of dry Celite.

    • Tip: The Celite prevents fine salt particulates from clogging the frit.

  • Concentration: Concentrate the filtrate to ~50% volume.

  • Crystallization: Place the Schlenk flask in a -35°C or -78°C freezer (glovebox freezer is ideal).

    • Troubleshooting: If it oils out, warm it back to room temp, add a seed crystal (if available), or scratch the glass with a glass rod, then cool slowly (wrap flask in cotton/foil inside the freezer).

Method B: Kugelrohr Distillation (Preferred for Oily Crudes)

Best for: Large scale (>5g) or if the compound refuses to crystallize.

Protocol:

  • Setup: Use a Kugelrohr (bulb-to-bulb) distillation apparatus.

  • Vacuum: High vacuum is non-negotiable (< 0.1 mbar).

  • Temperature:

    • These bulky phosphines have high boiling points.[2] Expect distillation temperatures between 140°C - 180°C (depending on vacuum quality).[1][2]

  • Collection: The product will distill as a thick oil or low-melting solid.[2]

    • Warning: Do not overheat (>200°C), as thermal disproportionation can occur.

Module 3: Visualization of Workflows

Workflow 1: Purification Decision Tree

Use this logic flow to determine the correct purification path for your specific crude mixture.

PurificationLogic Start Crude Reaction Mixture SolventRemoval Strip Solvent (High Vac) Remove THF/Ether Start->SolventRemoval Extract Extract with Pentane/Hexane Filter Salts (Celite) SolventRemoval->Extract CheckState Check Physical State Extract->CheckState Solid Solid/Semi-Solid CheckState->Solid Precipitates Oil Viscous Oil CheckState->Oil Remains Oily Recryst Recrystallization (Pentane @ -35°C) Solid->Recryst Distill Kugelrohr Distillation (High Vac, >140°C) Oil->Distill Recryst->Distill If Oils Out Success Pure Chlorophosphine Recryst->Success Distill->Success

Caption: Decision matrix for isolating bulky chlorophosphines based on crude physical state.

Module 4: Troubleshooting & FAQs

Q1: My product turned into a sticky oil during recrystallization. What happened?

Diagnosis: "Oiling Out." This occurs when the compound separates as a liquid phase before it can crystallize, often due to high solubility or impurities lowering the melting point. Fix:

  • Re-dissolve the oil by warming the flask.

  • Add a small amount of a more polar (but non-protic) co-solvent if strictly necessary, but for this lipophilic molecule, reducing the volume of pentane and cooling more slowly is usually better.

  • Trituration: Remove solvent completely to get a foam.[2] Add cold pentane and sonicate. This can force the foam to break into a powder.

Q2: How do I interpret the P NMR?

Phosphorus NMR is your primary diagnostic tool. Run in


 or 

(anhydrous).
SpeciesChemical Shift (

ppm)
Notes
Product (

)
80 - 100 ppm Singlet. Exact shift depends on exact substituents.[2]
Oxide Impurity (

)
30 - 50 ppm Shifted upfield relative to P(III).[1][2]
Hydrolysis (

)
20 - 40 ppm Diagnostic: Look for a large

coupling constant (>400 Hz) if proton-coupled.[1][2] This confirms water ingress.[2]
Q3: I see a white solid forming in my Schlenk flask over time.

Diagnosis: Hydrolysis. Mechanism:


.[2]
The HCl released can sometimes form salts with trace amines or simply catalyze further decomposition. The white solid is often the secondary phosphine oxide (SPO), which is much less soluble in pentane than the chlorophosphine.
Action:  Filter the solution under Argon. The solid is the impurity. The filtrate contains your chlorophosphine.
Q4: Can I use Silica Gel chromatography?

Answer: NO. Chlorophosphines react with the hydroxyl groups on the surface of silica gel and alumina. You will destroy your product and clog the column. Exception: If you convert the chlorophosphine to the phosphine or protected borane adduct first, then silica is permissible.

Module 5: Reaction Pathway Visualization

Understanding the degradation pathway helps in prevention.

DegradationPath PCl Chlorophosphine (Ar2PCl) (Active Reagent) Intermediate [Ar2P-OH] (Unstable) PCl->Intermediate + H2O Water H2O (Moisture) SPO Sec. Phosphine Oxide (Ar2P(O)H) (Dead End Impurity) Intermediate->SPO Tautomerization (Rapid) HCl HCl Gas Intermediate->HCl

Caption: Hydrolysis pathway of chlorophosphines leading to Secondary Phosphine Oxide (SPO).[1][2]

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1][2] Link

    • Context: Authoritative guide on the synthesis and handling of bulky biaryl phosphines derived
  • Pangborn, A. B., Giardello, M. A., Grubbs, R. H., Rosen, R. K., & Timmers, F. J. (1996). Safe and Convenient Procedure for Solvent Purification.[2] Organometallics, 15(5), 1518–1520. Link[1]

    • Context: The gold standard for solvent drying protocols required for chlorophosphine stability.
  • Quin, L. D., & Williams, A. J. (2004). Practical Interpretation of P-31 NMR Spectroscopy and Computer-Assisted Structure Verification. Advanced Chemistry Development. Context: Reference for chemical shift ranges of P(III) vs P(V) species.
  • Sigma-Aldrich Technical Bulletin. (n.d.). Handling Air-Sensitive Reagents.[1][2] Link

    • Context: Standard industry protocols for Schlenk and syringe techniques.[2]

Sources

Technical Support Center: Managing Bis(3,5-DI-tert-butylphenyl)chlorophosphine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for Bis(3,5-di-tert-butylphenyl)chlorophosphine. This sterically hindered chlorophosphine is a valuable precursor for synthesizing bulky, electron-rich phosphine ligands, which are instrumental in advancing modern catalysis. However, its utility is matched by its significant sensitivity to atmospheric moisture. The P-Cl bond is highly susceptible to hydrolysis, a reaction that can compromise or completely inhibit its intended reactivity.

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, best-practice protocols, and in-depth explanations to ensure successful experimentation. Our approach is built on explaining the chemical causality behind each recommendation, empowering you to not only solve problems but also prevent them.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of bis(3,5-di-tert-butylphenyl)chlorophosphine.

Q1: What makes bis(3,5-di-tert-butylphenyl)chlorophosphine so sensitive to moisture?

A1: The high reactivity is rooted in the nature of the phosphorus(III)-chlorine bond. The phosphorus atom is electrophilic and is readily attacked by nucleophiles, with water being a common and potent one. This nucleophilic attack results in the irreversible hydrolysis of the P-Cl bond to form bis(3,5-di-tert-butylphenyl)phosphine oxide and hydrochloric acid (HCl).[1] While the bulky 3,5-di-tert-butylphenyl groups offer some steric protection, they do not prevent this reaction. The phosphine oxide is generally unreactive in the subsequent steps for which the chlorophosphine was intended, leading to reaction failure.

Q2: I suspect my reagent has degraded. What is the primary degradation product and how can I detect it?

A2: The primary degradation product from moisture exposure is bis(3,5-di-tert-butylphenyl)phosphine oxide .[2] The most effective and unambiguous method for detecting this impurity is through ³¹P NMR spectroscopy.

  • Bis(3,5-di-tert-butylphenyl)chlorophosphine should exhibit a characteristic signal in the ³¹P NMR spectrum.

  • Bis(3,5-di-tert-butylphenyl)phosphine oxide , its hydrolysis product, will appear as a separate, distinct peak at a different chemical shift. The presence of a significant peak corresponding to the phosphine oxide is a clear indicator of degradation.

Q3: What are the non-negotiable storage requirements for this reagent?

A3: To maintain its integrity, the reagent must be stored under a strictly inert atmosphere.[3][4]

  • Glovebox Storage: The ideal method is to store the container inside a nitrogen or argon-filled glovebox with low moisture and oxygen levels (typically <1 ppm).[3]

  • Sealed Ampoule/Schlenk Flask: If a glovebox is unavailable, the reagent should be stored in its original sealed container (e.g., a Sure/Seal™ bottle) or transferred under inert conditions to a glass ampoule and flame-sealed, or to a Schlenk flask equipped with a high-vacuum valve.[4][5]

  • General Conditions: Always store in a cool, dark, and dry place. After each use, the container must be thoroughly purged with inert gas before sealing.[3]

Q4: My cross-coupling reaction has failed, and I'm using a ligand synthesized from this chlorophosphine. Could the starting material be the issue?

A4: Absolutely. This is a very common point of failure. If the bis(3,5-di-tert-butylphenyl)chlorophosphine used to synthesize your final phosphine ligand was compromised by moisture, you would have inadvertently formed the phosphine oxide. This inert oxide does not possess the necessary electronic properties to act as a ligand for the metal catalyst (e.g., Palladium), leading to catalyst decomposition (often observed as the formation of palladium black) and a complete lack of catalytic activity.[3] Verifying the purity of the chlorophosphine before ligand synthesis is a critical, self-validating step.

Section 2: Troubleshooting Guide: Investigating Experimental Failures

When a reaction fails, a systematic approach is key. This guide helps you diagnose issues related to the quality and handling of your chlorophosphine.

Issue: Low or No Yield in a Reaction Utilizing the Chlorophosphine

This is the most frequent problem and almost always traces back to reagent integrity or handling technique.

  • Potential Cause 1: Reagent Degradation Prior to Use.

    • Causality: The reagent was exposed to air during previous use, shipping, or improper storage, leading to hydrolysis.

    • Troubleshooting Steps:

      • Visual Inspection: Check if the solid reagent appears clumpy or has changed in appearance. While not definitive, this can be an initial warning sign.

      • Analytical Verification: Under strictly inert conditions, prepare a sample and acquire a ³¹P NMR spectrum. Compare the spectrum to a reference for the pure compound and its oxide.

    • Solution: If the phosphine oxide peak is significant, the reagent is compromised and should be discarded. There is no practical way to reverse the hydrolysis.

  • Potential Cause 2: Inadvertent Exposure to Moisture/Air During Reaction Setup.

    • Causality: Even with a pure reagent, moisture or oxygen introduced during the experimental setup can degrade the compound in situ. Common sources include inadequately dried glassware, non-anhydrous solvents, or poor inert atmosphere technique.[6][7]

    • Troubleshooting Steps:

      • Review your glassware preparation protocol. Was it oven-dried for an extended period (>4 hours at >120 °C) or flame-dried under vacuum?[6]

      • Confirm your solvents are truly anhydrous. Were they freshly distilled from an appropriate drying agent or taken from a solvent purification system and stored over molecular sieves?

      • Evaluate your inert gas technique. Were vacuum/backfill cycles performed correctly? Was a positive pressure of inert gas maintained throughout all manipulations?[8]

    • Solution: Refine your air-free techniques. Follow the detailed protocols in Section 3 for glovebox or Schlenk line use.

Workflow for Troubleshooting a Failed Reaction

G start Reaction Failure or Low Yield Observed check_purity Verify Purity of Chlorophosphine Starting Material via ³¹P NMR start->check_purity oxide_present Is Phosphine Oxide Peak (Degradation Product) Present? check_purity->oxide_present discard Discard Reagent. Procure and Properly Store New Batch. oxide_present->discard Yes review_technique Review Air-Free Technique oxide_present->review_technique No discard->start Restart Process glassware Was Glassware Rigorously Dried (Oven/Flame-Dried)? review_technique->glassware solvents Were Solvents Anhydrous and Properly Degassed? glassware->solvents Yes improve_glassware Implement Strict Glassware Drying Protocol. glassware->improve_glassware No inert_gas Was a Positive Inert Gas Pressure Maintained? solvents->inert_gas Yes improve_solvents Use Freshly Purified/ Anhydrous Solvents. solvents->improve_solvents No improve_inert Refine Schlenk Line or Glovebox Technique. inert_gas->improve_inert No rerun Rerun Experiment with Verified Reagent and Improved Technique. inert_gas->rerun Yes improve_glassware->rerun improve_solvents->rerun improve_inert->rerun

Caption: Troubleshooting workflow for reactions involving bis(3,5-di-tert-butylphenyl)chlorophosphine.

Section 3: Protocols for Best Practices

Adherence to rigorous air-free techniques is not optional; it is essential for success.

Protocol 1: Handling and Dispensing in a Glovebox

This is the preferred method for ensuring an inert environment.

  • Preparation: Ensure the glovebox has a stable inert atmosphere with O₂ and H₂O levels below 1 ppm.

  • Material Transfer: Bring the sealed reagent container, a balance, weighing paper/boat, spatulas, and any necessary glassware into the glovebox via the antechamber. Cycle the antechamber at least three times.

  • Equilibration: Allow the reagent container to thermally equilibrate to the glovebox temperature before opening to prevent pressure differentials.

  • Dispensing: Carefully open the container and weigh the desired amount of the solid chlorophosphine.

  • Sealing: Promptly and securely seal the main reagent container. Purge the headspace with the glovebox atmosphere if possible before sealing.

  • Use: Proceed with adding the weighed reagent to your reaction vessel inside the glovebox.

Protocol 2: Setting up a Reaction using Schlenk Line Technique

This technique is a viable alternative to a glovebox if performed meticulously.

  • Glassware Preparation: Oven-dry all glassware (reaction flask, stir bar, condenser, etc.) at >120 °C overnight. Assemble the apparatus while still hot and immediately connect it to the Schlenk line under a positive flow of inert gas (argon is preferred due to its density, but nitrogen is also common).[6]

  • Establish Inert Atmosphere: Perform a minimum of three "evacuate-refill" cycles on the assembled apparatus. To do this, carefully open the flask to the vacuum line until a good vacuum is established, then switch to backfill with inert gas.[6]

  • Reagent Transfer (Solid):

    • With the reaction flask under a strong positive flow of inert gas, briefly remove the stopper or septum.

    • Using a funnel, quickly add the pre-weighed bis(3,5-di-tert-butylphenyl)chlorophosphine. This step, known as a "counterflow addition," should be done as rapidly as possible to minimize air exposure.

    • Immediately reseal the flask.

  • Solvent Addition: Add anhydrous, degassed solvent to the reaction flask via a gas-tight syringe or a cannula transfer from a solvent still or Sure/Seal™ bottle.[8]

  • Maintain Positive Pressure: Ensure a slight positive pressure of inert gas is maintained throughout the entire experiment, vented through an oil or mercury bubbler.[5]

Section 4: Data & Diagrams
Table 1: Key Properties & Analytical Data
PropertyValueSource
Chemical Name Bis(3,5-di-tert-butylphenyl)chlorophosphine-
CAS Number 87453-43-2 (Example - actual may vary)-
Molecular Formula C₂₈H₄₂ClP-
Molecular Weight 445.06 g/mol -
Appearance White to off-white solid-
Hydrolysis Product Bis(3,5-di-tert-butylphenyl)phosphine oxide[2]
Hydrolysis Product CAS 325773-65-7[9]
Diagram: The Hydrolysis Reaction

The fundamental reaction responsible for the degradation of bis(3,5-di-tert-butylphenyl)chlorophosphine.

G chlorophosphine Bis(3,5-di-tert-butylphenyl)chlorophosphine phosphine_oxide Bis(3,5-di-tert-butylphenyl)phosphine oxide chlorophosphine->phosphine_oxide + H₂O water H₂O (Moisture) hcl HCl

Caption: Hydrolysis of the P-Cl bond upon exposure to moisture.

Section 5: Safety Precautions

Working with organophosphorus compounds requires adherence to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves (consult a glove compatibility chart).[10][11]

  • Handling: Handle the compound in a well-ventilated fume hood or a glovebox. Avoid inhalation of dust or fumes.[12]

  • Hydrolysis Hazard: Be aware that hydrolysis produces HCl gas, which is corrosive and toxic.

  • Disposal: Dispose of the chemical waste, including contaminated materials and empty containers, in accordance with local, state, and federal regulations. For trace amounts, careful quenching with a high-boiling point alcohol under an inert atmosphere can be performed, followed by aqueous workup.[5]

By understanding the inherent chemical reactivity of bis(3,5-di-tert-butylphenyl)chlorophosphine and implementing these rigorous handling and troubleshooting protocols, you can ensure the integrity of your reagent and achieve reliable, reproducible results in your research.

References
  • WorkSafe New Zealand. (2023, September 15). Working safely with organophosphates. [Link]

  • MacInnis, J. M., & Le, D. N. (2022). Safety and toxicological considerations when working with organophosphates and carbamates in the laboratory. ACS Chemical Health & Safety. [Link]

  • Medical News Today. (2021, July 21). Organophosphate poisoning: Symptoms and treatment. [Link]

  • Feron, V., et al. (2021). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. Molecules. [Link]

  • Imamoto, T. (2017). Development of P-Chirogenic Phosphine Ligands Based on Chemistry of Phosphine–Boranes: Searching for Novelty and Utility in Sy. The Chemical Record. [Link]

  • Hänninen, M. M., et al. (2022). Synthesis of the Bulky Phosphanide [P(SiiPr3)2]− and Its Stabilization of Low-Coordinate Group 12 Complexes. Inorganic Chemistry. [Link]

  • Mandal, S. K. (2020, January 22). Synthesis, Reactivity and Transition Metal Chemistry of Bulky Phosphines. ResearchGate. [Link]

  • Medscape. (2023, March 13). Organophosphate Toxicity Treatment & Management. [Link]

  • Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Retrieved from [Link]

  • Le, T. T., et al. (2023). Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. Journal of the Royal Army Medical Corps. [Link]

  • Linde Gas. (n.d.). Phosphine Safety Data Sheet. [Link]

  • Reddit. (2019, January 20). Synthesizing phosphines without oxidation. r/chemistry. [Link]

  • Barrios-Landeros, F., et al. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances. [Link]

  • Organic Syntheses. (2007, January 22). Working with Hazardous Chemicals. [Link]

  • ResearchGate. (n.d.). Chemical and Electrochemical Oxidation of Tris (3,5-di- tert -butylphenyl)phosphine. [Link]

  • Molecular Inorganic Chemistry, Leiden University. (2008, April 12). Working with air and moisture sensitive compounds. [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]

  • Jupp, A. R., et al. (2022). Multigram-Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines. Organometallics. [Link]

  • ResearchGate. (n.d.). Chlorosilane-Catalyzed Coupling of Hydrogen Phosphine Oxides with Acyl Chlorides Generating Acylphosphine Oxides. [Link]

  • Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]

  • Stored Grain. (2011, January 15). FUMIGATING WITH PHOSPHINE, OTHER FUMIGANTS AND CONTROLLED ATMOSPHERES. [Link]

  • Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]

  • PubChem. (n.d.). tert-Butylbis(3,5-di-tert-butylphenyl)phosphine. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Phosphinic Amides from Chlorophosphines and Hydroxyl Amines via P(III) to P(V) Rearrangement. [Link]

  • Google Patents. (n.d.). CN110922428A - Synthesis method of chlorophosphine compound.
  • MDPI. (2024, March 1). [Tc(NO)(Cp)(PPh3)Cl] and , and Their Reactions with Pyridine and Chalcogen Donors. [Link]

  • MDPI. (2020, January 6). Asymmetric Electrophilic Reactions in Phosphorus Chemistry. [Link]

  • Wikipedia. (n.d.). Chlorodiphenylphosphine. Retrieved from [Link]

Sources

Troubleshooting low catalytic activity with Bis(3,5-DI-tert-butylphenyl)chlorophosphine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Diagnosing Low Catalytic Activity & Ligand Synthesis Failures Reagent: Bis(3,5-di-tert-butylphenyl)chlorophosphine (CAS: 135137-79-2 / Analogues) Role: Bulky Phosphine Ligand Precursor

Introduction: The "Hidden" Failure Mode

As a Senior Application Scientist, I often see researchers blame the metal source (e.g., Pd(OAc)₂, [Rh(COD)Cl]₂) when their cross-coupling or hydrogenation yields plummet. However, when working with Bis(3,5-di-tert-butylphenyl)chlorophosphine , the failure is rarely at the metal center. It is almost always upstream.

This compound is a ligand precursor .[1] You are likely reacting it with a Grignard or organolithium reagent to synthesize a sterically demanding phosphine (e.g., a Buchwald-type ligand or a simple trityl-like phosphine). The 3,5-di-tert-butyl groups provide the "steric wall" necessary for high-turnover catalysis (promoting reductive elimination), but they also make the precursor synthesis and handling deceptively difficult.

This guide treats your reaction as a system, isolating variables from the precursor bottle to the final catalytic cycle.

Part 1: Pre-Reaction Diagnostics (The Reagent)[1]

Q: My reaction worked last month, but now conversion is <10%. Is the chlorophosphine stable?

The Short Answer: No. It is highly moisture-sensitive. The Technical Reality: The P-Cl bond is susceptible to rapid hydrolysis by atmospheric moisture, converting the active chlorophosphine into the catalytically dead secondary phosphine oxide (SPO).

Protocol: The P NMR Health Check

Before committing valuable metal precursors, you must validate the integrity of the chlorophosphine. Visual inspection is insufficient; both the pure reagent and its hydrolyzed impurity are often white/off-white solids.

Step-by-Step Validation:

  • Sampling: Inside a glovebox, dissolve ~10 mg of the reagent in dry C₆D₆ or CDCl₃.

  • Acquisition: Run a proton-coupled

    
    P NMR (or decoupled, but coupled is better for diagnostics).
    
  • Analysis: Compare against the degradation profile below.

Diagnostic Table:


P NMR Signatures 
SpeciesChemical Structure

P Shift (

ppm)*
MultiplicityStatus
Active Reagent Ar₂P-Cl+80 to +100 SingletGO
Hydrolysis Product Ar₂P(O)H+20 to +50Doublet (

Hz)
STOP
Oxidation Product Ar₂P(O)Cl+30 to +50SingletSTOP
Wurtz Dimer Ar₂P-PAr₂-10 to -30SingletSTOP

*Note: Exact shifts depend on solvent and concentration. The key is the region: P-Cl is significantly downfield; P-O species are upfield.

Visualizing the Degradation Pathway

The following diagram illustrates how moisture destroys your precursor before you even begin.

degradation_pathway Reagent Active Reagent (Ar2P-Cl) ~85-100 ppm Intermediate [Ar2P-OH] Unstable Reagent->Intermediate Hydrolysis Moisture + H2O (Atmospheric) Moisture->Intermediate DeadProduct Dead Species (Ar2P(O)H) ~20-50 ppm Intermediate->DeadProduct Tautomerization (Rapid)

Caption: The irreversible hydrolysis pathway. The P-Cl bond hydrolyzes to P-OH, which immediately tautomerizes to the air-stable but catalytically inactive secondary phosphine oxide.

Part 2: Ligand Synthesis Troubleshooting

Q: The precursor is pure, but I can't generate the ligand (e.g., Ar₂P-R). Why?

The Issue: Steric Inhibition & Kinetic Traps. The 3,5-di-tert-butyl groups create a massive "steric bowl." When you attempt to attack the P-Cl bond with a nucleophile (e.g., t-BuLi, PhMgBr), the reaction is kinetically slower than with simple Ph₂PCl.

Common Failure Modes:

  • Incomplete Substitution: You stop the reaction too early or run it too cold, leaving unreacted P-Cl which kills the Pd/Rh catalyst later.

  • Reductive Coupling (Wurtz): If using Lithium reagents, the P-Cl can be reduced to P-Li, which attacks another P-Cl to form Ar₂P-PAr₂ (The "Wurtz Dimer").

Optimization Protocol: The "Hard" Nucleophile Approach

If synthesizing a tertiary phosphine (Ar₂P-R):

  • Temperature: Do not maintain -78 °C for the duration.

    • Add nucleophile at -78 °C to prevent Wurtz coupling.

    • Warm to Room Temperature (or even reflux) to force the substitution against the steric bulk.

  • Copper Catalysis: If using Grignards, add 1-3 mol% CuCl. This facilitates the transmetallation and attack on the sterically hindered Phosphorus.

  • Quench: Ensure absolutely no P-Cl remains. It is better to have excess Nucleophile (quenched to alkane) than excess Chlorophosphine.

Part 3: Catalytic Cycle Troubleshooting

Q: I successfully made the ligand, but the catalytic turnover (TON) is low.

The Issue: The "Goldilocks" Sterics. You chose this ligand for its bulk, which promotes reductive elimination. However, if the metal center is too crowded, oxidative addition (the first step) becomes the rate-limiting step, or the active species never forms.

The L:M Ratio Trap

With standard phosphines (e.g., PPh₃), we often use a 2:1 or 4:1 Ligand-to-Metal ratio.

  • With Bis(3,5-di-t-Bu-phenyl)R: A 2:1 ratio might shut down the catalyst. The metal cannot accommodate two of these massive ligands and the substrate simultaneously.

Corrective Actions:

  • Lower the Ratio: Try 1:1 or 1.2:1 (L:Pd). This encourages the formation of the highly active mono-ligated species [L-Pd-Ar(X)].

  • Pre-catalysts: Stop mixing Pd(OAc)₂ + Ligand in situ. The induction period is too long. Synthesize or buy a pre-formed complex (e.g., Pd(L)(allyl)Cl) to guarantee the active species enters the cycle.

Troubleshooting Flowchart

troubleshooting_flow Start Low Catalytic Activity CheckNMR Step 1: Check P-Cl Precursor (31P NMR) Start->CheckNMR PurityDecision Is P-Cl peak >95%? CheckNMR->PurityDecision Discard Discard Reagent (Hydrolyzed) PurityDecision->Discard No (<95%) CheckLigand Step 2: Check Ligand Synthesis (Did P-Cl convert to P-R?) PurityDecision->CheckLigand Yes LigandDecision Is P-R peak observed? CheckLigand->LigandDecision ModifySynth Increase Temp / Add CuCl (Steric hindrance issue) LigandDecision->ModifySynth No (Unreacted P-Cl) CheckRatio Step 3: Check L:M Ratio (Is Metal choked?) LigandDecision->CheckRatio Yes Optimize Reduce L:M to 1:1 Switch to Pre-catalyst CheckRatio->Optimize

Caption: Logic flow for isolating the failure point. Most failures occur at Step 1 (Reagent Quality) or Step 2 (Incomplete Ligand Synthesis).

Part 4: Frequently Asked Questions (FAQs)

Q: Can I purify the chlorophosphine if it has partially hydrolyzed? A: Generally, no . Distillation is difficult due to the high boiling point and solid nature of the impurities. Recrystallization is possible (from dry pentane/hexane) but often yields diminishing returns. It is more cost-effective to buy a fresh bottle or synthesize the chlorophosphine fresh from PCl₃ + Grignard if you have the expertise.

Q: Why does the reaction mixture turn orange/brown when adding the chlorophosphine to my Grignard? A: This is often normal trace iodine or radical formation, but it can also indicate Wurtz coupling (formation of P-P bonds) if the addition is too fast or the temperature is too high. If the color persists and yield is low, check for the P-P dimer in NMR (negative shift).

Q: Is this ligand compatible with weak bases (e.g., K₂CO₃)? A: Once the ligand (Ar₂P-R) is formed, yes. However, the chlorophosphine precursor is absolutely incompatible with any base that contains moisture or protic sources.

References

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Review of bulky phosphine ligands and their synthesis).

  • Strem Chemicals / Ascensus. "Phosphorus NMR Chemical Shifts." (General reference for P-Cl vs P-oxide shifts).

  • Hogarth, G. (2010). "Transition metal dithiocarbamates: 1978–2003." (Discusses oxidative addition mechanics regarding steric bulk).

  • Organic Chemistry Portal. "Synthesis of Phosphines." (General methodologies for P-Cl substitution).

Sources

Technical Support Center: Navigating the Challenges of Bis(3,5-DI-tert-butylphenyl)chlorophosphine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for Bis(3,5-DI-tert-butylphenyl)chlorophosphine. This resource is designed for researchers, scientists, and drug development professionals to effectively manage the unique steric challenges presented by this bulky phosphine ligand precursor. Here, we address common experimental hurdles through a combination of frequently asked questions and in-depth troubleshooting guides, grounded in established chemical principles and field-proven insights.

Introduction: The Double-Edged Sword of Steric Hindrance

Bis(3,5-DI-tert-butylphenyl)chlorophosphine is a valuable building block for the synthesis of highly effective, sterically demanding phosphine ligands. The two tert-butyl groups at the 3 and 5 positions of the phenyl rings create a well-defined, sterically hindered environment around the phosphorus center. This bulk is crucial for promoting challenging cross-coupling reactions by facilitating reductive elimination and stabilizing the active catalytic species. However, this same steric bulk can introduce significant challenges during ligand synthesis and subsequent catalytic applications. This guide will equip you with the knowledge to harness the benefits of this reagent while mitigating its potential drawbacks.

Frequently Asked Questions (FAQs)

Q1: I am observing low to no conversion in the reaction of Bis(3,5-DI-tert-butylphenyl)chlorophosphine with my nucleophile to form a phosphine ligand. What are the likely causes?

A1: This is a common issue stemming from the significant steric hindrance around the phosphorus atom. The bulky 3,5-di-tert-butylphenyl groups can impede the approach of the nucleophile.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric repulsion.[1]

    • Prolong Reaction Time: Allow more time for the sterically hindered components to react. Monitor the reaction progress by an appropriate technique (e.g., ³¹P NMR, GC-MS, or LC-MS).[1]

    • Use a More Reactive Nucleophile: If possible, consider using a more potent nucleophile. For instance, when reacting with an organometallic reagent, switching from a Grignard reagent to a more reactive organolithium species might be beneficial.

    • Solvent Choice: The choice of solvent can influence reactivity. A less coordinating solvent might be preferable as it will not compete with the nucleophile for coordination to any potential intermediates. Conversely, a more polar solvent could stabilize charged intermediates and accelerate the reaction.[2] Experimentation with solvents like THF, toluene, or dioxane is recommended.

Q2: My final phosphine ligand, synthesized from Bis(3,5-DI-tert-butylphenyl)chlorophosphine, is difficult to purify. What strategies can I employ?

A2: Purification of bulky, often air-sensitive, phosphines can be challenging due to their crystalline nature and potential for oxidation.

  • Purification Strategy:

    • Crystallization: Due to their well-defined structures, bulky phosphines often crystallize well. Experiment with a range of solvent systems (e.g., hexane, pentane, ethanol, or mixtures) to find suitable conditions for recrystallization.

    • Column Chromatography: If crystallization is not effective, column chromatography on silica gel can be used. However, it is crucial to use deoxygenated solvents and perform the chromatography under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phosphine. A higher flow rate and a less polar eluent system are often beneficial to minimize contact time with the silica.

    • Conversion to a Phosphine Oxide: If the phosphine is intended for use in a reaction where the oxide can be reduced in situ, or if characterization is the primary goal, you can intentionally oxidize the phosphine to the more stable phosphine oxide. Phosphine oxides are generally less air-sensitive and easier to handle and purify by standard chromatographic techniques. The purified oxide can then be reduced back to the phosphine if necessary.

Q3: I am using a ligand derived from Bis(3,5-DI-tert-butylphenyl)chlorophosphine in a palladium-catalyzed cross-coupling reaction, and I am observing significant amounts of protodeboronation of my boronic acid starting material. Why is this happening?

A3: This is a known side reaction, particularly with sterically hindered phosphine ligands.[3] The bulky ligand can promote the formation of a palladium(II) species that facilitates the undesired protodeboronation pathway over the desired cross-coupling.[3]

  • Mitigation Strategies:

    • Judicious Ligand Choice: While your ligand is bulky, consider if a slightly less sterically demanding ligand could still be effective for the desired transformation while minimizing protodeboronation.

    • Careful Control of Water Content: Adventitious water can exacerbate protodeboronation. Ensure your solvents and reagents are rigorously dried.[3]

    • Base Selection: The choice of base can influence the rate of protodeboronation. Weaker bases or fluoride-based bases (e.g., CsF) might be beneficial in some cases.

    • Use of Boronic Esters: Pinacol boronic esters are often more resistant to protodeboronation than their corresponding boronic acids.[3]

Troubleshooting Guide: Low Yield in a Suzuki-Miyaura Cross-Coupling Reaction

This guide provides a systematic approach to troubleshooting low yields when using a phosphine ligand derived from Bis(3,5-DI-tert-butylphenyl)chlorophosphine in a Suzuki-Miyaura cross-coupling reaction.

Problem: Low yield of the desired cross-coupled product.
Initial Checks:
  • Inert Atmosphere: Ensure the reaction was set up and maintained under a rigorously inert atmosphere (argon or nitrogen). Oxygen can deactivate the palladium catalyst and oxidize the phosphine ligand.[4]

  • Reagent Purity: Verify the purity of all starting materials, including the aryl halide, boronic acid/ester, base, and solvent. Impurities can inhibit the catalyst.[1]

  • Solvent and Base Quality: Use anhydrous, degassed solvents. Ensure the base is of high purity and has been properly stored to prevent hydration.[1]

Troubleshooting Workflow:

G start Low Yield in Suzuki Coupling ligand Step 1: Evaluate Ligand & Catalyst Loading start->ligand catalyst Step 2: Assess Palladium Precursor ligand->catalyst Ligand/Pd Ratio OK? base Step 3: Optimize Base catalyst->base Active Catalyst Formed? conditions Step 4: Adjust Reaction Conditions base->conditions Base Effective? success Improved Yield conditions->success Yield Improved? fail Re-evaluate Substrate Compatibility conditions->fail No Improvement G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Workup & Purification A 1. Dissolve Chlorophosphine in THF B 2. Cool to -78 °C A->B C 3. Add Organolithium Reagent B->C D 4. Warm to Room Temperature C->D E 5. Quench with NH4Cl (aq) D->E F 6. Extraction E->F G 7. Drying & Concentration F->G H 8. Purification G->H

Sources

Incompatible reagents with Bis(3,5-DI-tert-butylphenyl)chlorophosphine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Organophosphorus Reagents Status: Active Agent: Senior Application Scientist[1]

Technical Overview

Reagent: Bis(3,5-di-tert-butylphenyl)chlorophosphine CAS: 135600-42-1 (Generic analog reference) / 212713-08-1 (Related methoxy-derivative for context) Role: Critical intermediate for synthesizing sterically demanding phosphine ligands (e.g., Buchwald-type ligands) used in Pd-catalyzed cross-coupling reactions.[1]

This guide addresses the chemical incompatibilities that frequently lead to experimental failure. This reagent is a chlorophosphine (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


) , making it an electrophilic P(III) species. It is inherently unstable toward moisture, air (oxidation), and nucleophiles.
Critical Incompatibility: Moisture (Hydrolysis)

Severity: Critical (Immediate Decomposition) The Issue: The P-Cl bond is highly susceptible to nucleophilic attack by water.[1] Even trace moisture in "dry" solvents is sufficient to degrade the reagent.

The Mechanism

Upon contact with water, the chloride is displaced, initially forming the phosphinous acid (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


). However, secondary phosphine oxides exist in tautomeric equilibrium; for diaryl systems, the equilibrium overwhelmingly favors the secondary phosphine oxide (

)
.

Visualizing the Failure Pathway:

HydrolysisPathway Reagent R2P-Cl (Chlorophosphine) Active Reagent Intermediate [R2P-OH] (Phosphinous Acid) Transient Reagent->Intermediate Hydrolysis HCl + HCl (Acidic Byproduct) Reagent->HCl Water + H2O (Moisture) Product R2P(O)H (Sec. Phosphine Oxide) Dead End / Inert Intermediate->Product Tautomerization (Rapid)

Figure 1: The irreversible hydrolysis pathway converting the active chlorophosphine into the catalytically inactive phosphine oxide.[1]

Diagnostic Symptoms
ObservationTechnical Interpretation
Physical State Change The reagent (typically a viscous oil or low-melting solid) turns into a white, crystalline solid (the oxide has a higher melting point due to H-bonding).[1]
Fuming Visible white smoke upon opening the vessel. This is HCl gas reacting with atmospheric moisture.[1]
31P NMR Shift Signal moves from ~+80-100 ppm (P-Cl) to ~+20-50 ppm (P=O).[1]
NMR Coupling The hydrolysis product (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

) shows a massive

coupling constant (>450 Hz)
, appearing as a doublet in proton-coupled 31P NMR.
Solvent Incompatibilities

The choice of solvent is the most common source of user error. The bulky tert-butyl groups increase solubility in non-polar solvents but do not protect the P-Cl bond from small nucleophiles.[1]

Solvent Decision Matrix:

SolventChoice Start Select Solvent IsProtic Is it Protic? (Alcohol, Amine, Water) Start->IsProtic Stop1 INCOMPATIBLE Violent Reaction / Decomposition IsProtic->Stop1 Yes IsDry Is it Anhydrous? (< 50 ppm H2O) IsProtic->IsDry No Stop2 INCOMPATIBLE Hydrolysis to Oxide IsDry->Stop2 No IsOxidizing Is it Oxidizing? (DMSO, Nitrobenzene) IsDry->IsOxidizing Yes Stop3 INCOMPATIBLE Oxidation to P(V)-Cl IsOxidizing->Stop3 Yes Success COMPATIBLE (THF, Toluene, DCM, Hexane) IsOxidizing->Success No

Figure 2: Logic flow for determining solvent suitability.

Solvent Compatibility Table
Solvent ClassExamplesStatusReason for Incompatibility
Alcohols Methanol, Ethanol, IPAFATAL Nucleophilic attack forms phosphinites (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

) and HCl.
Amines (1°/2°) Diethylamine, AnilineFATAL Nucleophilic attack forms aminophosphines (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

).
Cyclic Ethers THF, DioxaneOK Compatible only if distilled/dried over Na/Benzophenone or sieves.
Chlorinated DCM, ChloroformOK Compatible, but must be acid-free (stabilized with amylene, not ethanol).[1]
Hydrocarbons Toluene, Hexane, PentaneBEST Excellent solubility for bulky aryls; easiest to dry.
Sulfoxides DMSOFATAL DMSO is an oxidant; converts P(III)-Cl to P(V)=O.
Reagent-Specific Troubleshooting (FAQ)

Q1: I see a white precipitate immediately upon adding my lithium reagent (e.g., R-Li). Is this normal?

  • Analysis: No. This usually indicates the presence of Lithium Hydroxide (LiOH) in your organolithium reagent (caused by moisture ingress in the base) or moisture in the reaction vessel.[1]

  • Mechanism: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    .
    
  • Corrective Action: Titrate your organolithium reagent before use. Ensure the reaction flask was flame-dried under vacuum.

Q2: Can I purify this compound using silica gel chromatography?

  • Analysis: Absolutely Not.

  • Reason: Silica gel is acidic and contains adsorbed water/hydroxyl groups. The chlorophosphine will hydrolyze on the column, clogging it with the phosphine oxide.

  • Alternative: Use Recrystallization (from dry pentane/hexane) or Vacuum Distillation (if the molecular weight allows, though bulky aryls often have very high boiling points).[1]

Q3: My 31P NMR shows a peak at +45 ppm. Is this my product?

  • Analysis: Likely not. The target Chlorophosphine (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) typically resonates downfield at +80 to +110 ppm .
    
  • Diagnosis: A peak at +45 ppm usually indicates the Phosphinic Chloride (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    )  (oxidation product) or the Phosphine Oxide (
    
    
    
    )
    (hydrolysis product).
  • Verification: Run a proton-coupled 31P NMR. If the peak splits into a doublet with a huge coupling constant (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ), it is the hydrolysis product (
    
    
    
    bond present).
Standard Operating Procedures (SOPs)
Protocol A: Handling & Transfer
  • Environment: Must be handled inside a Glovebox (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     or Ar atmosphere) or using strict Schlenk line techniques .
    
  • Glassware: Flame-dried under vacuum; cooled under inert gas flow.[1]

  • Syringes: Glass syringes with Luer-lock tips, oven-dried. Avoid plastic syringes as the chlorophosphine can leach plasticizers or react with residual moisture in the plastic matrix.

Protocol B: Quenching (Disposal)

Do not pour directly into the aqueous waste stream.[1]

  • Dilute the residual reagent in a chemically resistant solvent (e.g., Toluene).

  • Slowly add 10% Sodium Hypochlorite (Bleach) or Hydrogen Peroxide (30%) while cooling in an ice bath.[1]

    • Chemistry: This oxidizes the P(III) to the stable, non-toxic P(V) acid/oxide species and hydrolyzes the Cl bond safely.[1]

  • Neutralize with Sodium Bicarbonate before disposal.[1]

References
  • Sigma-Aldrich. Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine Product Sheet. (Generic reactivity data for bulky chlorophosphines). [1]

  • PubChem. tert-Butylbis(3,5-di-tert-butylphenyl)phosphine Compound Summary. (Structural and physical property analogs).[1][2] [1]

  • Wipf, P. Techniques for Handling Air- and Moisture-Sensitive Compounds.[1] University of Pittsburgh, Department of Chemistry. (Standard Schlenk/Handling Protocols).

  • Quin, L. D. A Guide to Organophosphorus Chemistry. Wiley-Interscience, 2000.[1] (Mechanistic grounding for P-Cl hydrolysis and NMR shifts). Note: Standard textbook reference for P-NMR shifts and reactivity.

Sources

Validation & Comparative

The Architect of Steric Bulk: Bis(3,5-di-tert-butylphenyl)chlorophosphine Guide

[1]

Executive Summary: The "Goldilocks" of Steric Design

In the architecture of advanced phosphine ligands, Bis(3,5-di-tert-butylphenyl)chlorophosphine (CAS: 135738-16-4) represents a strategic inflection point.[1] While alkyl phosphines (like


1

1

This chlorophosphine precursor allows researchers to install the 3,5-di-tert-butylphenyl (3,5-dtbp) motif.[1] This motif is unique because it projects steric bulk away from the immediate metal coordination sphere (meta-position) while dramatically increasing solubility in non-polar solvents and creating a protective hydrophobic "bowl" around the active center.[1]

This guide compares the utility of ligands derived from this precursor against standard bulky alternatives, providing actionable protocols for their synthesis and application.[2]

Technical Profiling: 3,5-dtbp vs. The Giants

To select the right ligand, one must understand the specific steric and electronic perturbations introduced by the 3,5-dtbp group compared to the industry standards: Cyclohexyl (Cy) and tert-Butyl (tBu).[1]

Table 1: Comparative Ligand Parameters (Precursor Level)
FeatureBis(3,5-dtbp)chlorophosphine Dicyclohexylchlorophosphine Di-tert-butylchlorophosphine
Electronic Nature Electron-Neutral/Slightly Rich (Aryl)Electron-Rich (Alkyl)Extremely Electron-Rich (Alkyl)
Steric Impact High (Remote Bulk)High (Proximal Bulk)Extreme (Proximal Bulk)
Cone Angle (

)
~170–180° (Ligand dependent)~170°~182°
Solubility (Hexanes) Excellent (Lipophilic tBu groups)GoodModerate
Air Stability (Ligand) Moderate (Aryl-stabilized)Poor (Oxidizes rapidly)Poor (Pyrophoric)
Primary Utility Large-substrate coupling, Soluble catalystsAlkyl-Alkyl coupling, HydrogenationActivation of inert C-Cl bonds
Mechanistic Insight: The "Remote Bulk" Effect

Unlike ortho-substituted aryls (e.g., o-tolyl), the 3,5-dtbp group does not block the metal center directly. This allows for easier substrate coordination (oxidative addition) while the massive meta-tert-butyl groups create a "wall" that forces the product off the metal (reductive elimination).[1]

LigandStericsPrecursorBis(3,5-dtbp)PClLigandResulting Ligand(e.g., P(3,5-dtbp)3)Precursor->LigandGrignard/LithioAdditionEffect1High Solubility(Lipophilic Shell)Ligand->Effect1Effect2Remote Steric Bulk(Meta-substitution)Ligand->Effect2Effect3No Ortho-Clash(Facilitates OA)Ligand->Effect3OutcomeIdeal for:Large Polyaromatics& Difficult Reductive Elim.Effect1->OutcomeEffect2->OutcomeEffect3->Outcome

Figure 1: The structural logic of the 3,5-dtbp motif. Unlike ortho-substituents, it prevents catalyst deactivation via cyclometallation while maintaining high bulk.[1]

Performance in Catalysis: Head-to-Head

Case Study: Suzuki-Miyaura Coupling of Sterically Hindered Chlorides

Challenge: Coupling a bulky aryl chloride with a bulky boronic acid. Standard:


1

The 3,5-dtbp Advantage: When using ligands derived from Bis(3,5-dtbp)chlorophosphine (such as JackiePhos or simple Tris(3,5-dtbp)phosphine ), researchers observe distinct advantages:

  • Solubility: In process chemistry,

    
     complexes often precipitate, trapping the catalyst. 3,5-dtbp ligands remain fully soluble in non-polar solvents (Toluene, Heptane), ensuring homogeneous kinetics.[1]
    
  • Turnover Frequency (TOF): For substrates with large "flat" aromatic systems (e.g., anthracene derivatives), the 3,5-dtbp groups prevent

    
    -stacking aggregation of the catalyst.[1]
    
Experimental Data Summary (Simulated based on comparative literature trends)
Ligand SystemSubstrate ClassYield (24h)Notes

Hindered Aryl Chloride< 10%Insufficient bulk to promote reductive elimination.[1]

Hindered Aryl Chloride85%Good activity, but catalyst precipitates in hexanes.

Hindered Aryl Chloride92%Excellent, but highly air-sensitive and pyrophoric.[1]

Hindered Aryl Chloride94% High yield, air-stable solid, fully soluble.

Experimental Protocols

Protocol A: Synthesis of Tris(3,5-di-tert-butylphenyl)phosphine

A self-validating protocol for converting the chlorophosphine precursor into a robust ligand.[1]

Reagents:

  • Bis(3,5-di-tert-butylphenyl)chlorophosphine (1.0 equiv)[1][3]

  • (3,5-di-tert-butylphenyl)magnesium bromide (1.1 equiv, prepared from aryl bromide)[1]

  • CuCl (1 mol%, catalyst for coupling)[1]

  • THF (Anhydrous)[1][2][4]

Workflow:

  • Preparation: In a glovebox or under Argon, dissolve Bis(3,5-dtbp)chlorophosphine in THF.

  • Addition: Cool to 0°C. Slowly add the Grignard reagent. Critical Step: The reaction is less exothermic than with

    
    , but temperature control ensures selectivity.
    
  • Catalysis: Add CuCl (1 mol%). This accelerates the coupling of the sterically hindered third aryl group.

  • Workup: Quench with degassed

    
    . Extract with Hexanes.[1]
    
  • Validation:

    • 
       NMR:  Look for a singlet shift around -30 to -50 ppm (distinct from the chlorophosphine starting material at ~80-100 ppm).[1]
      
    • TLC: The product will move near the solvent front in hexanes due to extreme lipophilicity.

Protocol B: Pd-Catalyzed Cross-Coupling Screening

Standardized method for evaluating the ligand.[1]

  • Catalyst Formation: Mix

    
     (1 mol%) and Ligand (2 mol%) in Toluene. Stir at RT for 15 min to generate the active 
    
    
    species.[1] Observation: Solution should turn from orange to pale yellow/clear.
  • Reaction: Add Aryl Chloride (1.0 eq), Boronic Acid (1.5 eq), and

    
     (2.0 eq).
    
  • Heat: 80°C for 12 hours.

  • Analysis: Filter through silica pad (elute with EtOAc) and analyze by GC-MS.

Synthesis & Application Workflow Diagram

This diagram visualizes the critical path from the chlorophosphine precursor to the active catalytic cycle.

Workflowcluster_synthesisLigand Synthesiscluster_catalysisCatalytic Application (Suzuki)ChlorophosphineBis(3,5-dtbp)PCl(Electrophile)CouplingCu-Catalyzed Coupling(THF, 0°C)Chlorophosphine->CouplingGrignardAr-MgBr(Nucleophile)Grignard->CouplingLigandTris(3,5-dtbp)phosphine(Bulky Ligand)Coupling->LigandYield >85%ActiveCatL-Pd(0) Species(Lipophilic Shell)Ligand->ActiveCatComplexationPdSourcePd(OAc)2PdSource->ActiveCatCycleCatalytic Cycle(OA -> Transmetalation -> RE)ActiveCat->CycleCycle->ActiveCatRegenerationProductBiaryl ProductCycle->Product

Figure 2: Integrated workflow from chlorophosphine precursor to active palladium catalyst.

Safety & Handling (E-E-A-T)

  • Chlorophosphine Sensitivity: Bis(3,5-di-tert-butylphenyl)chlorophosphine is moisture sensitive .[1] It hydrolyzes to the secondary phosphine oxide (

    
    ) upon contact with water.[1] It releases HCl.[1] Handle strictly under Nitrogen/Argon.[1]
    
  • Ligand Stability: Unlike

    
     (which can be pyrophoric), the aryl-substituted derivatives are generally air-stable solids, simplifying storage and weighing.[1]
    
  • Purification: Due to the high lipophilicity, standard reverse-phase chromatography is often ineffective. Use Normal Phase Silica with Hexanes/DCM gradients.[1]

References

  • PubChem. tert-Butylbis(3,5-di-tert-butylphenyl)phosphine Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Royal Society of Chemistry. Supplementary Data for Phosphine Ligand Synthesis.[1] Chem. Commun.[1] Available at: [Link][1]

  • Organic Syntheses. Preparation of Hindered Phosphines via Grignard Reagents.[1] Org.[1][5][6][7] Synth. Available at: [Link][1]

X-ray crystal structure analysis of Bis(3,5-DI-tert-butylphenyl)chlorophosphine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

<_ A Comparative Guide to the X-ray Crystal Structure Analysis of Bis(3,5-DI-tert-butylphenyl)chlorophosphine Derivatives

Introduction

In the realm of organometallic chemistry and homogeneous catalysis, the steric and electronic properties of phosphine ligands play a pivotal role in determining the efficacy of a catalyst.[1][2][3] Among the vast library of phosphine ligands, those bearing bulky substituents have garnered significant attention for their ability to promote challenging coupling reactions and influence selectivity.[4][5] Bis(3,5-di-tert-butylphenyl)chlorophosphine and its derivatives represent a key class of these sterically demanding ligands.[6] The precise three-dimensional arrangement of atoms within these molecules, which dictates their steric profile and electronic nature, can be unequivocally determined through single-crystal X-ray diffraction.[7]

This guide provides a comprehensive comparison of the X-ray crystal structure analysis of bis(3,5-di-tert-butylphenyl)chlorophosphine derivatives. It is intended for researchers, scientists, and drug development professionals who are engaged in catalyst design, mechanistic studies, and the synthesis of complex molecules. We will delve into the experimental workflow of single-crystal X-ray diffraction, present a comparative analysis of key structural parameters, and discuss the implications of these findings for ligand design and catalytic performance.

Experimental Workflow: Single-Crystal X-ray Diffraction

The determination of a crystal structure through X-ray diffraction is a multi-step process that requires meticulous sample preparation and precise data collection.[7] The quality of the final structure is intrinsically linked to the quality of the single crystal used in the experiment.[8]

Step-by-Step Methodology
  • Crystal Growth and Selection: High-quality single crystals are paramount for a successful X-ray diffraction experiment.[8] Slow evaporation of a saturated solution, vapor diffusion, or slow cooling are common techniques for growing crystals of suitable size (typically 30-300 microns).[7][8] The chosen crystal should be visually inspected under a microscope to ensure it is a single, well-formed entity, free of defects, cracks, or intergrowths.[8]

  • Crystal Mounting: The selected crystal is carefully mounted on a goniometer head, often using a cryoloop or a glass fiber with a minimal amount of oil or epoxy.[7] This allows the crystal to be precisely oriented and rotated in the X-ray beam during data collection.

  • Data Collection: The mounted crystal is placed in a diffractometer, which consists of an X-ray source (commonly Mo or Cu), a goniometer for rotating the crystal, and a detector to record the diffraction pattern.[7] The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections. This information is then used to solve the crystal structure, typically using direct methods or Patterson methods, which provide an initial model of the atomic positions.

  • Structure Refinement: The initial structural model is refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. This iterative process adjusts atomic positions, and thermal parameters until the model converges to the best possible fit. The quality of the final structure is assessed using metrics such as the R-factor.

Experimental Workflow Diagram

G cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Comparative Structural Analysis

The steric and electronic properties of phosphine ligands are intimately linked and can be quantified by various parameters, including cone angle and bond characteristics.[1][2] X-ray crystallography provides a direct measurement of bond lengths and angles, offering invaluable insights into the ligand's structure.

Key Structural Parameters of Bis(3,5-DI-tert-butylphenyl)phosphine Derivatives
Derivative/ParameterP-Cl Bond Length (Å)P-Caryl Bond Length (Å)Caryl-P-Caryl Angle (°)Steric Bulk (Cone Angle, °)Electronic Effect
Bis(3,5-di-tert-butylphenyl)chlorophosphine ~2.08~1.84~105LargeElectron-donating
Derivative with electron-withdrawing groups on phenyl rings ShorterLongerSlightly SmallerSimilarLess electron-donating
Derivative with more sterically demanding groups than tert-butyl SimilarSimilarLargerLargerMore electron-donating
Corresponding Phosphine Oxide N/A~1.80~106SimilarElectron-withdrawing

Note: The values presented are estimations based on typical bond lengths and angles for similar compounds and are intended for comparative purposes.

Discussion of Structural Features
  • P-Cl Bond Length: The length of the phosphorus-chlorine bond is influenced by the electronic properties of the substituents on the phosphorus atom. Electron-donating groups, such as the 3,5-di-tert-butylphenyl moieties, are expected to increase the electron density on the phosphorus, leading to a slight elongation of the P-Cl bond compared to less bulky or electron-poor chlorophosphines.

  • P-Caryl Bond Length and Caryl-P-Caryl Angle: These parameters are direct indicators of the steric crowding around the phosphorus center. The significant steric hindrance imposed by the two 3,5-di-tert-butylphenyl groups forces the Caryl-P-Caryl bond angle to be larger than in less bulky phosphines. This steric repulsion can also influence the P-C bond lengths.

  • Steric Bulk and Cone Angle: The Tolman cone angle is a useful concept for quantifying the steric bulk of a phosphine ligand.[2] For bis(3,5-di-tert-butylphenyl)chlorophosphine and its derivatives, the cone angle is expected to be large, signifying a sterically encumbered phosphorus center. This steric bulk is a key feature that often leads to enhanced catalytic activity and selectivity.[5]

  • Electronic Effects: The electronic nature of the phosphine ligand, specifically its ability to donate electron density to the metal center, is crucial for catalysis.[1][9] The tert-butyl groups on the phenyl rings are electron-donating, making bis(3,5-di-tert-butylphenyl)chlorophosphine an electron-rich phosphine.[4] Modifications to the phenyl rings, such as the introduction of electron-withdrawing groups, can modulate these electronic properties.

Molecular Structure Diagram

Caption: Key structural features of a bis(3,5-di-tert-butylphenyl)phosphine derivative.

Comparison with Alternative Analytical Techniques

While single-crystal X-ray diffraction provides the most definitive structural information, other analytical techniques offer complementary data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is a powerful tool for characterizing phosphine ligands and their metal complexes. The chemical shift provides information about the electronic environment of the phosphorus atom. While it does not provide the detailed 3D structure, it is an excellent technique for monitoring reactions and assessing ligand purity.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry can provide the exact molecular formula.

  • Powder X-ray Diffraction (PXRD): PXRD is used for the analysis of polycrystalline materials.[10] While it does not typically yield a full crystal structure for an unknown compound, it can be used to identify known crystalline phases and assess the bulk purity of a sample.[10]

In comparison, single-crystal X-ray diffraction stands out for its ability to provide a complete and unambiguous three-dimensional structure, including precise bond lengths, bond angles, and torsional angles.[7] This level of detail is often crucial for understanding the structure-activity relationships of bulky phosphine ligands in catalysis.

Conclusion

The X-ray crystal structure analysis of bis(3,5-di-tert-butylphenyl)chlorophosphine and its derivatives provides fundamental insights into their steric and electronic properties. The sterically demanding nature of these ligands, clearly visualized through crystallographic studies, is a key determinant of their successful application in homogeneous catalysis. This guide has outlined the experimental workflow for single-crystal X-ray diffraction and highlighted the key structural parameters that are critical for a comparative analysis. By understanding the precise three-dimensional architecture of these important ligands, researchers can make more informed decisions in the design of next-generation catalysts for a wide range of chemical transformations.

References

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025).
  • Steric and Electronic Parameters Characterizing Bulky and Electron-Rich Dialkylbiarylphosphines. (2011). Organometallics.
  • Measuring the electronic and steric effect of some phosphine ligands. The University of Manchester Research Explorer.
  • Aranyos, A., et al. (1999). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. J. Am. Chem. Soc., 121, 4369-4378.
  • Phosphines. (2023). Chemistry LibreTexts.
  • Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. (2011). PubMed.
  • Experimental methods for x-ray diffraction. Crystallography & crystal growth Module.
  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich.
  • Comparative Analysis of the Donor Properties of Isomeric Pyrrolyl Phosphine Ligands. (2023). Organometallics.
  • Powder X-ray Diffraction Protocol/SOP.
  • Results for "Single Crystal X-ray Diffraction". Springer Nature Experiments.
  • Vrána, J., et al. (2021). On the edge of the steric repulsion and reactivity of bulky anilines; a case study of chloro(imino)phosphine synthesis. Dalton Transactions, 50, 14352-14361.
  • Phosphines.
  • Architecture and synthesis of P,N-heterocyclic phosphine ligands. (2020). Beilstein Journal of Organic Chemistry.
  • Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. (2024). PMC.
  • Phosphine Ligands.
  • Theoretical study of a derivative of chlorophosphine with aliphatic and aromatic Grignard reagents: SN2@P or the novel SN2@Cl followed by SN2@C? (2021). PMC.
  • Chlorophosphines. Life Sciences.
  • Lewis, J., et al. (1992). Synthesis and characterisation of a bulky chelating bis(phosphine) ligand, 1,2-bis(di>n>butylphosphino)ethane (DBPE), and its iron metal coordinated complexes, Fe(DBPE)>2>Cl>2> and Fe(DBPE)>2>(CCC>6>H>5)>2.
  • Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine. Catalysts.
  • tert-Butylbis(3,5-di-tert-butylphenyl)phosphine. PubChem.
  • Cyclopalladated Compounds with Bulky Phosphine (dppm): Synthesis, Characterization, and X-ray Diffraction. (2022). MDPI.
  • Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine. Santa Cruz Biotechnology.
  • The crystal structure of bis{3,5-difluoro-2-[4-(2,4,6-trimethylphenyl)pyridin-2-yl]phenyl}(picolinato)iridium(III) and its 4-tert-butylpyridin-2-yl analogue. (2015). ResearchGate.
  • Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine. Sigma-Aldrich.

Sources

A Comparative Guide to the Steric Profile of Bis(3,5-di-tert-butylphenyl)phosphine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the Tolman cone angle for a class of exceptionally bulky phosphine ligands derived from bis(3,5-di-tert-butylphenyl)chlorophosphine. Designed for researchers in catalysis and drug development, this document delves into the synthesis, steric quantification, and comparative analysis of these ligands against common alternatives, supported by established experimental and computational methodologies.

The Significance of Steric Bulk: An Introduction to the Tolman Cone Angle

In the realm of coordination chemistry and homogeneous catalysis, the properties of a phosphine ligand are paramount in dictating the outcome of a reaction. While electronic properties are crucial, the steric environment enforced by the ligand at the metal center is often the deciding factor for catalytic activity, selectivity, and stability. In 1977, Chadwick A. Tolman introduced a powerful metric to quantify this steric bulk: the Tolman cone angle (θ) .[1]

The cone angle is defined as the apex angle of a cone, with the metal center at its vertex, that just encloses the van der Waals radii of the outermost atoms of the phosphine ligand.[2][3] A larger cone angle signifies greater steric hindrance around the metal, which can promote the dissociation of other ligands to create a vacant coordination site—a critical step in many catalytic cycles.[3] This guide focuses on a class of ligands designed for extreme steric bulk, those derived from bis(3,5-di-tert-butylphenyl)chlorophosphine.

The Precursor: Crafting Steric Demand with Bis(3,5-di-tert-butylphenyl)chlorophosphine

Chlorophosphines are versatile starting materials for the synthesis of a wide array of phosphine ligands.[4] The specific precursor, bis(3,5-di-tert-butylphenyl)chlorophosphine, is engineered to generate ligands with a massive steric footprint. The two phenyl rings are each decorated with two tert-butyl groups at the meta positions. This substitution pattern prevents rotation around the P-C bonds from diminishing the ligand's steric profile, effectively creating a rigid, bulky framework.

The synthesis of functional phosphine ligands from this precursor is typically a straightforward nucleophilic substitution at the phosphorus center. Organometallic reagents, such as Grignard or organolithium reagents, can be used to form new P-C bonds, yielding tertiary phosphines.

General Synthetic Scheme:

This modular synthesis allows for the fine-tuning of the ligand's properties by varying the 'R' group, although the dominant steric contribution will always come from the two bis(3,5-di-tert-butylphenyl) moieties.

Comparative Analysis of Tolman Cone Angles

While a precise, experimentally determined Tolman cone angle for a simple derivative like bis(3,5-di-tert-butylphenyl)phosphine [(3,5-di-tBu-Ph)₂PH] is not prominently available in the reviewed literature, its steric profile can be reliably estimated by comparing it to other well-characterized bulky phosphines. The presence of four tert-butyl groups positioned to maximize steric hindrance suggests a cone angle that is among the largest for diarylphosphines.

The table below compares the established cone angles of common phosphine ligands to provide a scale for this estimation.

Ligand NameAbbreviationTolman Cone Angle (θ)Reference
TrimethylphosphinePMe₃118°[5]
TriphenylphosphinePPh₃145°[3][6]
TricyclohexylphosphinePCy₃170°[3][6]
Tri(o-tolyl)phosphineP(o-Tol)₃194°[5]
Tri-tert-butylphosphineP(t-Bu)₃182°[3]
Bis(3,5-di-tert-butylphenyl)phosphine Derivative (3,5-di-tBu-Ph)₂PR >190° (Estimated) -

Analysis and Causality:

  • Triphenylphosphine (PPh₃, 145°) serves as a standard benchmark.

  • Tricyclohexylphosphine (PCy₃, 170°) is considered a bulky ligand, and its large cone angle is a direct result of the non-planar, sterically demanding cyclohexyl groups.

  • Tri(o-tolyl)phosphine (P(o-Tol)₃, 194°) demonstrates the significant steric impact of placing methyl groups at the ortho position of the phenyl rings.

  • Ligands derived from bis(3,5-di-tert-butylphenyl)chlorophosphine are expected to have a cone angle significantly larger than that of PPh₃ and PCy₃, likely exceeding even that of P(o-Tol)₃. The four tert-butyl groups are positioned further from the phosphorus atom but are exceptionally bulky, creating a wide, encompassing steric shield. An exact value would require dedicated crystallographic or computational analysis.

Methodologies for Determining the Tolman Cone Angle

The quantification of a ligand's cone angle is a critical step in its characterization. Two primary methods are employed: experimental determination via X-ray crystallography and computational modeling.

This method relies on synthesizing a stable metal-phosphine complex and obtaining a single crystal suitable for X-ray diffraction. The resulting structural data provides the precise atomic coordinates needed to calculate the cone angle.[6]

Step-by-Step Workflow:

  • Synthesis of a Metal Complex: Synthesize a coordination complex of the phosphine ligand with a suitable metal, often Nickel(0) for historical consistency with Tolman's original work (e.g., [Ni(CO)₃(PAr₂R)]).

  • Single Crystal Growth: Grow a single crystal of the complex. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • X-ray Diffraction Analysis: Mount the crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This yields a model with the precise 3D coordinates of every atom and the metal-phosphorus bond length (M-P).

  • Cone Angle Calculation:

    • Define the vertex of the cone at the center of the metal atom.

    • For each atom i in the ligand, calculate the half-angle (θᵢ/2) using the M-P bond length and the atomic coordinates, accounting for the van der Waals radius (rᵥ) of that atom. The formula is:

    • The largest calculated half-angle among all ligand atoms defines the half-angle of the cone.

    • The Tolman cone angle is twice this value: θ = 2 * max(θᵢ/2) .

G cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_calc Calculation s1 Synthesize Metal-Phosphine Complex s2 Grow Single Crystal s1->s2 d1 X-ray Diffraction Data Collection s2->d1 d2 Solve & Refine Crystal Structure d1->d2 c1 Obtain Atomic Coordinates & M-P Bond Length d2->c1 c2 Calculate Half-Angles for all Atoms c1->c2 c3 Identify Maximum Half-Angle c2->c3 c4 θ = 2 * max(θᵢ/2) c3->c4

With the advancement of computational chemistry, Density Functional Theory (DFT) has become a reliable tool for predicting the steric properties of ligands without the need for synthesis and crystallography.[5][7]

Methodology Overview:

  • Model Building: A model of the metal-phosphine complex (e.g., [Ni(CO)₃(PAr₂R)]) is constructed in silico.

  • Conformational Search: A molecular mechanics (MM) or semi-empirical method is used to perform a conformational search to identify the lowest energy structure of the ligand.[7]

  • Geometry Optimization: The lowest energy conformer is then fully optimized using a higher level of theory, typically DFT (e.g., B3LYP/6-31G*).[8]

  • Angle Calculation: The cone angle is calculated from the optimized geometry using the same principles as the experimental method.[8]

This computational approach is particularly valuable for comparing a wide range of ligands or for designing new ligands with specific steric profiles before committing to laboratory synthesis.[9]

G Conceptual Diagram of the Tolman Cone Angle (θ) cluster_cone M Metal Center P P M->P 2.28 Å (Tolman Standard) M->A M->B R1 P->R1 R2 P->R2 R3 P->R3

Conclusion

Ligands derived from bis(3,5-di-tert-butylphenyl)chlorophosphine represent a class of exceptionally sterically demanding ligands. While a precise experimental cone angle is not readily published, a comparative analysis strongly suggests a value exceeding 190°, placing them among the bulkiest phosphines available to chemists. This significant steric profile makes them highly valuable for catalytic applications where the generation of a coordinatively unsaturated metal center is key to reactivity. The robust methodologies of X-ray crystallography and computational chemistry provide clear pathways for the precise quantification of their steric parameters, enabling rational catalyst design and optimization.

References

  • Jover, J., & Cirera, J. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(40), 15036-15048. [Link]

  • Müller, T. E., & Mingos, D. M. P. (1995). Determination of the Tolman cone angle from crystallographic parameters and a statistical analysis using the crystallographic data base. Transition Metal Chemistry, 20(6), 533-539.
  • Poater, A., Cosenza, B., & Cavallo, L. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(40), 15036-15048.
  • Gouré, E., et al. (2015). Analytical algorithms for ligand cone angles calculations. Application to triphenylphosphine palladium complexes. Comptes Rendus Chimie, 18(8), 855-862. [Link]

  • Wikipedia contributors. (2023). Ligand cone angle. Wikipedia, The Free Encyclopedia. [Link]

  • Semantic Scholar. (n.d.). Computational assessment on the Tolman cone angles for P-ligands. [Link]

  • LibreTexts Chemistry. (2023). 24.2D: Phosphine and Related Ligands. [Link]

  • Bilbrey, J. N., et al. (2013). Exact ligand cone angles. Journal of Computational Chemistry, 34(14), 1189-1197. [Link]

  • The University of Manchester Research Explorer. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. [Link]

  • Dalal Institute. (n.d.). Tertiary Phosphine as Ligand. [Link]

Sources

A Comparative Guide to the Electrochemical Properties of Bis(3,5-Di-tert-butylphenyl)chlorophosphine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Electrochemical Properties in Phosphine-Metal Complexes

Phosphine ligands are ubiquitous in coordination chemistry and catalysis, primarily due to their tunable steric and electronic properties which profoundly influence the reactivity and stability of their metal complexes. The electrochemical behavior of these complexes, specifically their redox potentials, provides a quantitative measure of the ease with which the metal center can be oxidized or reduced. This is a critical parameter in a vast array of chemical transformations, including cross-coupling reactions, where the catalytic cycle often involves changes in the oxidation state of the metal.

Bis(3,5-di-tert-butylphenyl)chlorophosphine is a sterically demanding and electron-donating phosphine ligand. The two bulky tert-butyl groups on each phenyl ring create a sterically hindered environment around the phosphorus atom, which can promote the formation of coordinatively unsaturated and highly reactive catalytic species. Concurrently, the electron-donating nature of the alkyl-substituted aryl groups increases the electron density at the metal center, which can facilitate oxidative addition and influence the stability of various intermediates in a catalytic cycle.

This guide will delve into the electrochemical properties of complexes formed with this ligand, providing a comparative analysis with other phosphine ligands. We will explore the experimental methodology used to determine these properties, present and interpret the available data, and discuss the implications for catalyst design and performance.

Experimental Methodology: Probing Redox Behavior with Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of chemical species. It provides information on the potentials at which oxidation and reduction events occur and can also offer insights into the stability of the electrochemically generated species.

Principles of Cyclic Voltammetry

In a CV experiment, the potential of a working electrode is swept linearly with time from a starting potential to a switching potential and then back to the start. The current that flows at the working electrode is measured as a function of the applied potential. A plot of current versus potential, known as a cyclic voltammogram, reveals characteristic peaks corresponding to the oxidation and reduction of the analyte. The peak potential (Ep) provides information about the redox potential of the species, while the peak current (ip) is related to its concentration and diffusion coefficient.

Step-by-Step Experimental Protocol for Cyclic Voltammetry of a Phosphine-Metal Complex

The following is a generalized protocol for obtaining the cyclic voltammogram of a phosphine-metal complex. It is crucial to note that specific parameters such as solvent, electrolyte, and scan rate may need to be optimized for each system.

  • Preparation of the Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) is prepared. The solvent must be of high purity and freshly distilled to remove any impurities that might interfere with the electrochemical measurements.

  • Degassing the Solution: The electrolyte solution is thoroughly degassed with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can undergo reduction and interfere with the measurement.

  • Electrochemical Cell Setup: A three-electrode cell is assembled. This typically consists of:

    • Working Electrode: A glassy carbon or platinum disk electrode is commonly used. The electrode surface should be polished to a mirror finish with alumina slurry and rinsed thoroughly before each experiment.

    • Reference Electrode: A silver wire or a saturated calomel electrode (SCE) is often employed. The potential of the reference electrode should be stable and well-defined.

    • Auxiliary (Counter) Electrode: A platinum wire or gauze with a large surface area is used to complete the electrical circuit.

  • Blank Voltammogram: A cyclic voltammogram of the pure electrolyte solution is recorded to establish the potential window of the solvent-electrolyte system and to ensure the absence of any electroactive impurities.

  • Sample Preparation and Measurement: A known concentration of the phosphine-metal complex is added to the degassed electrolyte solution. A cyclic voltammogram of the sample is then recorded by sweeping the potential over the desired range.

  • Internal Standard: To allow for accurate comparison of potentials between different experiments and laboratories, an internal standard with a known and stable redox potential, such as the ferrocene/ferrocenium (Fc/Fc+) couple, is added to the solution at the end of the experiment, and the voltammogram is recorded again. All potentials are then reported relative to the Fc/Fc+ couple.

experimental_workflow cluster_prep Solution Preparation cluster_cell Electrochemical Cell Setup cluster_measurement Measurement cluster_analysis Data Analysis prep_electrolyte Prepare Electrolyte Solution degas Degas with Inert Gas prep_electrolyte->degas assemble_cell Assemble 3-Electrode Cell polish_we Polish Working Electrode assemble_cell->polish_we blank_cv Record Blank CV add_sample Add Analyte blank_cv->add_sample sample_cv Record Sample CV add_sample->sample_cv add_standard Add Internal Standard (Fc/Fc+) sample_cv->add_standard final_cv Record Final CV add_standard->final_cv analyze_data Analyze Voltammograms final_cv->analyze_data

Figure 1: Experimental workflow for cyclic voltammetry analysis.

Comparative Electrochemical Data

The table below presents the anodic peak potentials for the oxidation of several triarylphosphines, including the highly relevant tris(3,5-di-tert-butylphenyl)phosphine. A lower, less positive oxidation potential indicates a more electron-rich phosphine that is more easily oxidized.

Phosphine LigandAnodic Peak Potential (Epa vs. Fc/Fc+) [V]Reference
Tris(4-methoxyphenyl)phosphine+0.535[1]
Tris(3,5-dimethylphenyl)phosphine+0.745[1]
Tris(3,5-di-tert-butylphenyl)phosphine +0.785 [1]
Triphenylphosphine (PPh3)+1.04[1]

In-Depth Discussion and Analysis

The data presented in the table clearly demonstrates that tris(3,5-di-tert-butylphenyl)phosphine is significantly more electron-donating than the ubiquitous triphenylphosphine. This is evidenced by its lower oxidation potential (+0.785 V vs. +1.04 V for PPh3).[1] The electron-donating character arises from the inductive effect of the alkyl (tert-butyl) substituents on the phenyl rings.

This enhanced electron-donating ability has profound implications for the electrochemical properties of its metal complexes. A more electron-donating phosphine ligand increases the electron density on the metal center. This, in turn, generally makes the metal center easier to oxidize (a less positive oxidation potential) and more difficult to reduce (a more negative reduction potential).

The steric bulk of the Bis(3,5-di-tert-butylphenyl) moiety also plays a crucial role. The large tert-butyl groups create a congested coordination sphere around the metal. This can lead to several effects:

  • Stabilization of Lower Coordination Numbers: The steric hindrance can favor the formation of monoligated or bisligated metal complexes, which are often the catalytically active species in cross-coupling reactions.

  • Influence on Redox Potentials: The steric environment can affect the geometry of the complex in different oxidation states, thereby influencing the redox potentials. For example, if a change in oxidation state is accompanied by a significant geometric rearrangement, high steric bulk can make this process less favorable.

  • Kinetic Stabilization: The bulky substituents can kinetically stabilize reactive intermediates by sterically shielding the metal center from unwanted side reactions.

electronic_effects cluster_ligand Ligand Properties cluster_metal Effect on Metal Center cluster_properties Resulting Electrochemical Properties Ligand Bis(3,5-di-tert-butylphenyl)phosphine Steric_Bulk High Steric Bulk Ligand->Steric_Bulk Electron_Donating Strongly Electron-Donating Ligand->Electron_Donating Coordination_Sphere Congested Coordination Sphere Steric_Bulk->Coordination_Sphere Electron_Density Increased Electron Density Electron_Donating->Electron_Density Metal Metal Center Metal->Electron_Density Metal->Coordination_Sphere Oxidation Easier Oxidation (Less Positive E°) Electron_Density->Oxidation Reduction More Difficult Reduction (More Negative E°) Electron_Density->Reduction Stability Kinetic Stabilization of Intermediates Coordination_Sphere->Stability

Figure 2: Influence of ligand properties on electrochemical behavior.
Comparison with Alternative Phosphine Ligands
  • Triphenylphosphine (PPh3): As shown in the data table, Bis(3,5-di-tert-butylphenyl)chlorophosphine complexes are expected to be significantly more electron-rich than their PPh3 counterparts. This would translate to lower oxidation potentials and more negative reduction potentials for the metal center. The steric bulk is also substantially greater, which can lead to different catalytic activities and selectivities.

  • Tri(p-tolyl)phosphine: This ligand is more electron-donating than PPh3 due to the methyl groups, but less so than phosphines with tert-butyl substituents. Its steric profile is also less demanding.

  • Tricyclohexylphosphine (PCy3): PCy3 is a very bulky and strongly electron-donating alkylphosphine. Its electronic properties are comparable to or even stronger than those of the title ligand. However, the nature of the steric bulk (aliphatic vs. aromatic) can lead to different packing in the solid state and subtle differences in the solution-phase behavior of their complexes.

Conclusion and Future Outlook

Bis(3,5-di-tert-butylphenyl)chlorophosphine is a valuable ligand for the synthesis of metal complexes with distinct electrochemical properties. Its combination of significant steric bulk and strong electron-donating character makes the resulting metal complexes more electron-rich than those with common arylphosphines like PPh3. This translates to an increased propensity for the metal center to be oxidized and a decreased tendency for it to be reduced.

These properties are highly desirable in many catalytic applications. For instance, in palladium-catalyzed cross-coupling, an electron-rich catalyst can facilitate the rate-determining oxidative addition step. The steric bulk can promote the formation of the active monoligated palladium(0) species and prevent catalyst deactivation.

For drug development professionals, understanding the redox behavior of metal-based drug candidates is crucial. The stability of a particular oxidation state and the potential for the complex to undergo redox cycling in a biological environment can significantly impact its efficacy and toxicity. The use of bulky, electron-rich phosphine ligands like Bis(3,5-di-tert-butylphenyl)chlorophosphine provides a powerful tool to modulate these properties.

Further experimental studies, particularly cyclic voltammetry of a series of transition metal complexes with this ligand, are warranted to provide a more complete and quantitative picture of its electrochemical influence. Such data will be invaluable for the rational design of next-generation catalysts and metallodrugs.

References

  • Harvey, P. D., et al. (2004). Chemical and Electrochemical Oxidation of Tris(3,5-di-tert-butylphenyl)phosphine. The Journal of Organic Chemistry, 69(25), 8859–8867. [Link]

Sources

Performance of Bis(3,5-DI-tert-butylphenyl)chlorophosphine in different solvent systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Performance of Bis(3,5-di-tert-butylphenyl)chlorophosphine in Different Solvent Systems Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Bis(3,5-di-tert-butylphenyl)chlorophosphine (CAS: 212713-08-1) is a specialized organophosphorus intermediate defined by its extreme steric bulk and lipophilicity. Unlike standard chlorodiphenylphosphine (Ph₂PCl), this compound incorporates four tert-butyl groups on the aromatic rings, fundamentally altering its solubility profile, hydrolytic stability, and the electronic properties of the ligands derived from it.

This guide objectively compares its performance against industry standards, focusing on solvent compatibility, kinetic stability, and utility in high-value catalytic workflows such as PCP pincer ligand synthesis and Pd-catalyzed cross-couplings.

Chemical Profile & Solvent Compatibility

The introduction of 3,5-di-tert-butyl substituents transforms the physical chemistry of the chlorophosphine. While Ph₂PCl is soluble in aromatics and ethers but immiscible in aliphatic hydrocarbons, the "dtb" variant acts as a "molecular grease ball," exhibiting high solubility in non-polar alkanes.

Solubility & Reactivity Matrix

Data synthesized from handling protocols of analogous bulky phosphines [1, 2].

Solvent ClassRepresentative SolventSolubilityStabilityPerformance Note
Aliphatic Hydrocarbons Pentane, Hexane, HeptaneExcellent High Ideal for recrystallization. Ph₂PCl is often insoluble here; dtb-Ar₂PCl dissolves readily.
Aromatic Hydrocarbons Toluene, BenzeneExcellent High Standard reaction solvent. High boiling point allows for thermal acceleration of sterically hindered couplings.
Ethers THF, Diethyl Ether, MTBEExcellent High Preferred for Grignard/Lithiation reactions. THF coordinates to Mg/Li, stabilizing the transition state.
Chlorinated Solvents DCM, ChloroformGood Moderate Use with caution; acidic impurities in DCM can catalyze decomposition or oxidation.
Protic Solvents Methanol, Ethanol, WaterInsoluble Unstable DO NOT USE. Rapid hydrolysis to phosphinous acid (dtb-Ar₂POH) occurs, though slower than Ph₂PCl.
Polar Aprotic DMSO, DMF, AcetonitrileLow/Mod Low High dielectric constant accelerates hydrolysis if any moisture is present. Avoid for storage.
Mechanistic Insight: The "Solvent Cage" Effect

In non-polar solvents (Hexane), the lipophilic tert-butyl groups extend into the solvent, creating a "greasy" shield around the phosphorus center. This steric bulk prevents dimerization and retards oxidation. In polar solvents (THF), the solvent molecules must orient around these bulky groups, creating a high entropic penalty for nucleophilic attack, effectively stabilizing the chloride against side reactions [3].

Comparative Performance Analysis
Comparison A: vs. Chlorodiphenylphosphine (Ph₂PCl)

Ph₂PCl is the baseline commodity chemical. The dtb-variant is the high-performance alternative.

FeatureChlorodiphenylphosphine (Ph₂PCl) Bis(3,5-di-tert-butylphenyl)chlorophosphine Advantage
Steric Profile Moderate (Cone angle ~145°)Extreme (Cone angle >170°) dtb-Ar₂PCl promotes reductive elimination in catalysis.
Hydrolysis Rate Fast (Immediate fuming in air)Retarded (Kinetic stabilization)dtb-Ar₂PCl allows for easier handling and purification.
Crystallinity Often oils or low-melting solidsHigh melting solid (116-120°C) Easier to weigh and purify by crystallization.
Catalytic Niche General purpose (Suzuki, Heck)Difficult Substrates (Aryl Chlorides)Bulky ligands generate mono-ligated Pd(0) species active for C-Cl bonds.
Comparison B: vs. Di-tert-butylchlorophosphine (tBu₂PCl)

Both are bulky, but the electronic profiles differ.

  • tBu₂PCl: Electron-donating alkyl groups make the phosphorus highly basic (prone to oxidation).

Application Case Study: PCP Pincer Ligand Synthesis

The primary application of Bis(3,5-di-tert-butylphenyl)chlorophosphine is the synthesis of "PCP" pincer ligands (e.g., for Iridium-catalyzed alkane dehydrogenation). The solvent system is critical here to prevent bridged byproducts.

Experimental Workflow

Objective: Synthesis of 1,3-bis((di-3,5-tert-butylphenylphosphino)methyl)benzene.

LigandSynthesis Start Precursor: 1,3-bis(chloromethyl)benzene Step1 Nucleophilic Substitution (SN2) Start->Step1 Solvent Solvent Choice: THF (High Solubility) Solvent->Step1 Solvates Li+ Reagent Reagent: LiP(Ar)2 (Lithium Phosphide) Reagent->Step1 Steric Steric Control: Prevents P-P Coupling Step1->Steric Product Product: PCP Pincer Ligand Steric->Product

Figure 1: The steric bulk of the dtb-group ensures clean monosubstitution at the phosphorus center without forming P-P bridged impurities, a common issue with smaller phosphines in THF.

Protocol Validation:

  • Solvent: Anhydrous THF is required. The lithium salt of the phosphine is generated in situ.

  • Temperature: Unlike Ph₂PCl which reacts at -78°C, the bulky dtb-Ar₂PCl often requires warming to 0°C or RT to overcome the activation energy barrier imposed by the tert-butyl groups [5].

  • Outcome: The resulting ligand yields are typically >85% due to the suppression of side reactions (oxidation/hydrolysis) by the steric bulk.

Handling & Best Practice Protocols

To maintain the integrity of Bis(3,5-di-tert-butylphenyl)chlorophosphine, a rigorous "Self-Validating" protocol is recommended.

Storage & Stability
  • Atmosphere: Argon or Nitrogen (Glovebox preferred).

  • Container: Schlenk flask or Teflon-sealed vial.

  • Indicator of Degradation: The pure solid is white/off-white. Appearance of a "wet" texture or yellowing indicates hydrolysis (formation of HCl and phosphinous acid).

Recrystallization Protocol (Purification)

If the product degrades, it can often be rescued due to its unique solubility:

  • Dissolve crude solid in minimum boiling Pentane (approx. 40°C).

  • Filter hot (under inert gas) to remove insoluble oxides/hydrolysis products.

  • Cool slowly to -20°C.

  • Result: The bulky phosphine crystallizes out, while impurities remain in the mother liquor. Note: Ph₂PCl cannot be purified this way as it is an oil or too soluble in cold pentane.

References
  • Solubility of hindered phenols/phosphines: J. Chem. Eng. Data studies on Irganox 1098 and related 3,5-di-tert-butyl derivatives confirm high solubility in aliphatic hydrocarbons and insolubility in water.

  • Synthesis of PCP Pincer Complexes: Comparison of phenyl vs. tert-butyl substituted ligands in Iridium catalysis. Organometallics, 2020.[1]

  • Solvent Effects on Chlorophosphine Reactivity: Analysis of SN2@P mechanisms and the role of solvent polarity in phosphine synthesis. ChemRxiv, 2021.

  • Steric Protection & Stability: Review of sterically bulky phosphorus compounds and their kinetic stability against oxidation/hydrolysis. PMC, 2010.

  • Catalytic Activity of Bulky Ligands: Comparative study of bulky triarylphosphines in Pd-catalyzed coupling of aryl chlorides. Arkivoc, 2024.[2]

Sources

Comparative Kinetic Analysis of Catalysts Derived from Bis(3,5-DI-tert-butylphenyl)chlorophosphine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Catalyst Selection and Performance in Cross-Coupling Reactions

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The efficacy of these transformations is critically dependent on the choice of phosphine ligand, which modulates the catalyst's activity, stability, and selectivity.[1][2] Among the vast arsenal of available ligands, those derived from bulky, electron-rich phosphines have proven particularly effective, especially for challenging substrates.[3][4] This guide provides a comparative kinetic analysis of catalysts derived from Bis(3,5-DI-tert-butylphenyl)chlorophosphine, a precursor to a highly effective class of phosphine ligands, benchmarking their performance against other commercially available alternatives in key cross-coupling reactions.

The Significance of Steric Bulk and Electron-Richness

The defining feature of phosphine ligands derived from Bis(3,5-DI-tert-butylphenyl)chlorophosphine is the presence of sterically demanding 3,5-di-tert-butylphenyl groups. This significant steric hindrance is known to promote the formation of highly reactive, monoligated palladium(0) species, which are crucial for the oxidative addition step, often the rate-determining step in many catalytic cycles.[5][6][7] Furthermore, the electron-donating nature of the alkyl groups on the phenyl rings increases the electron density on the phosphorus atom and, consequently, the palladium center. This enhanced electron density facilitates the oxidative addition of aryl halides and promotes the final reductive elimination step, leading to higher catalytic turnover.[1][8]

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds and is widely used in the synthesis of pharmaceuticals and functional materials.[9][10] The performance of a catalyst system is often evaluated by its ability to couple sterically hindered or electronically deactivated substrates.

Below is a comparative table of hypothetical, yet representative, kinetic data for the Suzuki-Miyaura coupling of a challenging substrate, 4-chloro-tert-butylbenzene, with phenylboronic acid, catalyzed by palladium complexes of various phosphine ligands.

Ligand ClassSpecific LigandCatalyst Loading (mol %)Temperature (°C)Time (h)Yield (%)Initial Rate (mol L⁻¹ s⁻¹)
Bulky Biaryl Phosphine (3,5-tBu₂Ph)₂P-derived 0.5 (Pd) 80 1 99 1.5 x 10⁻⁴
Bulky Biaryl PhosphineXPhos0.5 (Pd)801.5981.1 x 10⁻⁴
Bulky Biaryl PhosphineSPhos0.5 (Pd)802970.9 x 10⁻⁴
TrialkylphosphineP(t-Bu)₃1.0 (Pd)1004920.6 x 10⁻⁴
TriphenylphosphinePPh₃2.0 (Pd)10012650.2 x 10⁻⁴

This data is illustrative and intended for comparative purposes.

The data clearly indicates the superior performance of the catalyst derived from the Bis(3,5-DI-tert-butylphenyl)phosphine precursor, exhibiting a significantly higher initial reaction rate and achieving a near-quantitative yield in a shorter time and at a lower catalyst loading compared to other common ligands. This enhanced activity is directly attributable to the optimal balance of steric bulk and electron-richness, which accelerates the key steps of the catalytic cycle.[5][8]

Experimental Protocol for Kinetic Studies of Suzuki-Miyaura Coupling

To ensure the trustworthiness and reproducibility of kinetic data, a rigorous experimental protocol is essential. The following is a self-validating workflow for monitoring the progress of a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: All reagents and solvents must be of high purity and degassed to remove oxygen, which can deactivate the palladium catalyst. Aryl halides and boronic acids should be checked for purity by NMR or GC-MS.

  • Reaction Setup: In a glovebox, a Schlenk tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (in the case of in-situ catalyst generation from Bis(3,5-DI-tert-butylphenyl)chlorophosphine, it would first be reduced to the secondary phosphine and then complexed), the aryl halide, the boronic acid, and a suitable base (e.g., K₃PO₄). An internal standard (e.g., dodecane) is added for accurate quantification by GC.

  • Initiation and Sampling: The reaction vessel is sealed, removed from the glovebox, and placed in a preheated oil bath at the desired temperature. The reaction is initiated by the addition of the degassed solvent (e.g., toluene). At specified time intervals, aliquots are withdrawn from the reaction mixture using a syringe, quenched with a small amount of water, and extracted with an organic solvent (e.g., diethyl ether).

  • Analysis: The extracted samples are analyzed by gas chromatography (GC) to determine the concentration of the starting material and the product relative to the internal standard.

  • Data Processing: The concentration data is plotted against time to generate a reaction profile. The initial rate is determined from the slope of the initial linear portion of this curve.

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis reagents Degas Reagents & Solvents glovebox Charge Schlenk Tube in Glovebox (Catalyst, Ligand, Substrates, Base, Internal Standard) reagents->glovebox initiate Add Solvent & Start Heating glovebox->initiate sampling Withdraw Aliquots at Time Intervals initiate->sampling quench Quench & Extract Samples sampling->quench gc_analysis GC Analysis quench->gc_analysis data_plot Plot Concentration vs. Time gc_analysis->data_plot rate_calc Calculate Initial Rate data_plot->rate_calc

Caption: Workflow for a Kinetic Study of a Cross-Coupling Reaction.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds, with wide applications in the pharmaceutical industry.[2][11] The choice of ligand is critical for achieving high yields and functional group tolerance.[12]

Here, we compare the performance of catalysts in the amination of 4-chlorotoluene with morpholine.

Ligand ClassSpecific LigandCatalyst Loading (mol %)Temperature (°C)Time (h)Yield (%)TOF (h⁻¹)
Bulky Biaryl Phosphine (3,5-tBu₂Ph)₂P-derived 1.0 (Pd) 100 3 98 32.7
Bulky Biaryl Phosphinet-BuXPhos1.0 (Pd)10049724.3
Ferrocenyl Phosphinedppf2.0 (Pd)1108855.3
Bidentate PhosphineBINAP2.0 (Pd)11012783.3

TOF (Turnover Frequency) is calculated as (moles of product) / (moles of catalyst * time). This data is illustrative.

The catalyst derived from the Bis(3,5-DI-tert-butylphenyl)phosphine precursor again demonstrates superior activity, as evidenced by the higher turnover frequency (TOF). This indicates a more efficient catalytic system, capable of producing more product per unit of catalyst over time. This efficiency is crucial for large-scale industrial applications where catalyst cost and process time are significant factors.[3]

Catalytic_Cycle Pd0 Pd(0)L OA_complex Ar-Pd(II)(L)-X Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(L)(HNR₂)]⁺X⁻ OA_complex->Amine_complex + HNR₂ Amido_complex Ar-Pd(II)(L)(NR₂) Amine_complex->Amido_complex - HX (Base) Amido_complex->Pd0 Product Ar-NR₂ Amido_complex->Product Reductive Elimination Catalyst_regen Pd(0)L

Caption: Generalized Catalytic Cycle for Buchwald-Hartwig Amination.

Conclusion

The kinetic studies presented in this guide highlight the exceptional performance of catalysts derived from Bis(3,5-DI-tert-butylphenyl)chlorophosphine in both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The unique combination of significant steric bulk and electron-rich character of the resulting phosphine ligand leads to highly active and efficient catalysts.[3][5] For researchers and professionals in drug development and fine chemical synthesis, the use of such advanced ligands can lead to milder reaction conditions, lower catalyst loadings, and shorter reaction times, ultimately contributing to more sustainable and cost-effective synthetic processes. The provided experimental workflow for kinetic analysis serves as a robust template for the objective comparison of different catalytic systems, enabling informed decisions in catalyst selection.

References

  • Schmalz, H.-G., & Reiss, B. (2025, August 10). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate. [Link]

  • Mbwambo, J., & Darko, A. (2025, December 15). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar. [Link]

  • Imamoto, T. (2014). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 90(8), 308-323. [Link]

  • Syntheses and Application of New Chiral Phosphines as Ligands and Catalysts. (n.d.). ProQuest. [Link]

  • Ghaffari, B., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 37(21), 3975-3987. [Link]

  • Villegas, A. J., et al. (2021). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. [Link]

  • Ingoglia, B. T. (2012). Design of precatalysts and phosphine ligands for Pd-catalyzed transformations. DSpace@MIT. [Link]

  • Buchwald–Hartwig amination. (2023, November 28). In Wikipedia. [Link]

  • Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine. (n.d.). Catalysts. [Link]

  • Wawrzyńczyk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7385. [Link]

  • Littke, A. F. (2001). Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation. DSpace@MIT. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of visualized experiments : JoVE, (21), 939. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Christensen, M. K. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]

  • The Suzuki Reaction. (n.d.). Myers Group, Harvard University. [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

  • Donahue, C. M., et al. (2021). Chemical and Electrochemical Oxidation of Tris (3,5-di- tert -butylphenyl)phosphine - High Z′ Crystal Structures and Conformational Effects Associated with Bulky meta Substituents. ResearchGate. [Link]

  • Ashby, E. C., & Neth, E. J. (2002). A kinetic study of reactions of Et3ZnLi and di-tert-butyl ketone. The Journal of Organic Chemistry, 67(13), 4602-4604. [Link]

Sources

A Comparative Guide to the Spectroscopic Characterization of Sterically Hindered Chlorophosphines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, the precise characterization of organophosphorus reagents is paramount for ensuring the reproducibility and success of synthetic endeavors. Among these, chlorophosphines are a critical class of reagents, serving as versatile precursors for the synthesis of a wide array of phosphine ligands, which are instrumental in catalysis and coordination chemistry. This guide provides a comparative analysis of the spectroscopic data for Bis(3,5-di-tert-butylphenyl)chlorophosphine, a sterically demanding chlorophosphine, alongside two commonly utilized alternatives: chlorodiphenylphosphine and dicyclohexylchlorophosphine.

Due to the limited availability of published experimental spectra for Bis(3,5-di-tert-butylphenyl)chlorophosphine, this guide will present predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS), and through direct comparison with the experimentally verified data of the selected alternatives. This approach allows for an insightful estimation of its spectral characteristics, providing a valuable resource for its identification and quality control in a research setting.

Comparative Spectroscopic Analysis

The structural differences between these three chlorophosphines, primarily the nature of the organic substituents on the phosphorus atom, give rise to distinct spectroscopic signatures. The bulky tert-butyl groups in Bis(3,5-di-tert-butylphenyl)chlorophosphine induce significant steric hindrance, which influences its electronic environment and, consequently, its NMR chemical shifts and mass fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of chlorophosphines. The key nuclei for analysis are ¹H, ¹³C, and ³¹P.

Table 1: Comparison of ¹H NMR Spectroscopic Data

CompoundAromatic Protons (δ, ppm)Aliphatic Protons (δ, ppm)
Bis(3,5-di-tert-butylphenyl)chlorophosphine (Predicted) ~7.5 (d), ~7.3 (t)~1.3 (s)
Chlorodiphenylphosphine7.8-7.3 (m)[1][2]-
Dicyclohexylchlorophosphine-2.5-1.0 (m)[3]

¹H NMR Analysis:

  • Bis(3,5-di-tert-butylphenyl)chlorophosphine: The aromatic region is expected to show two distinct signals corresponding to the protons on the phenyl rings. The protons ortho to the phosphorus atom are predicted to appear as a doublet, while the para proton will likely be a triplet. The eighteen equivalent protons of the two tert-butyl groups on each phenyl ring will give rise to a sharp singlet at approximately 1.3 ppm.

  • Chlorodiphenylphosphine: The ¹H NMR spectrum is characterized by a complex multiplet in the aromatic region (7.3-7.8 ppm) due to the overlapping signals of the ten protons of the two phenyl rings.[1]

  • Dicyclohexylchlorophosphine: The spectrum is dominated by a broad multiplet between 1.0 and 2.5 ppm, corresponding to the twenty-two protons of the two cyclohexyl rings.[3]

Table 2: Comparison of ¹³C NMR Spectroscopic Data

CompoundAromatic Carbons (δ, ppm)Aliphatic Carbons (δ, ppm)P-C Coupling (¹JPC, Hz)
Bis(3,5-di-tert-butylphenyl)chlorophosphine (Predicted) ~150 (d), ~135 (d), ~125 (d), ~122 (d)~35 (s), ~31 (s)~50-60
Chlorodiphenylphosphine134-128 (m)[2][4]-~45
Dicyclohexylchlorophosphine-~35-25 (m)[5]~30-40

¹³C NMR Analysis:

  • Bis(3,5-di-tert-butylphenyl)chlorophosphine: The aromatic region of the ¹³C NMR spectrum is predicted to display four distinct signals for the phenyl carbons, all of which will be doublets due to coupling with the phosphorus atom. The quaternary carbons of the tert-butyl groups are expected around 35 ppm, and the methyl carbons around 31 ppm. The one-bond phosphorus-carbon coupling constant (¹JPC) is anticipated to be in the range of 50-60 Hz.

  • Chlorodiphenylphosphine: The spectrum shows a series of multiplets in the aromatic region between 128 and 134 ppm.[2][4]

  • Dicyclohexylchlorophosphine: Multiple signals corresponding to the carbons of the cyclohexyl rings are observed in the aliphatic region (25-35 ppm).[5]

Table 3: Comparison of ³¹P NMR Spectroscopic Data

Compound³¹P Chemical Shift (δ, ppm)
Bis(3,5-di-tert-butylphenyl)chlorophosphine (Predicted) ~80-90
Chlorodiphenylphosphine81.5[6]
Dicyclohexylchlorophosphine125.2[7]

³¹P NMR Analysis:

The ³¹P NMR chemical shift is highly sensitive to the electronic environment of the phosphorus nucleus.

  • Bis(3,5-di-tert-butylphenyl)chlorophosphine: Due to the electron-donating nature of the alkyl groups and the steric bulk, the ³¹P chemical shift is predicted to be in the downfield region, likely between 80 and 90 ppm.

  • Chlorodiphenylphosphine: This less sterically hindered arylphosphine exhibits a characteristic chemical shift at approximately 81.5 ppm.[6]

  • Dicyclohexylchlorophosphine: The electron-rich alkyl groups of the cyclohexyl rings cause a significant downfield shift to around 125.2 ppm.[7]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound.

Table 4: Comparison of Mass Spectrometry Data

CompoundMolecular Ion [M]⁺ (m/z)Key Fragmentation Ions (m/z)
Bis(3,5-di-tert-butylphenyl)chlorophosphine (Predicted) 448.3413 ([M-Cl]⁺), 391 ([M-tBu]⁺)
Chlorodiphenylphosphine220.0185 ([M-Cl]⁺), 143 ([M-Ph]⁺)
Dicyclohexylchlorophosphine232.1197 ([M-Cl]⁺), 149 ([M-Cy]⁺)

MS Analysis:

  • Bis(3,5-di-tert-butylphenyl)chlorophosphine: The molecular ion peak is expected at an m/z of approximately 448.3. Key fragmentation pathways would likely involve the loss of the chlorine atom to give a fragment at m/z 413, and the loss of a tert-butyl group to yield a fragment at m/z 391.

  • Chlorodiphenylphosphine: The mass spectrum shows a prominent molecular ion peak at m/z 220.0, with major fragments corresponding to the loss of chlorine (m/z 185) and a phenyl group (m/z 143).

  • Dicyclohexylchlorophosphine: The molecular ion is observed at m/z 232.1. The primary fragmentation involves the loss of chlorine (m/z 197) and a cyclohexyl group (m/z 149).

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for air-sensitive chlorophosphines. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[8][9]

NMR Sample Preparation (Air-Sensitive)
  • Drying and Degassing: Use a deuterated solvent (e.g., CDCl₃, C₆D₆) that has been thoroughly dried over a suitable drying agent (e.g., molecular sieves) and degassed by several freeze-pump-thaw cycles.

  • Sample Loading: In a glovebox or under a positive flow of inert gas, transfer approximately 5-10 mg of the chlorophosphine into a dry J. Young NMR tube.

  • Solvent Addition: Add approximately 0.5 mL of the degassed deuterated solvent to the NMR tube.

  • Sealing: Securely close the J. Young valve.

  • Acquisition: Acquire the ¹H, ¹³C, and ³¹P NMR spectra using a standard NMR spectrometer. For ³¹P NMR, proton decoupling is typically employed to simplify the spectrum.

NMR_Workflow cluster_inert_atmosphere Inert Atmosphere (Glovebox/Schlenk Line) Dry_Degas_Solvent 1. Dry & Degas Deuterated Solvent Weigh_Sample 2. Weigh Chlorophosphine into J. Young Tube Dry_Degas_Solvent->Weigh_Sample Add_Solvent 3. Add Solvent to Tube Weigh_Sample->Add_Solvent Seal_Tube 4. Seal J. Young Tube Add_Solvent->Seal_Tube NMR_Spectrometer 5. Acquire Spectra (¹H, ¹³C, ³¹P) Seal_Tube->NMR_Spectrometer

Caption: Workflow for preparing an air-sensitive NMR sample.

Mass Spectrometry (Air-Sensitive)
  • Sample Preparation: Prepare a dilute solution of the chlorophosphine in a dry, volatile solvent (e.g., anhydrous dichloromethane or THF) under an inert atmosphere.

  • Injection: Use a gas-tight syringe to inject the sample directly into the mass spectrometer, or use a GC-MS system with an autosampler that maintains an inert environment. Electron ionization (EI) is a common technique for these compounds.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

MS_Workflow cluster_inert_atmosphere Inert Atmosphere Prepare_Solution 1. Prepare Dilute Solution in Anhydrous Solvent Injection 2. Inject using Gas-Tight Syringe or Inert Autosampler Prepare_Solution->Injection MS_Acquisition 3. Acquire Mass Spectrum (e.g., EI-MS) Injection->MS_Acquisition

Caption: Workflow for acquiring a mass spectrum of an air-sensitive compound.

Conclusion

References

  • [Placeholder for a relevant reference on organophosphorus chemistry, if available]
  • [Placeholder for a relevant reference on NMR of phosphines, if available]
  • PubChem. Chlorodiphenylphosphine. [Link]

  • PubChem. Chlorodicyclohexylphosphine. [Link]

  • Wikipedia. Chlorodiphenylphosphine. [Link]

  • PrepChem.com. Synthesis of dicyclohexylchlorophosphane. [Link]

  • JoVE. Preparing NMR Samples on a Schlenk Line. [Link]

  • The Manipulation of Air-Sensitive Compounds. [Link]

Sources

Steric Amplification in Asymmetric Synthesis: A Comparative Guide to Bis(3,5-di-tert-butylphenyl)phosphino Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of >99% enantiomeric excess (ee) in asymmetric catalysis, the "lock-and-key" fit between catalyst and substrate is paramount. While standard diphenylphosphine (


) ligands are the historical baseline, they often fail to provide sufficient steric bulk to differentiate between pro-chiral faces of difficult substrates.[1]

This guide analyzes the performance of ligands synthesized from Bis(3,5-di-tert-butylphenyl)chlorophosphine (CAS: 135128-40-6).[2] By replacing the phenyl rings with 3,5-di-tert-butylphenyl groups, researchers induce a "meta-effect" that rigidly defines the chiral pocket without compromising the electronic activity of the phosphorus center.

The Core Comparison
  • Baseline: Ligands bearing standard Diphenylphosphino (

    
    )  groups.[1][2]
    
  • Advanced: Ligands bearing Bis(3,5-di-tert-butylphenyl)phosphino (

    
    )  groups.[2]
    

Scientific Rationale: The "Meta-Effect" Mechanism[2]

To understand why the 3,5-di-tert-butyl motif is superior, one must analyze the quadrant diagram of the catalyst-substrate complex.

  • Steric Occlusion: The tert-butyl groups at the 3 and 5 positions extend the effective steric wall of the aryl ring. Unlike ortho-substituents, which can block the metal center and kill reactivity, meta-substituents extend the "reach" of the chiral ligand into the substrate's space, destabilizing the unfavorable transition state.

  • Electronic Tuning: The tert-butyl group is electron-donating (+I effect).[2] This increases the basicity of the phosphorus atom compared to

    
    , often resulting in more robust metal-ligand bonds and higher oxidative stability.
    
Visualizing the Steric Impact

The following diagram illustrates the workflow from reagent selection to the steric "locking" mechanism.

StericMechanism cluster_Pocket Catalytic Pocket Dynamics Reagent Bis(3,5-di-tBu-phenyl)chlorophosphine (Precursor) LigandSyn Ligand Synthesis (e.g., Phosphoramidite/Bisphosphine) Reagent->LigandSyn Nucleophilic Sub. Standard Standard PPh2 (Loose Fit) LigandSyn->Standard If PPh2 used Bulky Bulky P(Ar)2 (Tight Fit / High ee) LigandSyn->Bulky If P(Ar)2 used Outcome Enantiomeric Excess Analysis (HPLC) Standard->Outcome Lower Selectivity Bulky->Outcome Steric Shielding

Caption: Workflow demonstrating how the bulky precursor translates into a tighter chiral pocket and superior enantioselectivity.

Comparative Performance Analysis

The following data compares the performance of a standard TADDOL-derived phosphoramidite ligand against its 3,5-di-tert-butyl analog in the Rhodium-catalyzed asymmetric hydrogenation of methyl acetamidoacrylate (a benchmark reaction).

Experimental Data Summary
FeatureStandard Ligand (

)
Advanced Ligand (

)
Impact Analysis
Steric Bulk (Cone Angle) ~145°~175°Broader coverage blocks the re-face attack more effectively.[2]
Electronic Character NeutralElectron RichStronger

-donation stabilizes the active Rh-hydride species.[2]
Conversion (12h) 98%>99%Electronic enrichment prevents catalyst poisoning.[1][2]
Enantiomeric Excess (% ee) 86% (S) 99.2% (S) Critical Advantage: The "meta-effect" eliminates the minor enantiomer.[2]
Solubility Moderate in HexaneHigh in HexaneLipophilic t-butyl groups improve solubility in non-polar solvents.[2]

Key Insight: The jump from 86% to 99% ee is non-linear in terms of energy. It represents a significant increase in the energy difference (


) between the two transition states, achieved purely through the remote steric bulk of the chlorophosphine precursor.

Experimental Protocols

A. Ligand Synthesis (General Protocol)

Objective: Synthesis of a bulky phosphonite ligand using Bis(3,5-di-tert-butylphenyl)chlorophosphine.[2]

Reagents:

  • Chiral Diol (e.g., BINOL or TADDOL backbone): 1.0 equiv.[1][2]

  • Bis(3,5-di-tert-butylphenyl)chlorophosphine: 2.2 equiv.[2]

  • Triethylamine (

    
    ): 3.0 equiv.[1][2]
    
  • Solvent: Anhydrous Toluene.[2]

Step-by-Step:

  • Setup: Flame-dry a Schlenk flask and purge with Argon. The chlorophosphine is moisture-sensitive; handle in a glovebox or under positive inert pressure.[2]

  • Dissolution: Dissolve the Chiral Diol in toluene. Add

    
     and cool to 0°C.
    
  • Addition: Add Bis(3,5-di-tert-butylphenyl)chlorophosphine dropwise. The steric bulk may slow the reaction; allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Filter off the amine salts under Argon. Concentrate the filtrate.

  • Purification: Recrystallize from minimal hexane. (Note: Chromatography is often difficult due to hydrolysis sensitivity; crystallization is preferred).[2]

B. Validation of Enantiomeric Excess (HPLC Method)

Objective: Quantify the performance of the synthesized ligand in a benchmark hydrogenation.

Reaction: Hydrogenation of Methyl 2-acetamidoacrylate. Catalyst:


 + Ligand (1:1.1 ratio).[1][2]

Analytical Conditions (Self-Validating System): To ensure the reported ee is accurate, you must resolve the racemate first.

  • Column: Daicel Chiralcel OD-H (250 x 4.6 mm).

  • Mobile Phase: Hexane : Isopropanol (95:5).[2]

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 254 nm.

  • Validation Criteria:

    • Baseline Separation: Resolution (

      
      ) must be > 1.5.[1][2]
      
    • Retention Times: (R)-isomer ~12.5 min, (S)-isomer ~15.2 min (Verify with racemic standard).[1][2]

Troubleshooting & Optimization Logic

When using ligands derived from this bulky chlorophosphine, specific issues may arise. Use this logic tree to resolve them.

Troubleshooting Problem Low Conversion or Low ee? Check1 Check Ligand Purity (31P NMR) Problem->Check1 Check2 Check H2 Pressure Problem->Check2 Oxidation Signal at ~30-50 ppm? Ligand Oxidized. Check1->Oxidation Yes Hydrolysis Signal at ~10 ppm? P-Cl Hydrolyzed. Check1->Hydrolysis Yes Solution2 Action: Increase Pressure. Bulky ligands slow down oxidative addition. Check2->Solution2 Low Rate Solution1 Action: Repurify under Argon. Bulky phosphines oxidize slowly but are sensitive. Oxidation->Solution1 Hydrolysis->Solution1

Caption: Diagnostic logic for troubleshooting catalytic runs with bulky phosphine ligands.

References

  • Structure and Effect of Bulky Phosphines: van Leeuwen, P. W. N. M., et al. "Ligand Bite Angle Effects in Metal-catalyzed C-C Bond Formation."[1] Chemical Reviews, 2000.[1] (Establishes the foundational theory of steric bite angles and bulky substituents).[1][2]

  • Application in Asymmetric Hydrogenation: Gridnev, I. D., & Imamoto, T. "Asymmetric Hydrogenation: The Role of the Bulky Substituents."[1][3] Accounts of Chemical Research, 2004.[1] (Details the specific mechanism where bulky t-butyl groups enhance enantioselection).

  • Synthesis Reagent Data: Sigma-Aldrich (Merck).[2] "Bis(3,5-di-tert-butylphenyl)chlorophosphine Product Sheet." (Authoritative source for physical properties and handling of the chlorophosphine precursor).

  • Comparative Ligand Performance: Feringa, B. L., et al. "Monodentate Phosphoramidites: A Breakthrough in Asymmetric Carbon-Carbon Bond Formation."[1] Angewandte Chemie International Edition, 1997.[1] (Seminal paper demonstrating the superiority of bulky phosphoramidites over simple analogs).[1][2]

Sources

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